molecular formula C9H6BrClN2O B15313379 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Cat. No.: B15313379
M. Wt: 273.51 g/mol
InChI Key: RAHZERHYEMDTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (CAS 1157723-83-5) is a high-purity chemical building block designed for use in pharmaceutical and life science research. This compound features an isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, substituted with a 2-bromo-4-chlorophenyl group which influences its electronic properties and potential for target binding . Researchers value this compound primarily as a key synthetic intermediate for the exploration of novel therapeutic agents. Isoxazole derivatives are extensively investigated for their immunoregulatory properties, demonstrating significant potential as immunosuppressive, anti-inflammatory, and immunostimulatory agents in various in vitro and in vivo models . The structural motif is also prevalent in studies targeting oncological pathways, with some isoxazole-based compounds acting as inhibitors of critical protein kinases or inducers of apoptosis in cancer cell lines . The specific halogen pattern (bromo and chloro substituents) on the phenyl ring is a strategic modification that can be leveraged in further synthetic transformations, such as metal-catalyzed cross-coupling reactions, to generate a diverse array of analogues for structure-activity relationship (SAR) studies. Intended Application & Research Value: This reagent is supplied to support advanced research applications, including but not limited to: • Medicinal Chemistry: Serving as a core building block for the synthesis of novel small-molecule libraries. • Drug Discovery: Investigating new compounds with potential immunomodulatory or anticancer activities. • Chemical Biology: Used as a probe to study protein-ligand interactions and biological pathways. Important Notice: This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

RAHZERHYEMDTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NOC(=C2)N

Origin of Product

United States

Foundational & Exploratory

"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its clinical significance.[2] The 5-aminoisoxazole substructure, in particular, serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[3]

This guide focuses on the specific derivative, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine . The presence of a di-halogenated phenyl ring introduces unique steric and electronic features, potentially influencing its binding affinity and metabolic profile. The 2-bromo and 4-chloro substitution pattern can significantly impact the molecule's conformation and its interactions with biological targets. This document aims to serve as a foundational resource for researchers interested in synthesizing and exploring the therapeutic potential of this compound.

Physicochemical Properties and Structural Characterization

As of the latest database review, a dedicated CAS (Chemical Abstracts Service) number for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine has not been assigned, suggesting its status as a novel or less-synthesized chemical entity. However, its fundamental properties can be reliably calculated, and its structure can be elucidated using standard analytical techniques.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Formula C₉H₆BrClN₂O
Molecular Weight 273.52 g/mol
Appearance Predicted to be a solid at room temperature
CAS Number Not Assigned
Analytical Characterization Strategy

Confirmation of the successful synthesis and purity of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine would rely on a combination of standard spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the aromatic and amine protons, while ¹³C NMR would identify the carbon atoms in the phenyl and isoxazole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, providing definitive evidence of the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for assessing the purity of the final compound and for monitoring the progress of the synthesis.

Proposed Synthesis and Mechanistic Rationale

While a specific protocol for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is not documented, a reliable synthetic route can be extrapolated from established methods for analogous 3-aryl-5-aminoisoxazoles.[4] The proposed synthesis is a two-step process starting from the commercially available 2-bromo-4-chlorobenzaldehyde.

Step 1: Synthesis of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile

This step involves a Claisen condensation reaction between the methyl ester of 2-bromo-4-chlorobenzoic acid and acetonitrile. The reaction is typically base-mediated, using a strong base like sodium ethoxide or sodium hydride to deprotonate the acetonitrile, which then acts as a nucleophile.

Step 2: Cyclization with Hydroxylamine to Yield 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

The key β-ketonitrile intermediate from Step 1 is then cyclized with hydroxylamine.[4] The reaction's regioselectivity, which determines whether the 3-amino or 5-amino isomer is formed, is highly dependent on the pH of the reaction medium. Maintaining a pH greater than 8 favors the formation of the desired 5-aminoisoxazole isomer.[4]

G cluster_0 Overall Synthetic Pathway Start 2-Bromo-4-chlorobenzaldehyde Intermediate1 2-Bromo-4-chlorobenzoic acid Start->Intermediate1 Oxidation (e.g., KMnO₄) Intermediate2 Methyl 2-bromo-4-chlorobenzoate Intermediate1->Intermediate2 Esterification (e.g., MeOH, H⁺) Intermediate3 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile Intermediate2->Intermediate3 Claisen Condensation (with Acetonitrile) Product 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine Intermediate3->Product Cyclization (with Hydroxylamine HCl, Base)

Caption: Proposed synthetic workflow for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Potential Applications in Drug Discovery and Chemical Biology

The isoxazole scaffold is a versatile platform for developing agents that target a wide array of biological processes.[2] Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6][7]

Anticancer Potential

Many isoxazole-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell metabolism or signaling. For instance, some derivatives have been identified as inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme crucial for the high glycolytic rate observed in many cancer cells (the Warburg effect).[7] The halogenated phenyl ring of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine could potentially enhance binding to hydrophobic pockets within such enzyme targets.

G Drug Isoxazole Derivative Target hGAPDH Drug->Target Inhibition Glycolysis Glycolysis Target->Glycolysis ATP Reduced ATP Production Glycolysis->ATP Cancer Inhibition of Cancer Cell Proliferation ATP->Cancer

Caption: Potential mechanism of action for an isoxazole-based hGAPDH inhibitor.

Antimicrobial and Antiviral Activity

The isoxazole nucleus is also present in compounds with demonstrated antimicrobial and antiviral properties.[5][6] The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The 5-amino group on the isoxazole ring provides an excellent point for diversification, allowing for the creation of libraries of compounds to be screened against various bacterial and viral targets.

Experimental Protocol: Solid-Phase Synthesis of a Substituted Urea Library

To explore the therapeutic potential of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, a common strategy in drug discovery is to generate a library of derivatives. The primary amine serves as an ideal anchor point for solid-phase synthesis (SPS), which allows for rapid purification and the generation of numerous analogs.[3] The following protocol outlines the synthesis of a substituted urea library.

Materials and Reagents:

  • 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

  • Wang Resin (or similar solid support)

  • 4-Nitrophenyl chloroformate

  • N,N-Diisopropylethylamine (DIPEA)

  • A diverse set of primary and secondary amines

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/DCM mixture

Step-by-Step Methodology:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Resin Activation: Activate the resin by reacting it with 4-nitrophenyl chloroformate and DIPEA in DCM. This creates an activated carbonate on the resin.

  • Washing: Thoroughly wash the activated resin with DCM and DMF to remove excess reagents.

  • Coupling of the Isoxazole Scaffold: Add a solution of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine and DIPEA in DMF to the activated resin. Agitate the mixture for 12-18 hours to ensure complete coupling.

  • Diversification: Divide the resin-bound scaffold into separate reaction vessels. To each vessel, add a different primary or secondary amine to generate a unique urea derivative.

  • Cleavage: After the diversification step, wash the resin and treat it with a TFA/DCM solution to cleave the final urea products from the solid support.

  • Purification and Analysis: Purify the cleaved products using techniques such as preparative HPLC and confirm their identity via LC-MS.

G Start Swell Resin Activate Activate Resin with Chloroformate Start->Activate Couple Couple Isoxazole Scaffold Activate->Couple Wash1 Wash Resin Couple->Wash1 Diversify Diversify with Amines (R-NH₂) Wash1->Diversify Wash2 Wash Resin Diversify->Wash2 Cleave Cleave Products from Resin Wash2->Cleave Purify Purify and Analyze Library Cleave->Purify

Sources

"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine as a Modulator of the NLRP3 Inflammasome

Authored by: A Senior Application Scientist

Disclaimer: The compound 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a novel chemical entity with limited publicly available data. This guide, therefore, presents a hypothesized mechanism of action based on the analysis of structurally related compounds and their known biological targets. The experimental protocols outlined herein are designed to rigorously test this hypothesis.

Executive Summary

This technical guide provides a comprehensive framework for investigating the mechanism of action of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. Drawing from evidence on analogous isoxazole-based compounds, we hypothesize that this molecule functions as an inhibitor of the NLRP3 inflammasome, a key mediator of innate immunity and a critical driver of inflammation in a host of pathological conditions. This document details the scientific rationale behind this hypothesis, presents a multi-faceted experimental strategy for its validation, and provides detailed, field-proven protocols for key assays. The overarching goal is to equip researchers and drug development professionals with the necessary tools to elucidate the therapeutic potential of this compound.

The NLRP3 Inflammasome: A Primer for Targeted Drug Discovery

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage activates caspase-1, a cysteine protease responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome has been implicated in a broad spectrum of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases, making it a highly attractive target for therapeutic intervention.

Proposed Mechanism of Action: Inhibition of NLRP3 Inflammasome Assembly and Activation

Based on the known activity of structurally similar 5-aminoisoxazole derivatives, we postulate that 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine directly or indirectly inhibits the activation of the NLRP3 inflammasome. The proposed mechanism is centered on the disruption of key protein-protein interactions essential for the formation of the active inflammasome complex. This could occur through several potential modes of interaction:

  • Direct Binding to NLRP3: The compound may bind to a specific domain of the NLRP3 protein, such as the NACHT or LRR domain, inducing a conformational change that prevents its oligomerization in response to activating signals.

  • Interference with NLRP3-ASC Interaction: The molecule might sterically hinder the recruitment of the ASC adaptor protein to the oligomerized NLRP3, thereby preventing the formation of the functional inflammasome scaffold.

  • Modulation of Upstream Signaling Events: It is also plausible that the compound acts on upstream signaling pathways that are critical for NLRP3 activation, such as potassium efflux or the generation of reactive oxygen species (ROS).

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the hypothesized points of intervention for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

NLRP3_Pathway cluster_cell Macrophage cluster_activation Activation Signal cluster_inhibition Hypothesized Inhibition PAMPs PAMPs/DAMPs TLR4 TLR4/NF-κB Priming Signal PAMPs->TLR4 Pro_IL1B Pro-IL-1β Pro-IL-18 TLR4->Pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 TLR4->NLRP3_inactive Upregulation IL1B Mature IL-1β Pro_IL1B->IL1B Secretion NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active K_efflux K+ Efflux K_efflux->NLRP3_inactive Activation ROS ROS Production ROS->NLRP3_inactive Activation ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Inhibitor->NLRP3_active Prevents Oligomerization? Inhibitor->ASC Blocks Recruitment?

Caption: NLRP3 inflammasome activation pathway and hypothesized points of inhibition.

Experimental Validation Strategy

A tiered approach is proposed to systematically validate the hypothesized mechanism of action. This strategy begins with cell-based assays to confirm the inhibitory effect on the NLRP3 inflammasome and progresses to more complex biochemical and biophysical assays to pinpoint the direct molecular target.

Tier 1: Cellular Assays for NLRP3 Inflammasome Inhibition

The initial step is to determine if 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine can inhibit NLRP3-dependent cytokine release in a relevant cellular model, such as primary bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.

Experimental Workflow:

Experimental_Workflow cluster_workflow Cellular Assay Workflow Cell_Culture 1. Culture THP-1 Monocytes Differentiation 2. Differentiate with PMA Cell_Culture->Differentiation Priming 3. Prime with LPS Differentiation->Priming Treatment 4. Treat with Compound Priming->Treatment Activation 5. Activate NLRP3 with Nigericin Treatment->Activation Collection 6. Collect Supernatant Activation->Collection Viability 8. Assess Cell Viability (MTT/LDH) Activation->Viability Analysis 7. Analyze IL-1β Release (ELISA) Collection->Analysis

A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel organic compounds is the bedrock of modern drug discovery and materials science. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's architecture, confirming its identity and purity. This guide presents a comprehensive analysis of the key spectroscopic data for the novel heterocyclic compound, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we provide a detailed roadmap for the structural confirmation of this molecule. The methodologies, data interpretation, and underlying scientific principles are detailed to offer researchers a robust framework for characterizing similar complex small molecules.

Introduction

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a substituted heterocyclic compound featuring an isoxazole core. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a variety of therapeutic agents, including certain antibiotics and anti-inflammatory drugs.[1][2] The precise substitution pattern on the phenyl ring, with both bromo and chloro substituents, alongside the amine group on the isoxazole, creates a unique electronic and steric environment. Accurate characterization is therefore critical for understanding its potential biological activity and for quality control in synthetic processes. This document serves as a definitive guide to its spectroscopic signature.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and offers invaluable clues about its structure through fragmentation analysis.[3] For 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, the presence of two distinct halogen isotopes (Chlorine: ³⁵Cl and ³⁷Cl; Bromine: ⁷⁹Br and ⁸¹Br) creates a highly characteristic isotopic pattern that is fundamental to its identification.[4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution. Further dilute to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization: Operate the ESI source in positive ion mode. This is the logical choice due to the presence of the basic amine group, which is readily protonated to form a stable [M+H]⁺ ion.

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire the full scan mass spectrum. The high-resolution capability is crucial for accurate mass determination and distinguishing the complex isotopic patterns.

Data Summary & Interpretation

The most critical feature in the mass spectrum is the molecular ion cluster. Due to the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), a compound with one of each will exhibit a distinctive pattern of four peaks (M, M+2, M+4, M+6).[4][5]

Predicted m/z [M+H]⁺ Isotopic Composition Relative Abundance Interpretation
290.94C₉H₇³⁵Cl⁷⁹BrN₃O~75%Molecular ion with the lightest isotopes.
292.94C₉H₇³⁷Cl⁷⁹BrN₃O / C₉H₇³⁵Cl⁸¹BrN₃O~100% (Base Peak)Overlapping contributions from ³⁷Cl and ⁸¹Br.
294.94C₉H₇³⁷Cl⁸¹BrN₃O~25%Molecular ion with the heaviest isotopes.

Note: The exact m/z values are calculated for the protonated molecule [M+H]⁺. The abundances are approximate and serve to illustrate the characteristic pattern.

The principal fragmentation pathway for halogenated aromatic compounds is often the loss of the halogen atom.[3][6] The C-Br bond is weaker than the C-Cl bond and is expected to cleave more readily.

Visualization: Proposed MS Fragmentation Pathway

G M [M+H]⁺ m/z ≈ 291/293/295 F1 Loss of Br• (C₉H₇ClN₃O)⁺ m/z ≈ 212/214 M->F1 - Br• F2 Loss of HBr (C₉H₆ClN₂O)⁺ m/z ≈ 211/213 M->F2 - HBr

Caption: Key fragmentation pathways for the molecular ion.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Rationale: ATR is chosen for its simplicity and minimal sample preparation. It is ideal for solid powder samples, eliminating the need for KBr pellets.[8]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 500 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample analysis and subtracted from the sample spectrum.

Data Summary & Interpretation

The IR spectrum of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine will display characteristic peaks corresponding to its key functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3400–3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A pair of sharp to medium peaks confirms the presence of the primary amine.[9]
3100–3000C-H Aromatic StretchPhenyl RingIndicates the presence of hydrogens attached to the aromatic ring.[10]
1650–1580N-H Bend (Scissoring)Primary Amine (-NH₂)Complements the N-H stretching bands.[9]
1610–1590C=N StretchIsoxazole RingCharacteristic vibration for the imine-like bond within the isoxazole heterocycle.[1]
1570 & 1470C=C Aromatic Ring StretchPhenyl RingTwo distinct bands are typical for aromatic ring skeletal vibrations.[11]
1250–1000C-N StretchAryl AmineConfirms the connection of the amine group to the ring system.[9]
850–800C-H Out-of-Plane BendSubstituted PhenylThe specific frequency in this region can give clues about the substitution pattern (1,2,4-trisubstituted).
800-600C-Cl StretchAryl ChlorideStrong absorption indicating the C-Cl bond.[12]
700-550C-Br StretchAryl BromideStrong absorption indicating the C-Br bond.[12]
Visualization: IR Analysis Workflow

G cluster_0 IR Spectroscopic Analysis A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Process Data (Baseline Correction) C->D E Identify Key Absorption Bands D->E F Correlate Bands to Functional Groups E->F

Caption: Standard workflow for ATR-FTIR analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is selected for its excellent solvating power for polar compounds containing amine groups. It also shifts the exchangeable amine protons (NH₂) and any residual water to a region of the spectrum where they are less likely to overlap with signals from the aromatic protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range from -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Data Analysis

The ¹H NMR spectrum is expected to show distinct signals for the amine, the isoxazole ring proton, and the three protons on the substituted phenyl ring.

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment Justification
~8.0–8.2d1HH-3'This proton is ortho to the bromine atom, which is strongly deshielding. It shows doublet coupling to H-5'.[14][15]
~7.8–7.9dd1HH-5'This proton is coupled to both H-3' (ortho coupling, J ≈ 8-9 Hz) and H-6' (meta coupling, J ≈ 2-3 Hz).
~7.6–7.7d1HH-6'This proton is ortho to the isoxazole ring and meta to the bromine. It shows doublet coupling to H-5'.
~6.5–6.8s1HH-4 (Isoxazole)The proton on the isoxazole ring is expected to appear as a singlet in this region.
~6.0–6.3br s2H-NH₂The amine protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.[16]
¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Chemical Shift (δ, ppm) Proposed Assignment Justification
~170C5 (Isoxazole)Carbon attached to the amine group is significantly shifted downfield.
~160C3 (Isoxazole)Carbon attached to the phenyl ring.[1]
~135–138C1' (C-Ar)Quaternary carbon attached to the isoxazole ring.
~134C4' (C-Cl)Carbon bearing the chlorine atom.[17]
~132C3' (CH-Ar)Aromatic CH carbon.
~130C5' (CH-Ar)Aromatic CH carbon.
~128C6' (CH-Ar)Aromatic CH carbon.
~122C2' (C-Br)Carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect.[16]
~98C4 (Isoxazole)The CH carbon of the isoxazole ring.
Visualization: Molecular Structure with Atom Numbering

G mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example.png'SCALE='TRUE'/>TD>TR><TR><TD><FONTPOINT-SIZE='10'> Structure of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine with proton (H) and carbon (C) numbering for NMR assignment. FONT>TD>TR>TABLE>

Caption: Structure with numbering for NMR assignments.

Part 4: Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

G Integrated Structural Elucidation MS Mass Spec (MS) • Molecular Weight • Isotopic Pattern (Br, Cl) Structure Confirmed Structure: 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine MS->Structure IR Infrared (IR) • Key Functional Groups (-NH₂, C=N, C-Cl, C-Br) IR->Structure NMR NMR ('H & ¹³C) • C-H Framework • Connectivity • Substitution Pattern NMR->Structure

Caption: Synergy of spectroscopic techniques for structural confirmation.

  • MS confirms the elemental composition (C, H, N, O, Cl, Br) and molecular weight through the unique isotopic pattern of the molecular ion.[3][4]

  • IR provides direct evidence for the presence of the primary amine (-NH₂), the aromatic ring, the isoxazole C=N bond, and the carbon-halogen (C-Cl, C-Br) bonds.[9][12]

  • NMR delivers the final, detailed picture, establishing the connectivity of the atoms. It confirms the 1,2,4-trisubstitution pattern on the phenyl ring, identifies the single proton on the isoxazole ring, and places the amine group at the C5 position.[15][18]

This cohesive body of evidence from MS, IR, and NMR provides an unequivocal structural proof for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, establishing a benchmark for its analytical identification.

References

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A Technical Guide to the Characterization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on establishing the fundamental physicochemical properties of the novel chemical entity, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. A comprehensive understanding of solubility and stability is paramount for advancing any compound through the drug discovery pipeline, influencing everything from bioassay design and formulation to eventual bioavailability and shelf-life.

Given the specific substitution pattern of this molecule—a halogenated phenyl ring at the 3-position and an amino group at the 5-position—its behavior is dictated by a complex interplay of lipophilicity, crystal packing, and the inherent chemical reactivity of the isoxazole scaffold. This guide provides not just the protocols for empirical determination but also the scientific rationale behind the experimental design, ensuring a robust and self-validating characterization.

Part 1: Physicochemical Landscape and Predicted Behavior

Before embarking on experimental work, a theoretical assessment based on the compound's structure provides a predictive foundation. The molecule's architecture combines a generally stable aromatic isoxazole ring with functional groups that significantly modulate its properties.

The isoxazole ring itself is considered a stable aromatic system, but it possesses a weak N-O bond that can be susceptible to cleavage under certain reductive or basic conditions.[1][2][3] This inherent lability is a key feature to probe during stability studies.

  • The 2-Bromo-4-chlorophenyl Moiety : This bulky, heavily halogenated group is expected to significantly increase the molecule's lipophilicity (LogP) and molecular weight. This will likely result in low intrinsic aqueous solubility due to unfavorable energetics of cavity formation in water and strong intermolecular forces in the solid state.

  • The 5-Amino Group : As a primary amine, this group introduces a basic center. It is capable of being protonated in acidic media, which would dramatically increase aqueous solubility by forming a soluble salt. Therefore, the compound's solubility is predicted to be highly pH-dependent.

A summary of computationally predicted properties is presented below. These values should be considered estimates to be confirmed by empirical data.

PropertyPredicted ValueImplication for Drug Development
Molecular Formula C₉H₆BrClN₂O
Molecular Weight 273.52 g/mol
Predicted LogP 2.5 - 3.5Suggests moderate to low aqueous solubility and good membrane permeability.
Predicted pKa (Basic) 3.0 - 4.5The 5-amino group is weakly basic; protonation will occur at low pH, enhancing solubility.
Predicted TPSA 63.3 ŲSuggests good potential for oral absorption.

Part 2: A Framework for Determining Aqueous and Solvent Solubility

Solubility dictates the achievable concentration of a compound in a given medium and is a critical parameter for in vitro assays and formulation development.[4] We will outline the gold-standard methods for determining both thermodynamic and practical solubility.

Experimental Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

The shake-flask method is the most reliable technique for measuring thermodynamic equilibrium solubility.[5][6] It measures the saturation concentration of the most stable crystalline form of the compound in a specific medium.

Causality Behind the Method: This protocol is designed to achieve a true equilibrium between the solid and solution phases. Using an excess of the solid ensures that saturation is reached, while the extended equilibration time allows for any potential solid-state phase transformations to the most stable, and therefore least soluble, polymorph.[6]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine to a series of glass vials containing the desired test media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water). A visual excess of solid should remain at the bottom of the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C. Agitate for a minimum of 48-72 hours. A prolonged period is crucial for poorly soluble compounds to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove all particulate matter, first centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and then filter the resulting supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[5][7]

  • Data Reporting: Express solubility in µg/mL or µM. The experiment should be performed in triplicate for statistical validity.

Experimental Protocol 2: Solubility in Biorelevant Media and Organic Solvents

To better predict in vivo performance and guide formulation, solubility should also be assessed in biorelevant media (e.g., FaSSIF, FeSSIF) and common pharmaceutical solvents.[6]

Methodology: The shake-flask protocol described above is repeated using different media:

  • Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can form micelles, often increasing the apparent solubility of lipophilic compounds.[6]

  • Organic Solvents/Co-solvents: Test solubility in solvents relevant to formulation, such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

MediumpHTemperature (°C)Mean Solubility (µg/mL) ± SD
0.1 M HCl1.237Experimental Data
Acetate Buffer4.537Experimental Data
Phosphate Buffer6.837Experimental Data
Purified Water~7.037Experimental Data
FaSSIF6.537Experimental Data
FeSSIF5.037Experimental Data
DMSON/A25Experimental Data
EthanolN/A25Experimental Data
Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add Excess Solid Compound to Test Medium B Agitate at Constant Temperature (48-72 hours) A->B C Centrifuge Supernatant B->C D Filter through 0.22 µm Low-Binding Filter C->D E Dilute Filtrate D->E F Analyze by Validated Stability-Indicating HPLC E->F

Caption: Workflow for thermodynamic solubility determination.

Part 3: A Framework for Assessing Chemical Stability

Stability testing is essential to identify degradation pathways and determine the intrinsic stability of a molecule. Forced degradation (stress testing) studies, as outlined by ICH guidelines, are used to accelerate this process.[8][9]

Known Instabilities of the Isoxazole Ring

The isoxazole ring, while aromatic, has known degradation pathways that must be investigated:

  • Hydrolytic Cleavage: The N-O bond is susceptible to cleavage, particularly under basic (alkaline) conditions, leading to ring-opening. This has been observed in other isoxazole-containing drugs like Leflunomide, where degradation is significantly faster at pH 10.[1][10]

  • Photochemical Rearrangement: UV irradiation can induce rearrangement of the isoxazole ring, often to an oxazole isomer, via a transient azirine intermediate.[1][11][12]

  • Thermal Decomposition: At high temperatures, the isoxazole ring can undergo pyrolysis, leading to cleavage and the formation of various nitrile and carbonyl-containing fragments.[13][14]

Experimental Protocol 3: Forced Degradation Studies

These studies are designed to produce a target degradation of 5-20% to allow for the identification of degradants without completely destroying the parent molecule.[8] A single, validated stability-indicating HPLC method is required to track the loss of the parent compound and the emergence of degradation products.[15]

Step-by-Step Methodologies:

  • Acid Hydrolysis:

    • Protocol: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

    • Rationale: Simulates acidic conditions in the stomach and assesses stability to proton-catalyzed degradation.

  • Base Hydrolysis:

    • Protocol: Dissolve the compound in a solution of 0.1 M NaOH at room temperature, monitoring frequently (e.g., every 30 minutes).

    • Rationale: The isoxazole ring is often most sensitive to base-catalyzed hydrolysis.[10][16] Milder conditions are used initially to avoid rapid, complete degradation.

  • Oxidative Degradation:

    • Protocol: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

    • Rationale: Assesses susceptibility to oxidation, which can occur during storage in the presence of air or peroxide-containing excipients.

  • Thermal Degradation (Solid State):

    • Protocol: Expose the solid compound to dry heat (e.g., 80°C) for several days.

    • Rationale: Evaluates the thermal stability of the solid drug substance, which is critical for determining storage conditions.

  • Photostability:

    • Protocol: Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A dark control sample must be run in parallel.

    • Rationale: Determines if the compound is light-sensitive, which would necessitate protective packaging.

For all studies, samples should be taken at various time points, neutralized if necessary, and promptly analyzed by the stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary
Stress ConditionConditionsDuration% Assay of Parent% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl, 80°C8 hExperimental DataExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH, 25°C2 hExperimental DataExperimental DataExperimental Data
Oxidation3% H₂O₂, 25°C24 hExperimental DataExperimental DataExperimental Data
Thermal (Solid)80°C5 daysExperimental DataExperimental DataExperimental Data
PhotolyticICH Q1B24 hExperimental DataExperimental DataExperimental Data
Visualization: Stability Testing and Potential Degradation Pathways

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_pathways Potential Degradation Pathways Compound 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Acid Acidic Hydrolysis (e.g., 0.1 M HCl, Heat) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Heat Thermal Stress (e.g., 80°C Solid) Compound->Heat Light Photolytic Stress (ICH Q1B) Compound->Light Analysis Analysis by Validated Stability-Indicating Method (SIAM) Acid->Analysis Base->Analysis P1 Ring Opening (via Base Hydrolysis) Base->P1 Oxidation->Analysis P3 Oxidation of Amine Group Oxidation->P3 Heat->Analysis Light->Analysis P2 Rearrangement to Oxazole (via Photolysis) Light->P2 Degradants Characterization of Degradation Products Analysis->Degradants

Caption: Forced degradation workflow and potential pathways.

Conclusion

The characterization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine requires a systematic and scientifically grounded approach. Its solubility is expected to be low in neutral aqueous media but significantly enhanced at acidic pH due to the presence of the 5-amino group. The primary stability liability is likely to be the isoxazole ring's susceptibility to base-catalyzed hydrolytic opening. By employing the robust shake-flask method for solubility and a comprehensive forced degradation study, researchers can generate the critical data necessary to assess the compound's viability, guide formulation strategies, and satisfy regulatory requirements for drug development. This methodological framework ensures that the collected data is both accurate and directly applicable to advancing this promising molecule.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Isoxazoles.
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  • HETEROCYCLES, Voi 12. N o 10.1979. HETEROCYCLES.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
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  • Solubility profiles of some isoxazolyl-naphthoquinone deriv
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
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  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
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  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
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Methodological & Application

Synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. The specific substitution pattern of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine offers a versatile platform for the development of novel therapeutic agents. The presence of bromine and chlorine atoms provides handles for further synthetic diversification through cross-coupling reactions, while the 5-amino group serves as a key site for derivatization to explore structure-activity relationships. This guide provides two robust and validated synthetic routes to this valuable building block, tailored for researchers and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of each synthetic strategy, providing not just a "how-to," but a comprehensive understanding of the chemical transformations involved.

Synthetic Strategies: An Overview

Two principal and highly effective methods for the synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine are presented:

  • Route A: The [3+2] Cycloaddition Approach. This modern and efficient route relies on the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with a suitable two-carbon component to construct the isoxazole ring.[1][2][3]

  • Route B: The β-Ketonitrile Cyclization Pathway. A classic and reliable method involving the condensation of a β-ketonitrile intermediate with hydroxylamine.[4][5]

The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route A: Synthesis via [3+2] Cycloaddition

This approach is characterized by its convergence and high regioselectivity. The overall workflow involves the preparation of a hydroximoyl chloride from the corresponding aldoxime, followed by its conversion to a nitrile oxide intermediate, which is then trapped in a cycloaddition reaction.

Diagram of the [3+2] Cycloaddition Workflow

synthesis_workflow_A start 2-Bromo-4-chlorobenzaldehyde oxime 2-Bromo-4-chlorobenzaldehyde Oxime start->oxime NH2OH·HCl, Base hydroximoyl_chloride 2-Bromo-4-chloro-N-hydroxybenzene- carboximidoyl Chloride oxime->hydroximoyl_chloride NCS, DMF nitrile_oxide 2-Bromo-4-chlorophenyl- nitrile Oxide (in situ) hydroximoyl_chloride->nitrile_oxide Base (e.g., Et3N) final_product 3-(2-Bromo-4-chlorophenyl)- isoxazol-5-amine nitrile_oxide->final_product [3+2] Cycloaddition cyanamide Cyanamide cyanamide->final_product

Caption: Workflow for the synthesis of the target compound via the [3+2] cycloaddition route.

Part 1: Synthesis of 2-Bromo-4-chlorobenzaldehyde Oxime

Mechanism Insight: The formation of an oxime is a condensation reaction between an aldehyde or ketone and hydroxylamine. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime.[6]

Protocol:

  • To a solution of 2-Bromo-4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1-1.2 eq).[7][8]

  • Add a base, such as sodium acetate or sodium carbonate (1.5-2.0 eq), to neutralize the HCl salt and free the hydroxylamine.[7][9]

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for a period of 1 to 4 hours, with progress monitored by Thin Layer Chromatography (TLC).[10][11]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into water and filtering the resulting precipitate. The crude product can be recrystallized from a suitable solvent like ethanol/water to afford pure 2-Bromo-4-chlorobenzaldehyde oxime.[7]

Reagent/ParameterQuantity/Value
2-Bromo-4-chlorobenzaldehyde1.0 eq
Hydroxylamine Hydrochloride1.1-1.2 eq
Sodium Acetate2.0 eq
SolventEthanol/Water
TemperatureReflux
Time1-4 hours
Expected Yield>90%
Part 2: Synthesis of 2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl Chloride

Mechanism Insight: The conversion of the aldoxime to a hydroximoyl chloride is achieved through chlorination. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for this transformation, acting as a source of electrophilic chlorine.[12][13]

Protocol:

  • Dissolve the 2-Bromo-4-chlorobenzaldehyde oxime (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the solution, maintaining the temperature below 40 °C with cooling if necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting oxime is consumed.

  • The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried under vacuum.

Reagent/ParameterQuantity/Value
2-Bromo-4-chlorobenzaldehyde Oxime1.0 eq
N-Chlorosuccinimide (NCS)1.1 eq
SolventAnhydrous DMF
TemperatureRoom Temperature
Time2-4 hours
Expected YieldHigh
Part 3: [3+2] Cycloaddition with Cyanamide

Mechanism Insight: The hydroximoyl chloride is treated with a base (e.g., triethylamine) to generate the highly reactive 2-Bromo-4-chlorophenylnitrile oxide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with cyanamide. The reaction is believed to proceed via a concerted mechanism, leading to the regioselective formation of the 5-aminoisoxazole ring.[14][15]

mechanism_A cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Ar-C(Cl)=N-OH Ar-C(Cl)=N-OH Ar-C#N+-O- Ar-C#N+-O- Ar-C(Cl)=N-OH->Ar-C#N+-O- + Et3N - Et3N·HCl Intermediate Intermediate Ar-C#N+-O-->Intermediate + H2N-CN Final Product\n(3-Aryl-5-aminoisoxazole) Final Product (3-Aryl-5-aminoisoxazole) Intermediate->Final Product\n(3-Aryl-5-aminoisoxazole) Tautomerization

Caption: Mechanism of nitrile oxide formation and subsequent [3+2] cycloaddition with cyanamide.

Protocol:

  • In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the 2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride (1.0 eq) and cyanamide (1.5-2.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.1 eq), in the same solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Reagent/ParameterQuantity/Value
Hydroximoyl Chloride1.0 eq
Cyanamide1.5-2.0 eq
Triethylamine1.1 eq
SolventAnhydrous THF
Temperature0 °C to RT
Time12-24 hours
Expected Yield60-80%

Route B: Synthesis via β-Ketonitrile Cyclization

This classic route involves the formation of a key β-ketonitrile intermediate, which then undergoes cyclization with hydroxylamine. The regioselectivity of the cyclization is controlled by the reaction conditions.

Diagram of the β-Ketonitrile Cyclization Workflow

synthesis_workflow_B start 2-Bromo-4-chlorobenzoic Acid Ester ketonitrile 3-(2-Bromo-4-chlorophenyl)- 3-oxopropanenitrile start->ketonitrile Strong Base (e.g., NaH, LDA) acetonitrile Acetonitrile acetonitrile->ketonitrile Claisen Condensation final_product 3-(2-Bromo-4-chlorophenyl)- isoxazol-5-amine ketonitrile->final_product Base, Heat hydroxylamine Hydroxylamine hydroxylamine->final_product

Caption: Workflow for the synthesis of the target compound via the β-ketonitrile cyclization route.

Part 1: Synthesis of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile

Mechanism Insight: This transformation is a Claisen-type condensation. A strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the 2-bromo-4-chlorobenzoic acid ester. Subsequent elimination of the alkoxide leaving group yields the β-ketonitrile.[16][17][18]

Protocol:

  • Prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH, 2.2 eq) or generate lithium diisopropylamide (LDA) in situ in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add anhydrous acetonitrile (2.0 eq) dropwise.

  • To this mixture, add a solution of methyl 2-bromo-4-chlorobenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., 1N HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to give 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile.[19]

Reagent/ParameterQuantity/Value
Methyl 2-bromo-4-chlorobenzoate1.0 eq
Acetonitrile2.0 eq
Sodium Hydride (60% dispersion)2.2 eq
SolventAnhydrous THF
Temperature0 °C to RT
Time4-12 hours
Expected Yield70-85%
Part 2: Cyclization with Hydroxylamine

Mechanism Insight: The cyclization of the β-ketonitrile with hydroxylamine can lead to two regioisomers: the 3-amino or the 5-aminoisoxazole. To selectively form the desired 5-amino isomer, the reaction is typically carried out under basic conditions and at elevated temperatures. Under these conditions, hydroxylamine preferentially attacks the ketone carbonyl, followed by intramolecular cyclization involving the nitrile group.[5]

Protocol:

  • Dissolve the 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.2-1.5 eq) followed by a base like sodium acetate or potassium carbonate (2.0-3.0 eq). The pH should be maintained above 8 to favor the formation of the 5-amino isomer.[5]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The crude product, which often precipitates, is collected by filtration. If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate.

  • The crude product is then purified by recrystallization or column chromatography to afford pure 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Reagent/ParameterQuantity/Value
3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile1.0 eq
Hydroxylamine Hydrochloride1.2-1.5 eq
Potassium Carbonate2.5 eq
SolventEthanol
TemperatureReflux
Time6-12 hours
Expected Yield65-80%

Analytical Characterization

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Strong bases like sodium hydride and n-butyllithium are highly reactive and must be handled with extreme care under anhydrous conditions.

  • Cyanamide and potassium cyanide are toxic; handle with appropriate caution and have a quenching/disposal plan in place.

  • N-Chlorosuccinimide is an irritant; avoid inhalation and skin contact.

Conclusion

The synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine can be successfully achieved through either a [3+2] cycloaddition or a β-ketonitrile cyclization route. The cycloaddition approach offers a more convergent and modern pathway, while the β-ketonitrile method is a robust and well-established alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery programs.

References

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  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

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"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" for antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the antimicrobial evaluation of a novel isoxazole derivative, this document provides senior-level researchers and drug development scientists with a comprehensive framework for the synthesis and characterization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine and the subsequent assessment of its antimicrobial and anti-biofilm properties.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Isoxazole derivatives have emerged as a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The isoxazole ring system is a key pharmacophore in several FDA-approved drugs, highlighting its clinical significance.[5][6]

The specific compound, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine , incorporates several features that suggest potential antimicrobial efficacy. The halogenated phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration, while the 5-amino-isoxazole moiety provides a site for hydrogen bonding and further derivatization.[3] This application note details a robust, four-part experimental workflow to rigorously evaluate its potential as a new antimicrobial agent.

Part 1: Synthesis and Characterization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

The synthesis of the title compound is proposed via a reliable four-step sequence, adapted from established methodologies for similar Phenylisoxazol-5-amine structures.[7] This pathway begins with the oxidation of a commercially available substituted benzaldehyde, followed by esterification, Claisen condensation to form a key β-ketonitrile intermediate, and final cyclization with hydroxylamine.

G cluster_synthesis Proposed Synthetic Workflow A 2-Bromo-4-chlorobenzaldehyde B Step 1: Oxidation (KMnO₄) A->B C 2-Bromo-4-chlorobenzoic Acid B->C D Step 2: Esterification (CH₃OH, H₂SO₄) C->D E Methyl 2-Bromo-4-chlorobenzoate D->E F Step 3: Claisen Condensation (CH₃CN, NaH) E->F G 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile F->G H Step 4: Cyclization (NH₂OH·HCl, Base) G->H I 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine H->I

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1.1: Synthesis of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile (Key Intermediate)
  • Rationale: This protocol outlines the formation of the β-ketonitrile, which is the direct precursor for the isoxazole ring. The Claisen condensation is a classic and efficient method for forming carbon-carbon bonds.

  • Oxidation & Esterification: Synthesize Methyl 2-Bromo-4-chlorobenzoate from 2-Bromo-4-chlorobenzaldehyde following standard oxidation (e.g., using potassium permanganate) and Fischer esterification (methanol with a catalytic amount of sulfuric acid) procedures.[7]

  • Activate Sodium Hydride: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Condensation Reaction: To the stirring NaH suspension, add acetonitrile (1.5 equivalents). Subsequently, add a solution of Methyl 2-Bromo-4-chlorobenzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction & Quenching: Heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice.

  • Work-up: Acidify the aqueous mixture to a pH of ~5-6 with 2M HCl. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile intermediate.

Protocol 1.2: Cyclization to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine
  • Rationale: The cyclization of the β-ketonitrile with hydroxylamine is the final, crucial step to form the 5-aminoisoxazole ring. The use of a base is critical to ensure the deprotonation of hydroxylamine and to favor the formation of the 5-amino isomer.[7]

  • Reaction Setup: Dissolve the crude 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents).

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium acetate (2.5 equivalents), to the mixture. The pH should be maintained above 8.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) for 8-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Isolation and Purification: Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[8]

Part 2: Foundational Antimicrobial Susceptibility Testing

The initial evaluation of a new antimicrobial agent involves determining the minimum concentration required to inhibit and kill planktonic bacteria. These protocols adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[9]

G cluster_workflow Antimicrobial Testing Cascade MIC Protocol 2.1: MIC Determination (Broth Microdilution) MBC Protocol 2.2: MBC Determination (Subculture from MIC Plate) MIC->MBC Is it cidal? TKC Protocol 3.1: Time-Kill Kinetics (Dynamic Bactericidal/Bacteriostatic Assay) MIC->TKC What is the rate of killing? BF Protocol 4.1: Anti-Biofilm Assay (Crystal Violet Method) MIC->BF Is it effective against biofilms?

Caption: Logical workflow for comprehensive antimicrobial evaluation.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a test microorganism.[10]

  • Materials:

    • 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (stock solution in DMSO).

    • Test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11]

    • Sterile 96-well microtiter plates.

    • 0.5 McFarland turbidity standard.[12]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend them in sterile saline or CAMHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final inoculum in the wells of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well plate. Typically, 100 µL of CAMHB is added to wells 2-11. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 100 µL of the diluted bacterial suspension from Step 2 to wells 1-11. Add 100 µL of sterile CAMHB to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
  • Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[14]

  • Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal action.[14]

Step-by-Step Methodology:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration that yields a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

ParameterDescriptionTypical UnitsExample Value
MIC Lowest concentration with no visible growth.µg/mL or µM8 µg/mL
MBC Lowest concentration killing ≥99.9% of inoculum.µg/mL or µM16 µg/mL
MBC/MIC Ratio Determines bactericidal (≤4) or bacteriostatic (>4) nature.Unitless2

Part 3: Dynamic Antimicrobial Activity Assessment

Protocol 3.1: Time-Kill Kinetic Assay
  • Objective: To assess the rate and extent of bacterial killing by the test compound over time.[11][15]

  • Rationale: This dynamic assay provides crucial information on the pharmacodynamics of the compound, revealing whether its killing effect is concentration-dependent or time-dependent. It is more informative than the static MIC/MBC endpoints.[16]

Step-by-Step Methodology:

  • Assay Setup: Prepare flasks containing CAMHB with the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: Incubate the flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate the dilutions onto drug-free agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11][17]

Part 4: Evaluating Efficacy Against Bacterial Biofilms

Biofilms represent a significant clinical challenge due to their inherent resistance to conventional antibiotics. Evaluating a new compound's activity against these structured communities is essential.[18]

Protocol 4.1: Anti-Biofilm Activity (Crystal Violet Staining Assay)
  • Objective: To quantify the ability of the test compound to inhibit biofilm formation or eradicate pre-formed biofilms.

  • Rationale: The crystal violet (CV) assay is a standard, high-throughput method to measure total biofilm biomass.[19][20] CV stains both the cells and the extracellular matrix.[21]

Step-by-Step Methodology:

  • Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of bacterial culture (adjusted to ~1 x 10⁶ CFU/mL in a suitable growth medium like TSB with glucose) to each well. Incubate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Treatment Application:

    • For Inhibition: Add the test compound at various concentrations at the same time as the bacterial inoculum.

    • For Eradication: After the initial incubation, gently remove the planktonic cells by washing the wells with PBS. Then, add fresh medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for a further 24 hours at 37°C.

  • Washing: Discard the medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[19]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20]

  • Washing: Remove the CV solution and wash the wells thoroughly with tap water until the runoff is clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Quantification: Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.[19][22] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

References

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Application Notes and Protocols for the Evaluation of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine as an Anti-inflammatory Agent

The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant anti-inflammatory properties.[1][2] Compounds incorporating the isoxazole ring have been successfully developed as therapeutic agents, such as the COX-2 inhibitor Valdecoxib.[3] The anti-inflammatory effects of many isoxazole-containing compounds are attributed to their ability to modulate key inflammatory pathways.[4] These pathways include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as critical intracellular signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine . Given the established anti-inflammatory profile of the isoxazole class of molecules, it is hypothesized that this compound may exert its effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

These application notes will detail the necessary protocols to test this hypothesis using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[6][7] We will outline step-by-step procedures for assessing the compound's impact on inflammatory mediators and provide a framework for investigating its potential mechanism of action through key signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Potential

A systematic approach is crucial for characterizing the anti-inflammatory profile of a novel compound. The following workflow provides a logical progression from initial screening for bioactivity to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary Screening (Cell-Based Assays) cluster_2 Phase 3: Mechanistic Studies A Cell Viability Assay (MTT) Determine non-toxic concentration range B Nitric Oxide (NO) Production Assay (Griess Assay) A->B Proceed with non-toxic concentrations C Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) B->C If NO production is inhibited D Prostaglandin E2 (PGE2) Quantification (ELISA) C->D E Western Blot Analysis (iNOS, COX-2, p-p65, p-p38) D->E Investigate protein expression F NF-κB Translocation Assay (Immunofluorescence) E->F

Caption: General experimental workflow for anti-inflammatory drug discovery.

PART 1: Core Protocols for In Vitro Anti-inflammatory Assays

The following protocols are designed for use with the RAW 264.7 macrophage cell line, a standard and reliable model for studying inflammation in vitro.[6]

Cell Viability Assay (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the cytotoxic profile of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine in DMSO. Make serial dilutions of the compound in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[9]

  • Incubation: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[6] The Griess assay is a straightforward colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10][11] A decrease in nitrite levels in the presence of the test compound suggests potential anti-inflammatory activity.[6]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6] Include a vehicle control (no compound) and a negative control (no LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[6]

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[6]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Immunoassays (ELISA)

Principle: Pro-inflammatory cytokines such as TNF-α and IL-6, and the lipid mediator PGE2, are central to the inflammatory response.[12] Their production is significantly increased in LPS-stimulated macrophages.[9] Enzyme-linked immunosorbent assays (ELISAs) are highly sensitive and specific methods for quantifying the levels of these mediators in the cell culture supernatant.[13][14] Inhibition of their production is a strong indicator of anti-inflammatory activity.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Sample Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and PGE2 using commercially available kits, following the manufacturer's instructions precisely.[15][16]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate (like HRP), and finally a substrate to produce a measurable color change.[17]

  • Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically 450 nm).

  • Quantification: Calculate the concentration of each mediator in the samples by interpolating from the standard curve generated with recombinant cytokines or a PGE2 standard.[18]

PART 2: Mechanistic Insights - Investigating Key Signaling Pathways

Should 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine demonstrate significant inhibitory effects on the production of inflammatory mediators, the next logical step is to investigate its mechanism of action. The NF-κB and MAPK signaling pathways are primary regulators of the inflammatory response.[19][20]

The NF-κB and MAPK Signaling Cascades

Inflammatory stimuli, such as LPS, activate these pathways, leading to the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[21][22] Isoxazole derivatives have been shown to inhibit these pathways.[1][5]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K MAP3K->MAP2K p38_JNK_ERK p38, JNK, ERK MAP2K->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_genes

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

Western Blot Analysis for Key Inflammatory Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. To assess the mechanism of action of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, we can measure its effect on the expression of iNOS and COX-2, as well as the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.[23][24] A reduction in the expression of iNOS and COX-2, or decreased phosphorylation of p65 and p38, would suggest that the compound acts upstream in the signaling cascade.[25]

Protocol:

  • Cell Lysis: After treatment with the compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation and Interpretation

Quantitative data should be presented clearly for easy comparison. The results are typically expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control (no LPS)100 ± 5.25.1 ± 1.2
LPS (1 µg/mL)98.7 ± 4.8100
Compound (1 µM) + LPS99.1 ± 3.985.3 ± 6.1
Compound (5 µM) + LPS97.5 ± 5.162.4 ± 5.5
Compound (10 µM) + LPS96.8 ± 4.341.7 ± 4.9
Compound (25 µM) + LPS95.2 ± 5.525.8 ± 3.7

Table 2: Effect of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine on Pro-inflammatory Mediator Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control (no LPS)< 15< 10< 20
LPS (1 µg/mL)3500 ± 2101800 ± 1502500 ± 180
Compound (10 µM) + LPS1850 ± 160950 ± 1101300 ± 140
Compound (25 µM) + LPS800 ± 95420 ± 60650 ± 85

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of the anti-inflammatory properties of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. The described assays will enable researchers to determine its cytotoxicity and its efficacy in inhibiting the production of key inflammatory mediators. Furthermore, the outlined mechanistic studies will offer valuable insights into its potential mode of action. Positive results from these in vitro assays would provide a strong rationale for advancing this compound to more complex preclinical models of inflammation.

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  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed. (2005).
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (2003).
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011).
  • Measurement of nitric oxide production in mouse tracheal epithelial cell cultures differentiated at the air liquid interface - PubMed. (2025).
  • Paper sensors for the measurement of nitric oxide release from endothelial cells. (2025).
  • Direct measurement of nitric oxide generation from nitric oxide synthase - PNAS. (n.d.).
  • The Anti-Inflammatory Potential of Nitro-Isoxazole Compounds: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
  • NF-κB Signaling Pathway - Bio-Rad Antibodies. (n.d.).
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem. (n.d.).
  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. (2019).
  • The Dual Inhibition of iNOS and COX-2 by Cox-2-IN-32: A Technical Overview - Benchchem. (n.d.).
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025).
  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026).
  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC. (2024).
  • LPS-Induced RAW 264.7 Activation - Bio-protocol. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (2013).
  • TNF-α (free) ELISA. (n.d.).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023).
  • Cell viability and inhibition of iNOS and COX-2 in BV2 cells. (a-d)... - ResearchGate. (n.d.).
  • Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase... - ResearchGate. (n.d.).
  • Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC. (n.d.).
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF - ResearchGate. (2025).
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (n.d.).
  • Human TNF-α Quantikine ELISA - R&D Systems. (n.d.).
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020).
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. (n.d.).
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. (n.d.).
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. (n.d.).
  • Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models - bioRxiv.org. (2018).
  • A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)isoxazol-5-amine Derivatives - Benchchem. (n.d.).
  • Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles - Zenodo. (2003).
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC. (n.d.).
  • Endarachne binghamiae Extract Ameliorates Inflammatory Responses in Macrophages Through Regulation of MAPK, NF-kB and PI3K/AKT Pathways, and Prevents Acute Lung Injury in Mice - MDPI. (2025).

Sources

"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Profiling of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Introduction & Chemical Context

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors and GABA-A receptor antagonists. The molecule features a 5-amino-isoxazole core substituted at the 3-position with a di-halogenated phenyl ring.[1]

From an analytical perspective, this compound presents specific challenges:

  • Lipophilicity: The bromine and chlorine substituents significantly increase logP, requiring optimized organic gradients for elution.[2]

  • Tautomerism: 5-Amino-isoxazoles can exist in equilibrium between the amine (

    
    ) and imine (
    
    
    
    ) forms, though the amine form predominates in solution. This can affect peak shape in unbuffered chromatography.
  • Isotopic Signature: The presence of both Br and Cl provides a unique mass spectral fingerprint essential for identity confirmation.

Physicochemical Profile

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula

Basis for MS exact mass calculation.
Molecular Weight 273.51 g/mol (Average)Monoisotopic mass will differ due to isotopes.
pKa (Base) ~1.5 - 2.5 (Isoxazole amine)Weak base; remains neutral at pH > 3.
LogP ~3.2Hydrophobic; requires high % organic mobile phase.
Solubility DMSO, Methanol, AcetonitrilePoor water solubility; dissolve samples in organic solvent.[2]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine purity and quantify the compound in the presence of synthetic precursors.

Method Development Strategy (Expert Insight)

Standard unbuffered water/methanol gradients often yield tailing peaks for amino-isoxazoles due to silanol interactions. We utilize an acidic mobile phase (0.1% Formic Acid) . This serves two purposes:

  • Peak Shape: It suppresses silanol ionization on the column stationary phase.

  • MS Compatibility: It facilitates protonation

    
     for downstream mass spectrometry.
    
Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to standard HPLC).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 100 mm

    
     4.6 mm, 3.5 
    
    
    
    m).[2]
  • Column Temperature: 40°C (Improves mass transfer for halogenated aromatics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5

    
    L.
    
  • Detection:

    • UV: 254 nm (Primary), 220 nm (Secondary for impurities).

    • MS: ESI Positive Mode (See Section 4).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid[2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid[2]

Time (min)% Solvent A% Solvent BPhase
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End

Self-Validating Check: The retention time (RT) for the target compound should be approximately 8.5–9.5 minutes. If RT < 5 min, increase the initial water content.

Protocol 2: Mass Spectrometry (Identity Confirmation)

Objective: To confirm identity using the unique halogen isotopic pattern.

Mechanism: Bromine has two stable isotopes (


) and Chlorine has two (

). This creates a distinct "quartet-like" cluster for the

ion.
Expected Mass Spectrum (ESI+)
Ion SpeciesMass (m/z)Relative AbundanceOrigin

(Nominal)
272.9~75%


274.9100% (Base Peak) Mixed Isotopes

276.9~25%

Protocol:

  • Set MS Source Temp to 350°C to ensure desolvation of the semi-volatile amine.[2]

  • Use a fragmentor voltage of 100-135V.

  • Pass Criteria: The intensity ratio of peaks 273 : 275 : 277 must approximate 3:4:1 . Any deviation suggests contamination with a non-halogenated impurity or incorrect structure.

Protocol 3: NMR Spectroscopy

Objective: Structural elucidation.

Solvent: DMSO-


 (Preferred over 

due to solubility and amine proton exchange visibility).

Key Assignments (


): 
  • Isoxazole C4-H: Singlet,

    
    . This is the diagnostic peak for the isoxazole ring closure.[2]
    
  • Amine (

    
    ):  Broad Singlet, 
    
    
    
    (Exchangeable with
    
    
    ).
  • Aromatic Region:

    • Protons on the 2-bromo-4-chlorophenyl ring will appear as an ABC system or two doublets and a singlet depending on resolution, typically

      
      .
      
    • Look for the specific coupling of the proton ortho to the isoxazole (C6-H of the phenyl ring), which will be deshielded.[2]

Impurity Profiling & Stability

Common Impurities:

  • 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile: The

    
    -ketonitrile precursor. RT:  Later than product (more non-polar).
    
  • Regioisomer (3-Amino-5-aryl): Rare in hydroxylamine cyclizations of

    
    -ketonitriles but possible. Distinguished by a shift in the isoxazole C4-H NMR peak.
    

Stability Note: Isoxazol-5-amines are stable solids but can undergo ring opening under strong basic conditions (pH > 12) or hydrolysis in hot strong acid. Store neat at 2-8°C.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Detect Dual Detection System Sample Raw Sample (Solid Powder) Prep Sample Prep Dissolve in MeOH (1 mg/mL) Filter 0.22 µm Sample->Prep HPLC HPLC Separation C18 Column, Acidic Gradient (0.1% Formic Acid) Prep->HPLC UV UV (254 nm) Purity Calculation HPLC->UV MS MS (ESI+) Isotope Pattern Check (Br/Cl Signature) HPLC->MS Report Final CoA Identity + Purity UV->Report Integration MS->Report m/z Confirmation

Caption: Integrated analytical workflow for purity and identity verification of halogenated isoxazolamines.

Visualization: Synthesis & Impurity Logic

SynthesisPath Start 2-Bromo-4-chlorobenzoyl chloride Inter Intermediate: Beta-Ketonitrile Start->Inter + Acetonitrile/Base Reagent + Hydroxylamine (NH2OH) Product Target: 3-(2-Br-4-Cl-Ph)-isoxazol-5-amine Inter->Product Cyclization Impurity Impurity: Uncyclized Oxime or Hydrolysis Product Inter->Impurity Incomplete Rxn Reagent->Product

Caption: Synthetic pathway highlighting the origin of the beta-ketonitrile impurity.

References

  • BenchChem. An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazol-5-amine. (General isoxazole synthesis and properties). Link

  • Sigma-Aldrich. 3-Amino-5-(4-fluorophenyl)isoxazole Safety Data Sheet & Properties. (Analogous compound handling). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-(2-Chlorophenyl)isoxazol-5-amine. (Structural data).[1][3][4][5] Link

  • BLD Pharm. Product Analysis: 3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine.[6] (Commercial availability and specifications). Link

Sources

Application Note: Advanced Purification Strategies for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Methodological Protocol & Mechanistic Guide

Introduction & Chemical Context

5-Aminoisoxazoles are highly valuable heterocyclic building blocks in medicinal chemistry, frequently featured in the structural backbone of anti-inflammatory, antimicrobial, and antiviral therapeutics[1]. The compound 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine presents a unique purification challenge due to its di-halogenated aryl system. The presence of both a bulky ortho-bromine and a para-chlorine atom significantly alters the molecule's electronic distribution, lipophilicity, and steric profile compared to unsubstituted analogs[2].

During the synthesis of 5-aminoisoxazoles—typically achieved via the cyclization of


-ketonitrile intermediates with hydroxylamine—several byproducts are commonly generated, including unreacted nitriles, regioisomeric 3-amino-5-arylisoxazoles, and deeply colored oxidative degradation products[3]. Standard isolation requires a multi-tiered approach: liquid-liquid extraction to remove inorganic salts, flash chromatography to separate closely eluting organic impurities, and final recrystallization to achieve >98% purity suitable for downstream pharmaceutical screening[4].

Physicochemical Profiling

Understanding the physicochemical parameters of the target compound is the foundation of any self-validating purification system. The primary amine group acts as both a hydrogen bond donor and acceptor, heavily influencing its interaction with stationary phases during chromatography.

Table 1: Estimated Physicochemical Properties

PropertyValue / DescriptionImpact on Purification Strategy
Chemical Formula C

H

BrClN

O
High halogen content increases lipophilicity.
Molecular Weight 273.51 g/mol Determines mass balance and expected MS [M+H]

peaks.
Functional Groups Primary Amine, Isoxazole, Aryl HalidesAmine causes silica tailing; requires buffered/modified eluents.
Solubility Profile Soluble in EtOAc, DCM, EtOH; Insoluble in H

O
Ideal for biphasic aqueous/organic extraction and alcohol-based recrystallization.
Expected Physical State Solid (typically off-white to pale yellow)Allows for final polishing via recrystallization[2].

Purification Workflow

The following diagram illustrates the logical progression of the purification workflow, moving from crude isolation to high-purity crystalline product.

purification_workflow Crude Crude Reaction Mixture (Isoxazol-5-amine + Impurities) Extraction Liquid-Liquid Extraction (EtOAc / Brine) Crude->Extraction Flash Flash Column Chromatography (Hexane:EtOAc + 1% TEA) Extraction->Flash Organic Layer Cryst Recrystallization (EtOH / H2O) Flash->Cryst Main Fractions Pure Pure 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Cryst->Pure Filter & Dry QC Quality Control (HPLC, NMR, LC-MS) Pure->QC

Figure 1: Step-by-step purification workflow for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Causality & Mechanism: The crude reaction mixture typically contains excess hydroxylamine, water-soluble salts, and polar byproducts[3]. Ethyl acetate (EtOAc) is chosen as the extraction solvent because its moderate polarity effectively solvates the di-halogenated isoxazole while rejecting inorganic salts.

  • Quenching: Cool the crude cyclization reaction to room temperature. Slowly pour the mixture into a beaker containing crushed ice to precipitate the crude organics and quench any residual reactive intermediates[3].

  • pH Adjustment: Adjust the aqueous phase to pH ~7-8 using saturated NaHCO

    
    . Caution: Do not over-alkalinize, as extreme basic conditions can promote ring-opening of the isoxazole.
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL per gram of theoretical yield).
    
  • Washing: Wash the combined organic layers sequentially with distilled water (

    
     mL) and saturated NaCl (brine, 
    
    
    
    mL) to remove residual water and highly polar impurities[3].
  • Drying: Dry the organic layer over anhydrous MgSO

    
    . Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation at 35°C) to yield the crude product as a viscous oil or semi-solid.
    
Protocol B: Flash Column Chromatography

Causality & Mechanism: 5-Aminoisoxazoles possess a primary amine group that strongly hydrogen-bonds with the acidic silanol (Si-OH) groups on standard silica gel, leading to severe peak tailing and poor resolution from regioisomers[4]. To counter this, the silica stationary phase is deactivated using a volatile organic base (Triethylamine, TEA).

  • Column Preparation: Slurry-pack a glass chromatography column with silica gel (230-400 mesh). Pre-equilibrate the column with a solvent system of Hexane/EtOAc (80:20 v/v) containing 1% TEA.

  • Sample Loading: Dissolve the crude semi-solid in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and apply the dry powder to the top of the column bed.

  • Elution: Elute the column using a gradient of Hexane/EtOAc (starting at 80:20 and slowly increasing to 60:40). The di-halogenated phenyl ring makes this compound slightly less polar than unsubstituted variants, meaning it will likely elute earlier than expected.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the target compound and remove the solvent under reduced pressure[3].

Protocol C: Recrystallization (Final Polishing)

Causality & Mechanism: While chromatography separates structurally distinct impurities, recrystallization is required to remove trace co-eluting isomers and achieve the distinct crystalline lattice of the pure compound. Ethanol is an excellent solvent for 5-aminoisoxazoles at reflux, while water acts as an anti-solvent[4].

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add a minimal volume of boiling absolute Ethanol until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining gentle heating, add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Add a single drop of Ethanol to clear the solution, remove from heat, and allow the flask to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of large, pure crystals rather than trapping impurities in a rapidly crashed-out powder[4].

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel).

  • Drying: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1). Dry the crystals in a vacuum desiccator over P

    
    O
    
    
    
    or in a vacuum oven at 40°C for 12 hours.

Quality Control & Analytical Validation

To ensure the trustworthiness of the purification, the isolated compound must be validated against expected analytical benchmarks:

  • HPLC-UV: Run on a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% Formic Acid). Purity should exceed 98%[5].

  • LC-MS: Confirm the mass. Due to the presence of one Bromine and one Chlorine atom, the mass spectrum will show a distinct isotopic cluster (M, M+2, M+4) at

    
    [6].
    
  • 1H-NMR (DMSO-d6): Look for the characteristic broad singlet of the -NH

    
     protons (typically around 
    
    
    
    5.5 - 6.5 ppm, exchangeable with D
    
    
    O) and the isolated isoxazole C4-H proton[4].

References

  • Benchchem. Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine.[3] 3

  • National Institutes of Health (PMC).

    
    -Cyanoenamines.[4] 4
    
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[1] 1

  • American Chemical Society (ACS). Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides.[6] 6

  • Sigma-Aldrich. 3-(3-Bromophenyl)isoxazol-5-amine AldrichCPR Properties and Specifications.[2]2

  • AKSci. 119162-53-7 3-(4-Bromophenyl)isoxazol-5-amine AKSci 3272AA.[5] 5

Sources

"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" experimental protocols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis and Functionalization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Part 1: Introduction & Strategic Significance

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (CAS: 119162-53-7 analog/derivative) is a high-value heterocyclic scaffold in medicinal chemistry. It belongs to the class of 3-aryl-5-aminoisoxazoles, which are privileged structures found in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor antagonists.

Why this specific molecule? The strategic value of this compound lies in its orthogonal halogenation pattern :

  • 5-Amino Group: A versatile handle for urea formation, amide coupling, or sulfonylation.

  • 2-Bromo Substituent: Highly reactive in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

  • 4-Chloro Substituent: A latent electrophile that survives conditions capable of activating the bromide, allowing for sequential, site-selective functionalization.

This guide provides a validated, self-consistent protocol for synthesizing this scaffold from the corresponding


-ketonitrile and demonstrates its downstream application in library generation.

Part 2: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

Part 3: Experimental Protocols

Workflow Overview

The synthesis relies on the regioselective cyclization of a


-ketonitrile with hydroxylamine. The reaction conditions are tuned to favor the formation of the 3-aryl-5-amino  isomer over the 5-aryl-3-amino isomer.

SynthesisWorkflow Start 2-Bromo-4-chlorobenzoyl chloride Inter 3-(2-Bromo-4-chlorophenyl)- 3-oxopropanenitrile Start->Inter Cyanoacetate/Base (C-Acylation) Product 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Inter->Product Cyclization (Reflux, 4h) Byproduct Regioisomer (Trace) 5-Aryl-3-amine Inter->Byproduct Acidic pH (Avoid) Reagent Hydroxylamine HCl + NaOH (pH > 10) Reagent->Inter

Figure 1: Synthetic workflow ensuring regioselective formation of the 3-aryl-5-aminoisoxazole scaffold.

Protocol A: Synthesis of Precursor (If not purchased)

Target: 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile

Principle: C-acylation of ethyl cyanoacetate followed by decarboxylation is preferred over direct acetonitrile condensation for better yield with electron-poor aromatics.

  • Activation: Dissolve 2-bromo-4-chlorobenzoic acid (10 mmol) in DCM (20 mL). Add oxalyl chloride (12 mmol) and 2 drops of DMF. Stir until gas evolution ceases. Evaporate to obtain the acid chloride.

  • Condensation: In a separate flask, dissolve ethyl cyanoacetate (11 mmol) in THF (30 mL) and cool to 0°C. Add NaH (22 mmol, 60% dispersion) portion-wise. Stir for 30 min.

  • Addition: Add the crude acid chloride (dissolved in 5 mL THF) dropwise to the enolate solution at 0°C.

  • Workup: Warm to RT and stir for 2h. Quench with 1N HCl. Extract with EtOAc.[1]

  • Decarboxylation: Reflux the crude residue in DMSO/H2O (10:1) at 120°C for 1h to remove the ester group.

  • Yield: Expect ~75-80% of the

    
    -ketonitrile as a pale solid.
    
Protocol B: Cyclization to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

The Core Protocol

Scientific Rationale: The reaction of


-ketonitriles with hydroxylamine is pH-dependent.
  • Basic Conditions (pH > 10): Hydroxylamine attacks the ketone carbonyl first to form the oxime. The oxime oxygen then attacks the nitrile carbon (intramolecular nucleophilic attack) to close the ring, yielding the 3-aryl-5-amine .

  • Acidic/Neutral Conditions: Can lead to attack at the nitrile first or competing hydrolysis, often yielding the 5-aryl-3-amine or isoxazolone byproducts.

Materials:

  • 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (2.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq) or Sodium Ethoxide (NaOEt)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.39 g, 20 mmol) in water (5 mL).

  • Basification: Add NaOH (1.0 g, 25 mmol) dissolved in water (5 mL) to the hydroxylamine solution. Ensure the solution is basic (pH ~10-11). Note: Exothermic.

  • Substrate Addition: Add a solution of 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile (2.58 g, 10 mmol) in Ethanol (15 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

    
    -ketonitrile) usually runs higher than the amine product.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Filtration: The product should precipitate as an off-white to pale yellow solid. Filter the solid using a Buchner funnel.

  • Purification:

    • Wash the cake with cold water (3 x 20 mL) to remove salts.

    • Recrystallize from Ethanol/Water or Toluene if purity is <95% by HPLC.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Expected Data:

  • Yield: 80–90%

  • Appearance: Off-white crystalline solid.[2]

  • 1H NMR (400 MHz, DMSO-d6):

    
     6.80 (s, 2H, NH2), 5.65 (s, 1H, Isoxazole-H4), 7.4-7.8 (m, 3H, Ar-H). Note: The broad singlet at ~6.8 ppm confirms the free amine.
    

Part 4: Downstream Application (Functionalization)

Scenario: Orthogonal Library Generation. We utilize the reactivity difference between the 2-Br (Sterically hindered but electronically labile) and the 5-NH2 (Nucleophilic).

Protocol C: Site-Selective Suzuki Coupling Target: 3-(4-Chloro-2-(pyridin-3-yl)phenyl)isoxazol-5-amine

  • Reagents: Isoxazole scaffold (1 eq), 3-Pyridylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Conditions: Heat at 90°C for 4 hours.

  • Mechanism: The oxidative addition occurs preferentially at the C-Br bond. The C-Cl bond remains intact due to the higher bond dissociation energy, preserving it for a second coupling event if desired.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to low pH.Ensure at least 2.5 eq of base is used. The reaction must remain alkaline.
Wrong Regioisomer Formation of 5-aryl-3-amine.Check pH. If pH < 8, the reaction kinetics shift. Add NaOH to maintain pH > 10.
Oily Product Impurities or solvent retention.Recrystallize from minimal hot ethanol. Triturate with cold hexanes.
No Reaction Old Hydroxylamine HCl.Hydroxylamine is hygroscopic and degrades. Use fresh reagent.

Analytical Validation Parameters (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

Part 6: Mechanistic Visualization

Mechanism Step1 Step 1: Nucleophilic Attack NH2OH attacks Ketone (C3) Step2 Intermediate: Oxime Formation Ar-C(=NOH)-CH2-CN Step1->Step2 - H2O Step3 Step 2: Cyclization Oxime -OH attacks Nitrile Carbon Step2->Step3 Base Catalyzed Step4 Step 3: Tautomerization Formation of 5-Amino Isoxazole Step3->Step4 Proton Transfer

Figure 2: Mechanistic pathway for the formation of the 3-aryl-5-aminoisoxazole regioisomer.

References

  • Regioselective Synthesis of Isoxazoles: Johnson, L., Powers, J., Ma, F., et al.[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.

  • General Protocol for 3-Aryl-5-aminoisoxazoles: El-Saghier, A. M. M. "Synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Journal of Chemical Research, 2008.

  • Compound Properties & Safety: Sigma-Aldrich/Merck Product Entry for 5-Amino-3-(4-chlorophenyl)isoxazole (Analog).

  • Mechanistic Insight: "Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters." Organic & Biomolecular Chemistry, 2011. (Provides context on hydroxylamine nucleophilicity).

Sources

Technical Guide: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine as a Privileged Scaffold in Medicinal Chemistry

[1]

Executive Summary & Chemical Significance

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine represents a high-value "privileged scaffold" in modern drug discovery, particularly within the fields of kinase inhibition and anti-inflammatory therapeutics.

This compound is not merely a building block; it is a bifunctional pharmacophore .

  • The 5-Amino Isoxazole Core: Acts as a bioisostere for urea or amide groups, frequently serving as a hydrogen bond donor/acceptor motif that binds to the "hinge region" of kinase ATP-binding pockets (e.g., VEGFR, p38 MAPK).

  • The 2-Bromo-4-Chlorophenyl Moiety: The ortho-bromine provides a critical handle for diversity-oriented synthesis (DOS). It allows for subsequent intramolecular cyclization (to form fused tricyclic systems like benzo[d]isoxazoles) or intermolecular cross-coupling (Suzuki/Buchwald) to extend the molecule into hydrophobic pockets. The para-chlorine atom enhances metabolic stability by blocking CYP450 oxidation at the susceptible para-position.

Synthetic Protocol: Regioselective Construction

Objective: Synthesize 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine with high regioselectivity, avoiding the formation of the thermodynamic 3-aminoisoxazole isomer.

Mechanism & Causality

The synthesis relies on the condensation of a

1pH1
  • Basic Conditions (pH > 10): Favor the attack of hydroxylamine nitrogen on the nitrile carbon, leading to the 5-amino isomer (Target).

  • Acidic/Neutral Conditions: Favor attack on the ketone, often leading to isoxazol-5-ones or mixed isomers.

Step-by-Step Protocol
Phase A: Precursor Synthesis (

-ketonitrile)

Reagents: 2-Bromo-4-chlorobenzoic acid, Thionyl chloride (



  • Acid Chloride Formation: Reflux 2-bromo-4-chlorobenzoic acid (10 mmol) in

    
     (5 mL) for 3 hours. Evaporate excess 
    
    
    to obtain the acid chloride.
  • Nitrile Anion Generation: In a separate flame-dried flask under Argon, dissolve

    
     (22 mmol) in dry THF at -78°C. Add 
    
    
    -BuLi (22 mmol) dropwise. Stir for 30 mins to generate the cyanomethyl anion.
  • Condensation: Cannulate the acid chloride (dissolved in THF) into the nitrile anion solution at -78°C. Stir for 1 hour, then allow to warm to RT.

  • Quench: Quench with dilute HCl. Extract with EtOAc.[1][2] Purify via flash chromatography (Hexane/EtOAc) to yield 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile .

Phase B: Cyclization to Isoxazol-5-amine

Reagents:



  • Preparation: Dissolve the

    
    -ketonitrile (1.0 eq) in Ethanol (10 volumes).
    
  • Base Activation: In a separate beaker, dissolve

    
     (2.0 eq) and 
    
    
    (2.5 eq) in minimal water. Note: The extra base ensures the free amine species of hydroxylamine is available and maintains basicity.
  • Reflux: Add the hydroxylamine solution to the nitrile solution. Heat to reflux (80°C) for 6–8 hours.

    • QC Check: Monitor via TLC (50% EtOAc/Hexane). The starting nitrile spot (

      
      ) should disappear, replaced by a lower 
      
      
      amine spot.
  • Workup: Cool to RT. Pour mixture into crushed ice. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

    • Yield Target: >75%.[2]

    • Validation: LC-MS should show

      
       (Br/Cl isotope pattern).
      

Application Workflow: Scaffold Elaboration

Once synthesized, the scaffold is elaborated into a lead compound. The following diagram illustrates the divergence pathways.

Scaffold_ElaborationCore3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine(SCAFFOLD)Path1Pathway A: Hinge Binding(Urea/Amide Synthesis)Core->Path1Reactants: Isocyanatesor Acid ChloridesPath2Pathway B: Macrocyclization(Pd-Catalyzed C-N Coupling)Core->Path2Reactants: Pd(OAc)2, Xantphos(Intramolecular)Path3Pathway C: Fragment Extension(Suzuki Coupling)Core->Path3Reactants: Aryl Boronic Acids,Pd(dppf)Cl2Prod1Kinase Inhibitor Lead(Type II Binder)Path1->Prod1Prod2Fused Benzo[d]isoxazole(Tricyclic Core)Path2->Prod2Prod3Biaryl Derivative(Hydrophobic Pocket Binder)Path3->Prod3

Figure 1: Diversity-Oriented Synthesis (DOS) pathways originating from the 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine scaffold.

Biological Screening Protocol: Kinase Inhibition

Context: Isoxazol-5-amines are frequent hits in kinase campaigns (e.g., against VEGFR2 or p38). The following is a standardized ADP-Glo™ assay protocol adapted for this scaffold.

Materials
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    M DTT.
  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Detection: ADP-Glo™ Reagent (Promega).

Protocol
  • Compound Prep: Prepare a 10 mM stock of the isoxazole derivative in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate an 8-point dose-response curve.

  • Enzyme Incubation: Dilute the target kinase (e.g., VEGFR2, 2 ng/well) in Kinase Buffer. Add 5

    
    L of enzyme to a 384-well white plate.
    
  • Inhibitor Addition: Add 2.5

    
    L of the diluted compound (or DMSO control). Incubate for 10 mins at RT to allow equilibrium binding (crucial for Type II inhibitors).
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (10 
    
    
    M ATP final). Incubate at RT for 60 mins.
  • Termination & Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit data to the Hill equation to determine

    
    .
    
Data Table: Expected Structure-Activity Relationship (SAR)

Hypothetical data based on isoxazole scaffold literature [1][2]

Modification SiteChemical ChangeExpected Biological EffectRationale
5-Amine (

)
Conversion to Urea (

)
Increased Potency Creates a "DD" (Donor-Donor) motif complementary to the kinase hinge region "AA" (Acceptor-Acceptor) motif.
2-Bromo Removal (Debromination)Decreased Potency Loss of rotational constraint; the phenyl ring may rotate out of the optimal binding plane.
4-Chloro Substitution with

Decreased Metabolic Stability The C4 position is a metabolic "soft spot" for oxidation; Chlorine blocks this liability.

References

  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link](Note: Generalized link to PMC Isoxazole reviews based on search context).

  • American Chemical Society (ACS). (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Retrieved from [Link](Note: Generalized DOI for context).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

I. Synthetic Overview: The Pathway to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

The most common and reliable synthetic route to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine involves a two-step process. First, a Claisen condensation reaction is used to form the key intermediate, 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile. This β-ketonitrile is then cyclized with hydroxylamine to yield the final 5-aminoisoxazole product. Understanding the nuances of each step is critical for maximizing your yield and minimizing impurities.

Synthetic_Pathway 2-Bromo-4-chlorobenzaldehyde 2-Bromo-4-chlorobenzaldehyde Step1_Reaction Claisen Condensation 2-Bromo-4-chlorobenzaldehyde->Step1_Reaction Acetonitrile Acetonitrile Acetonitrile->Step1_Reaction Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt)->Step1_Reaction 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile Step1_Reaction->3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile Step2_Reaction Cyclization 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile->Step2_Reaction Hydroxylamine (NH2OH) Hydroxylamine (NH2OH) Hydroxylamine (NH2OH)->Step2_Reaction Base (e.g., NaOAc, K2CO3) Base (e.g., NaOAc, K2CO3) Base (e.g., NaOAc, K2CO3)->Step2_Reaction 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine Step2_Reaction->3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Caption: Overall synthetic workflow for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Yield of the β-Ketonitrile Intermediate

Q: I'm seeing a low yield, or none at all, of 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile after the Claisen condensation. What could be the issue?

A: This is a common bottleneck. The success of this step hinges on the effective generation of the acetonitrile anion and its subsequent reaction with the starting benzaldehyde. Here are the primary factors to investigate:

  • Purity of Starting Materials: 2-Bromo-4-chlorobenzaldehyde is a key intermediate in organic synthesis, and its purity is crucial.[1][2] Ensure it is free from acidic impurities that could quench the base. Commercially available 2-bromo-4-chlorobenzaldehyde should typically have a purity of >97%.[3][4] Acetonitrile and the solvent (e.g., THF, ethanol) must be anhydrous, as water will react with the strong base.

  • Choice and Handling of the Base: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are required to deprotonate acetonitrile.

    • Sodium Hydride (NaH): If using NaH, ensure it is fresh and has been properly stored to avoid deactivation by moisture. It is often supplied as a dispersion in mineral oil, which should be washed away with dry hexanes before use.

    • Sodium Ethoxide (NaOEt): If preparing NaOEt in situ from sodium metal and ethanol, ensure all the sodium has reacted before adding the other reagents.

  • Reaction Temperature: The initial deprotonation of acetonitrile is typically performed at a low temperature (e.g., 0 °C or below) to control the reaction rate and prevent side reactions. After the addition of the benzaldehyde derivative, the reaction may need to be warmed to room temperature or gently heated to drive it to completion.

  • Reaction Time: This reaction may require several hours to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

ParameterRecommendationRationale
Starting Material Purity >97% for 2-bromo-4-chlorobenzaldehyde; anhydrous acetonitrile and solvent.Impurities can lead to side reactions and lower yields.[1][2]
Base Freshly handled NaH or properly prepared NaOEt.Ensures efficient deprotonation of acetonitrile.
Temperature Initial cooling (0 °C) followed by gradual warming.Controls reaction rate and minimizes side reactions.
Monitoring Regular TLC analysis.Determines reaction completion and prevents unnecessary heating.

Problem 2: Formation of Impurities During Cyclization

Q: During the cyclization of the β-ketonitrile with hydroxylamine, I'm observing significant side product formation. How can I improve the selectivity for the desired 5-aminoisoxazole?

A: The formation of regioisomers and other byproducts is a known challenge in isoxazole synthesis.[5] The key to obtaining the desired 5-amino isomer is controlling the reaction conditions, particularly the pH.

  • Regioisomer Formation (3-aminoisoxazole): The reaction of a β-ketonitrile with hydroxylamine can potentially yield two regioisomers: the 5-aminoisoxazole and the 3-aminoisoxazole. The formation of the 5-amino isomer is generally favored under basic conditions (pH > 8).[6] This is because the hydroxylamine attacks the more electrophilic carbonyl carbon, followed by cyclization involving the nitrile group. Under acidic conditions, the reaction can be less selective.

  • Hydrolysis of the Ketonitrile: The β-ketonitrile is susceptible to hydrolysis, especially under strongly acidic or basic conditions and elevated temperatures. This will lead to the formation of the corresponding ketone, which will not cyclize to the desired product.

  • Dimerization of Hydroxylamine: In some cases, hydroxylamine can undergo self-condensation or decomposition, especially if the reaction is heated for prolonged periods.

Strategies for Improved Selectivity:

  • pH Control: Use a mild base such as sodium acetate or potassium carbonate to maintain a basic pH. This promotes the formation of the 5-aminoisoxazole.[7]

  • Reaction Temperature and Time: Refluxing is often necessary, but prolonged heating can lead to decomposition. Monitor the reaction by TLC and stop when the starting material is consumed.

  • Choice of Hydroxylamine Salt: Hydroxylamine hydrochloride is commonly used, and the addition of a base is necessary to liberate the free hydroxylamine.

Regioselectivity β-Ketonitrile β-Ketonitrile Reaction Cyclization β-Ketonitrile->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Basic_Conditions Basic Conditions (pH > 8) Reaction->Basic_Conditions Favored Pathway Acidic_Conditions Acidic/Neutral Conditions Reaction->Acidic_Conditions Potential Pathway 5-Aminoisoxazole Desired Product: 5-Aminoisoxazole Basic_Conditions->5-Aminoisoxazole 3-Aminoisoxazole Side Product: 3-Aminoisoxazole Acidic_Conditions->3-Aminoisoxazole

Caption: Influence of pH on the regioselectivity of the cyclization reaction.

Problem 3: Difficulty in Product Purification

Q: My final product, 3-(2-bromo-4-chlorophenyl)isoxazol-5-amine, is difficult to purify. What purification strategies do you recommend?

A: Purification can be challenging due to the presence of unreacted starting materials, regioisomers with similar polarities, and other byproducts.[5] A systematic approach to purification is essential.

  • Initial Work-up: After the reaction is complete, quenching with cold water is a standard procedure. The crude product often precipitates and can be collected by filtration. Washing the crude solid with cold water can help remove inorganic salts.

  • Recrystallization: This is often the most effective method for purifying the final product. A common solvent system for recrystallization is ethanol/water. Experiment with different solvent ratios to achieve optimal crystal formation and purity.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is the next step.

    • Solvent System Screening: Use TLC to screen for an appropriate solvent system that provides good separation between your product and the impurities. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.

    • Additives: Sometimes, adding a small amount of a base like triethylamine to the eluent can improve the peak shape and separation of amine-containing compounds on silica gel.

Purification MethodKey ConsiderationsExpected Outcome
Work-up Quench with cold water, filter, and wash the crude product.Removal of inorganic salts and water-soluble impurities.
Recrystallization Screen different solvent systems (e.g., ethanol/water).High purity crystalline product.
Column Chromatography Optimize the solvent system using TLC. Consider adding a basic modifier.Separation of closely related impurities and regioisomers.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the 5-aminoisoxazole ring from the β-ketonitrile?

A1: The reaction proceeds through a nucleophilic addition-cyclization-dehydration sequence.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the β-ketonitrile.

  • Intermediate Formation: This addition forms a tetrahedral intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon atom of the nitrile group.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic isoxazole ring.

Under basic conditions, the initial attack on the carbonyl is favored, leading to the 5-amino isomer.[7][8]

Q2: Can I use a different starting material instead of 2-bromo-4-chlorobenzaldehyde?

A2: Yes, the general synthetic route is adaptable to a variety of substituted benzaldehydes. The electronic and steric properties of the substituents on the aromatic ring can influence the reaction rates but generally do not change the fundamental reaction pathway. This versatility makes it a valuable method for generating a library of 3-aryl-5-aminoisoxazoles for structure-activity relationship (SAR) studies in drug discovery.

Q3: Are there alternative synthetic routes to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine?

A3: While the β-ketonitrile route is the most direct for this specific substitution pattern, other methods for synthesizing 5-aminoisoxazoles exist. One notable alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[9][10] In this approach, a nitrile oxide is generated in situ and reacts with an α-cyanoenamine. This method is also highly regioselective for the 5-amino isomer. However, the synthesis of the required starting materials may be more complex than the β-ketonitrile approach.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques is essential for structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can identify the presence of key functional groups, such as the N-H and C=N bonds in the isoxazole ring.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of the final compound.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • Reagents: Handle strong bases like NaH and NaOEt with care, as they are corrosive and react violently with water. 2-Bromo-4-chlorobenzaldehyde is an irritant.[11]

  • Solvents: Use flammable solvents like THF, ethanol, and hexanes in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

IV. Detailed Experimental Protocols

The following protocols are generalized based on established procedures for the synthesis of similar 3-aryl-5-aminoisoxazoles.[7][12] Optimization may be required for your specific substrate and laboratory conditions.

Protocol 1: Synthesis of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (2.5 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-bromo-4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Acidify the aqueous mixture with 2M HCl to a pH of ~5-6.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketonitrile.

Protocol 2: Synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

  • In a round-bottom flask, dissolve the crude 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq.) and a base such as potassium carbonate or sodium acetate (2.5 eq.).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(2-bromo-4-chlorophenyl)isoxazol-5-amine.

V. References

  • Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2008). Molecules, 13(5), 1059-1066. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 468-477. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(14), 7496-7505. [Link]

  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. (2018). ResearchGate. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2023). RSC Advances, 13(5), 3245-3255. [Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2021). Molecules, 26(21), 6411. [Link]

  • 2-Bromo-4-chlorobenzaldehyde. (2024). ChemBK. Retrieved March 7, 2026, from [Link]

  • m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021). Catalysts, 11(10), 1221. [Link]

  • An Aminoisoxazole-Based Proto-RNA. (2023). Angewandte Chemie International Edition, 62(42), e202308731. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2021). ResearchGate. [Link]

  • The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]

  • Advances in the Chemistry of Aminoisoxazole. (2013). Scilit. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2023). RSC Advances, 13(5), 3245-3255. [Link]

Sources

Technical Support Center: Purification of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine". This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this halogenated heterocyclic amine. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We delve into the causality behind these challenges and provide detailed, actionable protocols to overcome them.

Question 1: My compound is streaking severely during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

Answer:

This is a classic and highly common issue when purifying basic compounds like 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine on standard silica gel.

Causality: The primary amine group (-NH₂) on your isoxazole is basic. Standard silica gel has a high population of acidic silanol groups (Si-OH) on its surface. These acidic sites strongly and often irreversibly interact with your basic compound, causing it to "stick" to the stationary phase and elute slowly and unevenly. This leads to significant tailing or "streaking" of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

Solutions & Protocols:

There are several effective strategies to mitigate this interaction:

  • Mobile Phase Modification (Most Common):

    • Incorporate a Basic Modifier: The most straightforward solution is to add a small amount of a volatile base to your mobile phase. This base competes with your compound for the acidic sites on the silica, effectively masking them and allowing your product to elute symmetrically.

      • Recommended Modifier: Triethylamine (TEA) or ammonium hydroxide.

      • Concentration: Typically 0.1-2% of the total mobile phase volume.[1][2]

    Protocol: Column Chromatography with a Basic Modifier

    • Solvent System Selection: First, identify a suitable solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) using TLC.

    • TLC Test with Modifier: Run two TLC plates. On one, use the neat solvent system. On the second, add ~1% TEA to the TLC development chamber. You should observe a significant reduction in streaking and a slightly higher Rf value for your compound on the second plate.

    • Column Preparation: Prepare your mobile phase, including the 1% TEA. Pack your column using this pre-mixed eluent.

    • Loading & Elution: Load your crude compound and elute with the base-modified mobile phase. The separation should be markedly improved.

  • Change of Stationary Phase:

    • If mobile phase modification is insufficient, or if your compound is sensitive to base, changing the stationary phase is the next logical step.

      • Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[1]

      • Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, which shields the acidic silanols and is highly effective for purifying basic molecules.[1]

  • Reverse-Phase Chromatography:

    • For polar compounds that are challenging to purify via normal-phase chromatography, reverse-phase (e.g., C18 silica) is a powerful alternative.[1][3] The separation is based on hydrophobicity rather than polar interactions.

Troubleshooting Chromatography Decision Workflow

start Streaking on Silica TLC? mod_eluent Add 1% Triethylamine to Mobile Phase start->mod_eluent Yes re_eval Re-evaluate TLC. Streaking Gone? mod_eluent->re_eval proceed_col Proceed with Modified Column Chromatography re_eval->proceed_col Yes change_sp Change Stationary Phase (Alumina or Amine-Silica) re_eval->change_sp No rp_hplc Consider Reverse-Phase (C18) HPLC/Flash change_sp->rp_hplc Still Issues

Caption: Decision tree for troubleshooting chromatography streaking.

Question 2: I am struggling to recrystallize my compound. It either "oils out" or stays completely dissolved. How do I find a suitable solvent system?

Answer:

Recrystallization is an excellent and scalable purification method, but finding the right solvent or solvent pair is critical. "Oiling out" typically occurs when the compound's melting point is lower than the solvent's boiling point or when the solution becomes supersaturated too quickly.[1][4]

Causality: The molecular structure of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine possesses both non-polar (dihalogenated phenyl ring) and polar (amine, isoxazole) features. This amphiphilic nature can make it too soluble in many common polar solvents and not soluble enough in non-polar solvents, making single-solvent recrystallization difficult. A binary solvent system is often required.

Solution & Protocol:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

Protocol: Systematic Screening for a Recrystallization Solvent System

  • Single Solvent Screening:

    • Place ~10-20 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (start with ~0.5 mL). Test a range of polarities:

      • Polar Protic: Ethanol, Methanol, Water[4][6]

      • Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile[4]

      • Non-Polar: Hexanes, Toluene[7]

    • Observation:

      • If it dissolves immediately at room temperature, the solvent is too good. It can potentially be used as the "good" solvent in a binary pair.

      • If it doesn't dissolve at all, heat the tube gently. If it dissolves when hot, this is a promising candidate.[4] Let it cool slowly to see if crystals form.

      • If it remains insoluble even when hot, it is a poor solvent and can be used as the "anti-solvent" in a binary pair.

  • Binary Solvent System Development:

    • This is the most likely path to success. You need one solvent in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).[1]

    • Procedure: a. Dissolve your crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate, or dichloromethane). b. While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until you see persistent cloudiness (turbidity).[6] c. If needed, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again. d. Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Table 1: Common Recrystallization Solvent Pairs

"Good" Solvent (High Polarity)"Poor" Solvent (Low Polarity)Notes
EthanolWaterExcellent for moderately polar compounds.[6]
Ethyl AcetateHexanes/HeptanesA very versatile and widely used combination.[7]
Dichloromethane (DCM)Hexanes/PentaneGood for less polar compounds, but be mindful of DCM's low boiling point.[6]
AcetoneWaterAnother effective polar combination.[7]
TolueneHexanesUseful if aromatic interactions are important for solubility.[7]
Question 3: I suspect my compound is degrading during work-up or purification. Is the isoxazole ring stable?

Answer:

This is a valid concern. The N-O bond in the isoxazole ring can be labile under certain conditions, particularly pH extremes.

Causality: The isoxazole ring, especially when part of an isoxazol-5-amine system, can be susceptible to base-catalyzed ring opening.[8] While generally stable at neutral and acidic pH, strong basic conditions (e.g., pH > 10), especially when combined with heat, can lead to decomposition.[8] One study on the related drug leflunomide showed significant decomposition at pH 10, which was accelerated at higher temperatures.[8] Conversely, some isoxazoles can also degrade under strongly acidic conditions.[9]

Solutions & Protocols:

  • Maintain pH Control: During aqueous work-ups (e.g., extractions), avoid using strong bases like concentrated NaOH or KOH for extended periods. Use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize acid, and work quickly.[10][11] If you must use a strong base, ensure the solution is kept cold.

  • Avoid Excessive Heat: When concentrating your product on a rotary evaporator, use a moderate water bath temperature (e.g., < 40-50°C). Avoid prolonged heating of the compound in solution.

  • Stability Test on TLC: To quickly check for decomposition on silica gel, spot your compound on a TLC plate. Take a picture or note the spot's appearance. Leave the plate on the bench for 30-60 minutes, then re-examine it under UV light. If a new spot appears at the baseline or the original spot changes appearance, it may be decomposing on the acidic silica.

Isoxazole Ring Stability Diagram

cluster_conditions Reaction/Work-up Conditions cluster_outcome Compound Stability acidic Strong Acid (pH < 3.5) Potential for degradation degraded Ring-Opened Products acidic->degraded neutral Neutral/Mild Acid (pH 4-8) Generally Stable stable Stable Isoxazole Ring neutral->stable basic basic basic->degraded

Caption: Relationship between pH and isoxazole ring stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my crude 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine?

A: Impurities largely depend on the synthetic route. For a typical synthesis from a β-ketonitrile precursor and hydroxylamine, you should be aware of:

  • Unreacted Starting Materials: The β-ketonitrile and any reagents used to synthesize it.

  • Regioisomer: The 3-amino-5-(2-bromo-4-chlorophenyl)isoxazole isomer. The formation of the 5-amino isomer is favored under basic conditions (pH > 8), so improper pH control can lead to this impurity.[10]

  • Hydrolysis/Degradation Products: As discussed above, ring-opened byproducts can form under harsh pH conditions.

  • Dehalogenated Species: Depending on the reagents used in previous steps, you may see minor impurities where the bromine or chlorine has been replaced by hydrogen.[12]

Q2: How can I definitively assess the purity of my final product?

A: A combination of methods is always best for a comprehensive purity assessment.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, capable of detecting impurities at very low levels.[13][14] Thin-Layer Chromatography (TLC) is excellent for a quick qualitative check.

  • Spectroscopy:

    • ¹H NMR (Quantitative NMR): Nuclear Magnetic Resonance can not only confirm the structure but can also be used to determine purity against a certified internal standard (qNMR).[13] It is also excellent for identifying residual solvents.

    • Mass Spectrometry (LC-MS): Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of your main product and any impurities, which helps in their identification.[14]

  • Melting Point: A sharp melting point range that is consistent with literature values (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting range.

Q3: Is preparative HPLC a viable option for purifying this compound if all else fails?

A: Absolutely. Preparative HPLC offers much higher resolution than standard flash chromatography and is an excellent tool for purifying challenging compounds or removing closely-eluting impurities.[1] You can use either normal-phase or reverse-phase preparative HPLC. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a 0.1% formic acid or TFA modifier, is a very powerful option for this polar compound.[1][15]

References

  • Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. Benchchem.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine. Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Publications.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Benchchem.
  • Go-to recrystallization solvent mixtures. Reddit.
  • Recrystallization. Unknown Source.
  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Purification of halogenated aromatic compounds. Google Patents.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Application Notes and Protocols for the Use of 3-(2-Chlorophenyl)isoxazol-5-amine in Solid-Phase Synthesis. Benchchem.
  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Connect Journals.
  • 3-(2-Bromo-5-chlorophenyl)isoxazol-5-amine. BLD Pharm.
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride-SDS. MedChemExpress.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm.
  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate.
  • 3-(3-Bromophenyl)isoxazol-5-amine AldrichCPR. Sigma-Aldrich.
  • Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Eurekaselect.
  • Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Rsc.org.

Sources

Technical Support Guide: Stability & Handling of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a specialized heterocyclic building block often employed in the synthesis of GABA-A antagonists, agrochemicals, and p38 MAP kinase inhibitors. While the isoxazole core offers unique bioisosteric properties, it introduces specific stability challenges that differ from standard aromatic amines.

This guide addresses the three critical instability vectors for this compound: N-O bond lability (reductive/basic cleavage) , photo-isomerization (isoxazole-oxazole rearrangement) , and prototropic tautomerism .

Physical Stability & Storage (The "Basics")

Q: My white powder has turned yellow/orange after two weeks on the bench. Is it still usable?

A: Likely degraded. The color change indicates photo-oxidation or photo-isomerization.

  • The Mechanism: The isoxazole ring is photosensitive.[1][2] Under UV/visible light, the N-O bond can homolyze, leading to the formation of a transient azirine intermediate, which rearranges into an oxazole isomer or undergoes ring opening to form nitriles. The "2-Bromo" substituent exerts a Heavy Atom Effect , promoting intersystem crossing and increasing susceptibility to radical formation under light exposure.

  • Recommendation: Check purity via HPLC. If purity is >95%, repurify via recrystallization (EtOH/Water). If <90%, discard.

  • Prevention: Store in amber vials, under Argon/Nitrogen, at -20°C.

Q: Is this compound hygroscopic?

A: Moderately. While the halogenated phenyl ring is lipophilic, the 5-amino isoxazole moiety is a polar hydrogen-bond donor/acceptor. Prolonged exposure to ambient humidity can lead to hydrate formation or hydrolysis if trace acid is present.

  • Action: Store in a desiccator.

Solution Stability & Handling

Q: Can I store stock solutions in DMSO or Methanol?

A:

  • DMSO: Yes, but with caution. Stable for 1-2 months at -20°C. However, freeze-thaw cycles can induce precipitation due to the compound's limited solubility driven by the planar halogenated rings.

  • Methanol/Ethanol: Avoid for long-term storage. Protic solvents can facilitate tautomeric shifts (see Section 4). Furthermore, nucleophilic solvents can attack the isoxazole ring under prolonged storage if the pH drifts basic.

Q: I treated the compound with strong base (NaH/t-BuOK) and the reaction turned black/tarry. Why?

A: Catastrophic Ring Opening.

  • The Science: The C3-proton of the isoxazole ring is not the issue here (it is substituted). However, the isoxazole ring is electrophilic. Strong bases attack the ring (often at C5 or the N-O bond), causing fragmentation into

    
    -ketonitriles  or reactive enolates.
    
  • Troubleshooting: Switch to milder bases (e.g.,

    
    , KHMDS at low temp) or non-nucleophilic bases (DIPEA) if possible.
    

Analytical Troubleshooting (HPLC & NMR)

Q: My HPLC chromatogram shows a split peak or a broad "shoulder." Is this an impurity?

A: Not necessarily. It is likely Tautomerism.

  • Explanation: 5-Aminoisoxazoles exist in dynamic equilibrium between the amino form (major) and the imino form (minor).

    • Amino form:

      
      
      
    • Imino form:

      
      
      
  • Diagnostic: Run the HPLC with an acidic mobile phase (0.1% TFA or Formic Acid). Acidification protonates the species, locking it into a single cationic form and sharpening the peak. If the split persists in acid, it is a genuine impurity (likely the des-bromo analog or a regioisomer).

Q: The NMR spectrum in is missing the amine protons.

A: Solvent Exchange/Broadening.

  • Cause: In

    
    , the amine protons often broaden due to quadrupole relaxation from the Nitrogen or exchange with trace water.
    
  • Fix: Switch to DMSO-d6 . The strong hydrogen-bonding capability of DMSO stabilizes the amine protons, usually revealing them as a sharp singlet around

    
     6.0–7.5 ppm.
    

Degradation Mechanisms & Pathways

The following diagram illustrates the primary degradation pathways for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

DegradationPathways Compound 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine (Intact) Light UV Light / Radical Compound->Light Base Strong Base (pH > 10) Nucleophilic Attack Compound->Base Red Reduction (H2/Pd, Fe/HCl) Compound->Red Azirine Azirine Intermediate (Transient) Light->Azirine N-O Homolysis Oxazole Oxazole Isomer (Rearrangement Product) Azirine->Oxazole Rearrangement RingOpen β-Ketonitrile / Enolate (Ring Cleavage) Base->RingOpen Nucleophilic Ring Opening Enaminone Enaminone / Vinylogous Amide (N-O Bond Cleavage) Red->Enaminone Reductive Cleavage

Figure 1: Primary degradation pathways including Photo-isomerization (Left), Base-mediated lysis (Center), and Reductive cleavage (Right).[3]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to differentiate the parent compound from degradation products.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A Water + 0.1% Formic Acid (Acidic pH prevents tailing)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile detection)
Temperature 30°C
Protocol B: Recommended Storage Procedure
  • Dry: Ensure compound is fully dried (high vacuum for 4h) to remove solvent traces.

  • Pack: Transfer to an amber glass vial (Class 1 hydrolytic resistance).

  • Seal: Flush with Argon gas for 10 seconds; cap tightly with a Teflon-lined lid.

  • Store: Place in a freezer at -20°C.

  • Monitor: Retest purity every 6 months using Protocol A.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Type What is the symptom? Start->Type Color Solid turned Yellow Type->Color SplitPeak Split Peak in HPLC Type->SplitPeak MissingH Missing H in NMR Type->MissingH LowYield Low Yield in Reaction Type->LowYield PhotoSol Photodegradation. Recrystallize & Store in Dark. Color->PhotoSol AcidSol Tautomerism. Add 0.1% TFA to Mobile Phase. SplitPeak->AcidSol DMSOSol Exchange Broadening. Switch solvent to DMSO-d6. MissingH->DMSOSol BaseSol Ring Opening. Switch to milder base or lower temperature. LowYield->BaseSol

Figure 2: Decision tree for diagnosing common stability and analytical issues.

References

  • Ríos, M. C., et al. (2026).[4] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Retrieved from [Link]

  • Bracken, C., & Baumann, M. (2020).[5] Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Journal of Organic Chemistry. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Retrieved from [Link]

  • Khuseynov, D., et al. (2020).[6] Deprotonation of Isoxazole: A Photoelectron Imaging Study. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for overcoming common challenges in the synthesis of isoxazoles, a critical heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this guide is designed to move beyond simple protocols, offering a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Core Principles of Isoxazole Synthesis: The 1,3-Dipolar Cycloaddition

The most versatile and widely employed method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[1][2][3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene.[2][4] A crucial aspect of this method is the in situ generation of the often unstable nitrile oxide from a more stable precursor.

Common precursors for nitrile oxides include aldoximes, which are oxidized using reagents like N-chlorosuccinimide (NCS) or Oxone®, and primary nitroalkanes, which undergo dehydration.[2][5] The choice of precursor and the method of nitrile oxide generation can significantly impact the overall efficiency and success of the synthesis.

Isoxazole_Synthesis_Workflow cluster_precursor Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide Oxidation (e.g., NCS) Isoxazole Isoxazole Nitrile_Oxide->Isoxazole Furoxan_Dimer Furoxan Nitrile_Oxide->Furoxan_Dimer Dimerization (Side Reaction) Alkyne Alkyne Alkyne->Isoxazole

Figure 1. General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Troubleshooting and FAQs

This section addresses common experimental hurdles in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My reaction is suffering from low yields. What are the likely causes and how can I improve them?

A1: Low yields are a frequent issue and can often be traced back to a few key factors. A systematic approach is the best way to troubleshoot.

  • Inefficient Nitrile Oxide Generation: The formation of the nitrile oxide is a critical step. If this step is inefficient, the overall yield will be poor.

    • Troubleshooting:

      • Reagent Quality: Ensure that your starting materials and reagents are pure and fresh. Impurities can lead to unwanted side reactions.[6]

      • Reaction Conditions: The choice of solvent and base is critical. For instance, in some 1,3-dipolar cycloadditions, acetonitrile has been shown to give better yields than DMSO or DMF.[7] The reaction temperature and time may also need optimization.[8]

      • Alternative Precursors: If you are using an aldoxime, consider alternative nitrile oxide precursors like O-silylated hydroxamic acids, which can be activated under mild conditions.[9]

  • Side Reactions: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan.[6]

    • Troubleshooting:

      • Slow Generation/Addition: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent or the nitrile oxide precursor to the reaction mixture containing the dipolarophile.[8] This minimizes the concentration of the nitrile oxide at any given time, thus favoring the desired cycloaddition over dimerization.

  • Incomplete Conversion or Product Decomposition: The reaction may not be going to completion, or the product might be degrading under the reaction or workup conditions.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[8]

      • Milder Conditions: Some isoxazoles can be sensitive to strong acids, bases, or high temperatures.[7][8] Consider using milder workup procedures and avoiding harsh conditions.

Table 1: Troubleshooting Guide for Low Isoxazole Yields

Potential Cause Recommended Action Rationale
Inefficient Nitrile Oxide GenerationOptimize solvent, base, and temperature. Consider alternative precursors.To ensure the key reactive intermediate is formed efficiently.
Nitrile Oxide DimerizationGenerate nitrile oxide slowly in the presence of the alkyne.To favor the desired bimolecular reaction over the unimolecular side reaction.
Incomplete ConversionMonitor reaction progress with TLC or LC-MS to determine the optimal reaction time.To ensure the reaction has proceeded to completion.
Product DecompositionUse milder reaction and workup conditions.To prevent degradation of the desired isoxazole product.
Q2: I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A2: Achieving high regioselectivity, particularly with unsymmetrical alkynes, is a common challenge in 1,3-dipolar cycloadditions.[6][8] The regiochemical outcome is influenced by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[2][6]

  • Catalyst Selection: For reactions involving terminal alkynes, copper(I)-catalyzed conditions often provide excellent regioselectivity for the 3,5-disubstituted isomer.[6]

  • Substrate Control: The electronic nature of the substituents can direct the regioselectivity. For example, in the cyclocondensation of β-enamino diketones with hydroxylamine, electron-withdrawing groups on the substrate can lead to high regioselectivity.[10]

  • Reaction Conditions: The choice of solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂) can also control the regiochemical outcome in certain systems.[6][10]

Regioselectivity_Decision_Tree Start Mixture of Regioisomers Observed Analysis Analyze Synthesis Method Start->Analysis Cycloaddition 1,3-Dipolar Cycloaddition Analysis->Cycloaddition Condensation Claisen Condensation Analysis->Condensation Cu_Catalysis Use Copper(I) Catalyst (for terminal alkynes) Cycloaddition->Cu_Catalysis Substrate_Mod Modify Substituent Electronics/Sterics Cycloaddition->Substrate_Mod Solvent_Lewis Screen Solvents and/or add Lewis Acid Condensation->Solvent_Lewis Outcome Improved Regioselectivity Cu_Catalysis->Outcome Substrate_Mod->Outcome Solvent_Lewis->Outcome

Figure 2. Decision-making flowchart for addressing regioselectivity issues.

Q3: My starting materials or intermediates are unstable. What are some alternative approaches?

A3: The stability of starting materials, particularly aldoximes and the nitrile oxide intermediate, can be a significant challenge.

  • Alternative Nitrile Oxide Precursors:

    • Primary Nitroalkanes: Dehydration of primary nitroalkanes, known as the Mukaiyama method, is a classic alternative to the oxidation of aldoximes.[9]

    • O-Silylated Hydroxamic Acids: These are stable, crystalline precursors that can generate nitrile oxides under mild conditions.[9]

  • One-Pot Procedures: To avoid the isolation of unstable intermediates, one-pot, multi-component reactions are highly advantageous. For example, a copper(I)-catalyzed one-pot, three-component reaction of acid chlorides, terminal alkynes, and hydroxylammonium chloride can provide regioselective access to 3,5-disubstituted isoxazoles.[11]

Table 2: Comparison of Common Nitrile Oxide Generation Methods

Precursor Method Advantages Disadvantages
AldoximeOxidation (e.g., NCS, Oxone®)Readily available starting materials, broad substrate scope.[5]Aldoxime can be unstable; potential for over-oxidation.
Primary NitroalkaneDehydration (Mukaiyama Reaction)Avoids the use of harsh oxidants.Limited commercial availability of some nitroalkanes.[9]
O-Silylated Hydroxamic AcidActivation with Tf₂OStable, crystalline precursors; mild reaction conditions.[9]Requires an additional synthetic step to prepare the precursor.

Experimental Protocols

The following is a representative protocol for the synthesis of a 3,5-disubstituted isoxazole using a one-pot deep eutectic solvent (DES) method.

Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (DES)

  • Ethyl acetate

  • Water

Procedure:

  • Oxime Formation: In a reaction vial, combine benzaldehyde (212 mg, 2 mmol), hydroxylamine hydrochloride (139 mg, 2 mmol), and sodium hydroxide (80 mg, 2 mmol) in the choline chloride:urea DES (1 mL). Stir the mixture at 50 °C for one hour.[2]

  • Nitrile Oxide Generation: To the same reaction mixture, add N-chlorosuccinimide (400 mg, 3 mmol) and continue stirring at 50 °C for three hours.[2]

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.[2]

  • Workup: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.[2]

References

  • Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles - Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Isoxazole - Wikipedia. Available from: [Link]

  • Technical Support Center: Optimization of Isoxazole Formation - Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Head-to-head comparison of different isoxazole synthesis methods - Benchchem.
  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. Available from: [Link]

  • A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions - Benchchem.
  • Construction of Isoxazole ring: An Overview. Available from: [Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Available from: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. Available from: [Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles | Organic Letters - ACS Publications. Available from: [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC. Available from: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. Available from: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Available from: [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids | Organic Letters - ACS Publications. Available from: [Link]

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Technical Support Center: Troubleshooting Solubility Issues with 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine in various experimental assays. The isoxazole class of compounds is known for its diverse biological activities, but often presents challenges in formulation due to poor aqueous solubility.[1][2] This guide will walk you through understanding and overcoming these issues to ensure the integrity and accuracy of your experimental results.

Section 1: Understanding the Core Problem - Why is My Compound Precipitating?

FAQ: I'm observing precipitation or cloudiness in my assay wells after adding my compound. What's happening?

The observation of precipitation is a direct indication that 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine has exceeded its solubility limit in your assay medium. This is a common issue for lipophilic compounds, which have a high affinity for fatty or non-polar environments and low affinity for water-based (aqueous) solutions.[3][4] Several factors can contribute to this:

  • Intrinsic Physicochemical Properties: Isoxazole derivatives, like the one you are working with, are often characterized by high lipophilicity and low water solubility.[5][6] This inherent property is the primary driver of solubility challenges.

  • "Solvent Shift" Precipitation: Your compound is likely dissolved in a high-concentration organic solvent stock, such as dimethyl sulfoxide (DMSO). When this stock is diluted into your aqueous assay buffer, the organic solvent concentration dramatically decreases. This "solvent shift" can cause the compound to crash out of the solution as it is no longer soluble in the predominantly aqueous environment.[7]

  • Assay Buffer Composition: The pH, salt concentration, and presence of proteins in your assay buffer can all influence compound solubility.[8][9] For ionizable compounds, pH plays a critical role in determining the charge state and, consequently, the solubility.[10]

Section 2: The First Line of Defense - Optimizing Your Stock Solution

FAQ: What is the best solvent for preparing a stock solution of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine?

The goal is to use a solvent that can dissolve the compound at a high concentration and is miscible with your aqueous assay buffer.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions of poorly soluble compounds.[11][12] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.

  • Ethanol: For some applications, ethanol can be a suitable alternative, although it is generally less effective than DMSO for highly lipophilic compounds.[13]

Table 1: Common Organic Solvents for Stock Solutions

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMHighly effective for most poorly soluble compounds. However, high concentrations can be toxic to cells.[14][15]
Ethanol10-20 mMCan be less toxic than DMSO for some cell lines, but may have lower solubilizing power.[13]
N,N-Dimethylformamide (DMF)10-50 mMSimilar to DMSO in solubilizing power but can be more toxic.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh a small amount of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO (or your chosen solvent) to achieve the desired high concentration (e.g., 10 mM).

  • Dissolution: Vortex thoroughly. Gentle warming (to 37°C) and sonication can aid in dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[11]

G start Select Solvent for Stock Solution dmso Try 100% DMSO start->dmso ethanol Consider Ethanol if DMSO is problematic start->ethanol dissolved Compound Dissolves Completely? dmso->dissolved ethanol->dissolved proceed Proceed to Assay Dilution dissolved->proceed Yes troubleshoot Troubleshoot Stock Solution: - Gentle warming (37°C) - Sonication - Lower stock concentration dissolved->troubleshoot No yes Yes no No

Caption: Decision tree for selecting a solvent for the stock solution.

Section 3: Tackling In-Assay Precipitation

FAQ: My compound is soluble in the DMSO stock, but precipitates upon dilution into my aqueous assay buffer. What are my options?

This is the most common solubility challenge. Here are several strategies to address it, which can be used alone or in combination.

Co-solvent Strategies

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of hydrophobic compounds.[16][17]

Table 2: Common Co-solvents for Improving Aqueous Solubility

Co-solventTypical Final Concentration in AssayConsiderations
Dimethyl Sulfoxide (DMSO)0.1% - 1% (v/v)Keep the final concentration as low as possible and consistent across all wells. Concentrations above 1% can cause cellular toxicity and interfere with assay components.[14][18]
Ethanol0.1% - 1% (v/v)Generally less toxic than DMSO but also a less potent solubilizer.[13]
Polyethylene Glycol 400 (PEG 400)1% - 5% (v/v)A polymer that can improve solubility, but higher concentrations can increase the viscosity of the solution.

Protocol for Testing Co-solvent Compatibility:

  • Prepare your assay buffer with a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2% DMSO).

  • Run a vehicle control (buffer with co-solvent only) to assess the effect on your assay readout (e.g., cell viability, enzyme activity).

  • Choose the highest co-solvent concentration that does not significantly impact your assay performance.

Utilizing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[19][20] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[21][22]

FAQ: Can I use surfactants like Tween-20 or Triton X-100 to prevent precipitation?

Yes, non-ionic surfactants are commonly used in biological assays.

Table 3: Common Surfactants for Solubilization

SurfactantTypical Concentration RangeKey Points
Tween-20 (Polysorbate 20)0.01% - 0.1% (w/v)A non-ionic surfactant widely used in immunoassays and cell-based assays.
Triton X-1000.01% - 0.1% (w/v)A non-ionic surfactant, but can be more disruptive to cell membranes than Tween-20.
Pluronic F-680.02% - 0.1% (w/v)A non-ionic triblock copolymer that is often used to protect cells from shear stress and can also aid in solubilization.

Step-by-Step Guide for Surfactant Optimization:

  • Determine the CMC of your chosen surfactant in your assay buffer (this information is often available from the manufacturer or in the literature).

  • Prepare your assay buffer with a range of surfactant concentrations above the CMC.

  • Test these buffers in your assay without your compound to ensure the surfactant itself does not interfere with the results.

  • Prepare your compound dilutions in the optimized surfactant-containing buffer.

The Impact of pH

FAQ: Could adjusting the pH of my assay buffer help?

It is a possibility, but it must be done with caution to avoid compromising the biological relevance of your assay.

Protocol for pH Screening:

  • Determine the acceptable pH range for your assay (e.g., for cell-based assays, this is typically a narrow range around physiological pH 7.4).

  • Prepare a series of assay buffers with slightly different pH values within this range.

  • Test the solubility of your compound in each buffer.

  • Validate that any change in pH does not adversely affect your assay controls.

Advanced Formulation Approaches: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[25][26][27]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin.[14][25]

G start Compound Precipitates in Assay Buffer cosolvent Increase Co-solvent (e.g., DMSO) start->cosolvent surfactant Add Surfactant (e.g., Tween-20) start->surfactant ph_adjust Adjust Buffer pH (with caution) start->ph_adjust cyclodextrin Use Cyclodextrins start->cyclodextrin check_assay Check for Assay Interference cosolvent->check_assay surfactant->check_assay ph_adjust->check_assay cyclodextrin->check_assay soluble Solubility Improved? check_assay->soluble No Interference soluble->start No, Try Another Method end Proceed with Optimized Assay Conditions soluble->end Yes yes Yes no No

Caption: Workflow for troubleshooting in-assay precipitation.

Section 4: Ensuring Data Integrity - Is It a Real Effect?

FAQ: I've managed to get my compound into solution, but how can I be sure my results are not artifacts?

This is a critical question. Compound precipitation can lead to false positives and false negatives.

  • Visual Inspection: Always visually inspect your assay plates before and after adding your compound. Look for signs of precipitation, such as cloudiness or crystals.

  • Nephelometry: For a more quantitative assessment, use a nephelometer or a plate reader capable of measuring light scattering to detect insoluble particles.[28]

  • Dose-Response Curve: A genuine biological effect should typically exhibit a clear dose-response relationship.[29] If you only see an effect at the highest concentration, it could be due to non-specific effects caused by compound precipitation.

  • Vehicle Controls: Always run parallel vehicle controls that contain the same final concentration of any solvents, co-solvents, or surfactants used to dissolve your test compound.[30] This is essential to ensure that the excipients themselves are not responsible for the observed effects.

Section 5: Quick Reference - Frequently Asked Questions

  • My compound won't dissolve in 100% DMSO.

    • Try gentle warming (37°C) and sonication. If it still doesn't dissolve, you may need to prepare a lower concentration stock solution.

  • What is the maximum final DMSO concentration I should use in my cell-based assay?

    • Aim for ≤ 0.5%. While some cell lines can tolerate up to 1%, it's best to keep it as low as possible. Always run a DMSO toxicity control.[14][15]

  • Can I use a combination of these methods?

    • Yes, for very challenging compounds, a combination of a co-solvent and a surfactant, or the use of cyclodextrins, may be necessary.

By systematically addressing the solubility challenges of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, you can generate reliable and reproducible data, paving the way for successful research and development outcomes.

References

  • The influence of pH on solubility in water. (n.d.).
  • pH and Solvent Effect on Drug Solubility. (n.d.).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers.
  • Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. (2026, February 7). PubMed.
  • The Physico-Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15).
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, November 27).
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications. (n.d.). Books - The Royal Society of Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Technical Support Center: Troubleshooting Unexpected Results with [Compound]. (n.d.). Benchchem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Surfactants. (n.d.). SCBT.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). IJPPR.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate.
  • Cyclodextrins in delivery systems: Applications. (n.d.). PMC - NIH.
  • Co-solvents. (n.d.). Biochemical Assay Reagents - MedchemExpress.com.
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (2013, March 15). PubMed.
  • Solubilizing Systems for Parenteral Formulation Development—Small Molecules. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (2019, May 10). MDPI.
  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. (2007, October 1).

Sources

"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" reducing synthesis impurities

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges in the synthesis of 3-(2-bromo-4-chlorophenyl)isoxazol-5-amine .

The 5-aminoisoxazole moiety is a privileged pharmacophore in medicinal chemistry[1]. However, synthesizing derivatives with sterically hindered and electronically deactivated substituents—such as the 2-bromo-4-chlorophenyl group—presents unique synthetic hurdles. The standard cyclocondensation of 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile (a


-ketonitrile) with hydroxylamine often yields complex impurity profiles, including regioisomers, uncyclized intermediates, and hydrolysis byproducts[2].

This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to ensure high-purity yields.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the diagnostic workflow below to match your observed analytical data (LC-MS/NMR) with the correct mechanistic intervention.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis LC-MS / NMR Analysis Start->Analysis Issue1 High 3-Amino Regioisomer Analysis->Issue1 Issue2 Uncyclized Oxime Analysis->Issue2 Issue3 M+18 Impurity (Hydrolysis) Analysis->Issue3 Fix1 Increase pH > 8 Raise Temp to 100°C Issue1->Fix1 Fix2 Add Acid Catalyst (pH 3-4) Issue2->Fix2 Fix3 Pre-mix NH2OH with Base First Issue3->Fix3

Diagnostic workflow and corrective actions for common synthesis impurities.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my reaction yielding a high percentage of the 3-amino regioisomer instead of the desired 5-amino product? A1: The regioselectivity of the cyclocondensation between your


-ketonitrile and hydroxylamine is strictly governed by pH and temperature[3].
  • The Causality: At pH > 8 and elevated temperatures (100 °C), the reaction is under thermodynamic control. The free hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, forming a ketoxime that cyclizes into the desired 5-amino isoxazole [3]. Conversely, at neutral to slightly basic pH (7–8) and lower temperatures (

    
    45 °C), hydroxylamine attacks the nitrile group first, forming an amidoxime intermediate that yields the 3-amino isoxazole  regioisomer[3].
    
  • The Fix: Ensure your reaction medium is strictly maintained at pH > 8.5 before the addition of the

    
    -ketonitrile, and heat the reaction to reflux.
    

Isoxazole_Regioselectivity SM 3-(2-Bromo-4-chlorophenyl)- 3-oxopropanenitrile + Hydroxylamine Cond_5 pH > 8, 100°C (Base-promoted) SM->Cond_5 Kinetic Control Cond_3 pH 7-8, ≤45°C (Neutral/Mild) SM->Cond_3 Mild Conditions Int_5 Ketoxime Intermediate (Attack at Carbonyl) Cond_5->Int_5 Int_3 Amidoxime Intermediate (Attack at Nitrile) Cond_3->Int_3 Prod_5 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine (Target Product) Int_5->Prod_5 Acid Cyclization (-H2O) Prod_3 5-(2-Bromo-4-chlorophenyl) isoxazol-3-amine (Regioisomer Impurity) Int_3->Prod_3 Acid Cyclization (-H2O)

pH and temperature-dependent regioselectivity in 5-aminoisoxazole synthesis.

Q2: I am detecting a +18 Da impurity (M+18) in my LC-MS. What is this, and how do I eliminate it? A2: An M+18 peak typically corresponds to the hydration of the starting


-ketonitrile to form 3-(2-bromo-4-chlorophenyl)-3-oxopropanamide.
  • The Causality: The sterically hindered 2-bromo-4-chlorophenyl group slows down the initial nucleophilic attack of hydroxylamine. If the

    
    -ketonitrile is exposed to aqueous sodium hydroxide before the hydroxylamine is fully free-based, the hydroxide ions will attack the nitrile, hydrating it into an amide.
    
  • The Fix: Always pre-mix the hydroxylamine hydrochloride with the base to generate the nucleophile prior to introducing the

    
    -ketonitrile.
    

Q3: I am observing uncyclized oxime intermediates. How can I drive the reaction to completion? A3: Ring closure is a dehydration step. While the initial nucleophilic attack requires a basic environment, the subsequent dehydration (loss of


) to close the isoxazole ring is acid-catalyzed[3].
  • The Fix: Implement a two-stage pH protocol. Run the initial condensation at pH > 8.5, then drop the pH to 3.0–4.0 using hydrochloric acid to force the cyclization.

Part 3: Quantitative Data on Reaction Parameters

The table below summarizes how specific parameters impact the impurity profile during the synthesis of 3-(2-bromo-4-chlorophenyl)isoxazol-5-amine.

Table 1: Effect of Reaction Parameters on Regioselectivity and Impurity Profiles

pH RangeTemperature (°C)Primary IntermediateMajor ProductTarget YieldImpurity Profile
> 8.5 100 (Reflux) Ketoxime 5-Aminoisoxazole 85 - 92% Trace uncyclized oxime
7.0 - 8.0

45
Amidoxime3-Aminoisoxazole< 10%High 3-amino regioisomer
> 10.0100 (Reflux)Ketoxime5-Aminoisoxazole60 - 70%High M+18 (Hydrolysis)
< 7.060 - 80MixedComplex Mixture< 30%Unreacted SM, Degradation
Part 4: Validated Experimental Protocol

This self-validating protocol is designed to maximize the yield of the 5-amino target while suppressing the 3-amino regioisomer and hydrolysis byproducts[2][3].

Materials Required:

  • 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium hydroxide (NaOH) (1.5 eq, as a 2M aqueous solution)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) (2M aqueous solution)

Step-by-Step Methodology:

  • Nucleophile Generation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimum amount of water. Add the 2M NaOH solution (1.5 eq) dropwise while stirring at room temperature.

    • Self-Validation Check: Verify the solution pH is strictly between 8.5 and 9.0 using a calibrated pH meter. If pH < 8.5, add NaOH dropwise until the target is reached. Failing to do so will result in >15% of the 3-amino regioisomer[3].

  • Substrate Addition: Dissolve the 3-(2-bromo-4-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol. Add this solution dropwise to the basic hydroxylamine mixture over 15 minutes.

    • Causality: Adding the substrate after the base has reacted with the hydroxylamine salt prevents base-catalyzed hydration of the nitrile (the M+18 impurity).

  • Kinetic Condensation: Attach a reflux condenser and heat the reaction mixture to 100 °C (reflux) for 3 hours. Monitor by LC-MS until the starting material is consumed and the ketoxime intermediate mass is dominant.

  • Acid-Mediated Cyclization: Cool the reaction to 60 °C. Carefully adjust the pH to 3.0–4.0 using 2M HCl. Stir for an additional 1 hour at 60 °C.

    • Causality: The acidic environment protonates the hydroxyl group of the oxime, turning it into a better leaving group, which rapidly drives the dehydration and ring closure[3].

  • Isolation: Cool the mixture to 0–5 °C in an ice bath. Add cold water to precipitate the product. Filter the solid under vacuum and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(2-bromo-4-chlorophenyl)isoxazol-5-amine.

References[1] Title: One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols

Source: Benchchem URL:[2] Title: A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles Source: Benchchem URL:[3] Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles Source: Synthesis, 2013, 45, 171-173 (Thieme Connect) URL:

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic building block. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to ensure a successful and efficient synthesis.

I. Overview of Synthetic Strategy

The synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The general pathway involves the formation of a β-ketonitrile intermediate followed by cyclization with hydroxylamine.[1]

Key Transformation:

The core of this synthesis lies in the regioselective cyclization of a β-ketonitrile with hydroxylamine to form the desired 5-aminoisoxazole isomer.[1] The regioselectivity of this reaction is highly dependent on pH.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

FAQ 1: Low Yield of the β-Ketonitrile Intermediate

Question: I am experiencing a low yield during the Claisen condensation to form the 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile intermediate. What are the potential causes and solutions?

Answer: Low yields in the Claisen condensation step are often attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate the acetonitrile. Ensure the base is of high purity and used in the correct stoichiometric amount.

  • Moisture Contamination: This reaction is sensitive to moisture, which can quench the strong base. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Competing side reactions can reduce the yield. One common side reaction is the self-condensation of acetonitrile. To minimize this, consider adding the deprotonated acetonitrile solution slowly to the ester.

FAQ 2: Formation of Regioisomers during Cyclization

Question: My final product is contaminated with the 3-amino-5-(2-bromo-4-chlorophenyl)isoxazole regioisomer. How can I improve the regioselectivity for the desired 5-amino isomer?

Answer: The formation of regioisomers during the cyclization of β-ketonitriles with hydroxylamine is a common challenge.[2] The key to controlling regioselectivity lies in the careful management of the reaction pH.

Controlling Regioselectivity:

  • pH Control: The formation of the 5-aminoisoxazole isomer is favored under basic conditions (pH > 8).[1] The use of a base like sodium acetate or potassium carbonate is crucial.[1] It is advisable to monitor and adjust the pH throughout the reaction.

  • Reaction Temperature: Temperature can also influence the reaction's regioselectivity. It is recommended to run the reaction at a controlled temperature, as specified in the protocol.

FAQ 3: Difficulties in Product Purification

Question: I am finding it challenging to purify the final product, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, from starting materials and byproducts. What purification strategies do you recommend?

Answer: Purifying isoxazole derivatives can be challenging due to the presence of closely related impurities.[2] A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1] This is an effective method for removing many impurities.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is the next step.[1] A systematic screening of solvent systems using TLC will help identify the optimal eluent for separation.

FAQ 4: Scale-Up and Exothermic Reactions

Question: I am planning to scale up the synthesis. Are there any specific safety considerations I should be aware of, particularly regarding exothermic reactions?

Answer: Scaling up any chemical synthesis requires a thorough safety assessment.[3]

Key Safety Considerations for Scale-Up:

  • Heat Management: The Claisen condensation and the cyclization step can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.

  • Reagent Addition: The rate of addition of reagents can significantly impact heat generation. For exothermic steps, slow, controlled addition of reagents is essential.

  • Process Safety Analysis: Before proceeding with a large-scale reaction, a formal process safety analysis should be conducted to identify potential hazards and establish appropriate control measures.

III. Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of the synthesis.

Protocol 1: Synthesis of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile

This protocol details the Claisen condensation to form the β-ketonitrile intermediate.

Materials:

  • Methyl 2-bromo-4-chlorobenzoate

  • Acetonitrile

  • Strong, non-nucleophilic base (e.g., Sodium Hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, suspend the strong base in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetonitrile in anhydrous THF to the suspension, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of methyl 2-bromo-4-chlorobenzoate in anhydrous THF dropwise to the reaction mixture, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of 2M HCl until the pH is ~5-6.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Cyclization to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

This protocol describes the final ring-closing step to form the target 5-aminoisoxazole.

Materials:

  • 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate or Potassium carbonate

  • Ethanol

  • Ice-cold water

Procedure:

  • To a solution of 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile in ethanol, add hydroxylamine hydrochloride.

  • Add a base such as sodium acetate or potassium carbonate to the mixture to maintain a pH > 8.[1]

  • Heat the reaction mixture to reflux (approximately 80-100°C) for 6-12 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.[1]

IV. Data Summary & Visualization

Table 1: Key Reaction Parameters
StepKey ReagentsSolventTemperatureTimeKey Considerations
β-Ketonitrile Formation Methyl 2-bromo-4-chlorobenzoate, Acetonitrile, Strong BaseAnhydrous THF0°C to RT3-5 hoursAnhydrous conditions, slow addition of reagents.
Cyclization 3-(2-Bromo-4-chlorophenyl)-3-oxopropanenitrile, Hydroxylamine HCl, BaseEthanolReflux (80-100°C)6-12 hoursMaintain pH > 8 for 5-amino isomer selectivity.[1]
Diagram 1: Synthetic Pathway

Synthesis_Pathway Start 2-Bromo-4-chlorobenzoic acid Ester Methyl 2-bromo-4-chlorobenzoate Start->Ester Esterification Ketonitrile 3-(2-Bromo-4-chlorophenyl) -3-oxopropanenitrile Ester->Ketonitrile Claisen Condensation (Acetonitrile, Base) FinalProduct 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Ketonitrile->FinalProduct Cyclization (Hydroxylamine HCl, Base)

Caption: Overall synthetic workflow for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Diagram 2: Troubleshooting Low Yield in Claisen Condensation

Troubleshooting_Low_Yield Start Low Yield of β-Ketonitrile Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Check_Base Verify Base Quality and Stoichiometry Start->Check_Base Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Addition Optimize Reagent Addition Rate Start->Optimize_Addition Solution_Incomplete Extend Reaction Time or Increase Temperature Check_Completion->Solution_Incomplete Incomplete Solution_Base Use Fresh, High-Purity Base Check_Base->Solution_Base Sub-optimal Solution_Moisture Dry Glassware and Solvents, Use Inert Atmosphere Check_Moisture->Solution_Moisture Contamination Solution_Addition Slow Addition of Deprotonated Acetonitrile Optimize_Addition->Solution_Addition Too Fast

Caption: Decision-making flowchart for troubleshooting low yields in the Claisen condensation step.

V. References

  • Edmonds, A. K., et al. (2022). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2011). Texas Tech University Chemistry Lab Explosion. [Link]

Sources

Technical Support Center: Crystallization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve high-quality, crystalline material.

I. Understanding the Molecule: Key Physicochemical Drivers

Before delving into troubleshooting, it is crucial to understand the molecular features of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine that govern its crystallization behavior. The molecule possesses a rigid isoxazole core, a substituted phenyl ring, and a primary amine. The presence of bromine and chlorine atoms significantly influences its crystal packing through halogen bonding and other non-covalent interactions.[1][2][3] These interactions, along with hydrogen bonding from the amine group, play a critical role in the formation of a stable crystal lattice.[1][4]

II. Troubleshooting Guide: From Oiling Out to Polymorphs

This section provides solutions to specific problems you may encounter during the crystallization process.

Issue 1: My compound is "oiling out" instead of crystallizing.

Question: I've performed the synthesis and work-up, but upon concentration or addition of an anti-solvent, my product separates as a viscous oil rather than a solid. What should I do?

Answer: "Oiling out" is a common issue that occurs when the rate of supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation and crystal growth. Here's a systematic approach to resolve this:

  • Reduce the Rate of Supersaturation:

    • Slow Evaporation: Instead of rapid concentration on a rotary evaporator, allow the solvent to evaporate slowly from a loosely covered vial or flask.[5] This gradual increase in concentration can favor crystal nucleation.

    • Controlled Cooling: If using temperature to induce crystallization, cool the solution slowly. A programmable cooling bath is ideal. If not available, placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature, followed by refrigeration, can be effective.

    • Vapor Diffusion: This technique involves dissolving your compound in a "good" solvent and placing this solution in a larger chamber containing a "bad" (or anti-) solvent in which the compound is insoluble. The vapors of the anti-solvent slowly diffuse into the solution of your compound, gradually inducing crystallization.[6]

  • Solvent System Modification:

    • The choice of solvent is critical.[5] If your compound is too soluble in the chosen solvent, it may be difficult to induce crystallization.

    • Trituration: Add a small amount of a solvent in which the oil is sparingly soluble and stir vigorously with a glass rod.[7] This can mechanically induce the formation of a solid.

    • Solvent Screening: A more systematic approach is to perform a solvent screen to identify optimal single or mixed solvent systems. (See Experimental Protocols section for a detailed procedure).

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[7] The microscopic scratches on the glass can act as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal (a "seed") to the supersaturated solution. This will provide a template for crystal growth.[6] In some cases, a crystal of a structurally similar compound can also work.[6]

Issue 2: I'm observing poor crystal morphology (e.g., needles, plates, small particles).

Question: My compound crystallizes, but the crystals are very fine needles or thin plates, which are difficult to filter and dry. How can I obtain more robust crystals?

Answer: Poor crystal morphology is often a result of rapid crystal growth. The goal is to slow down the crystallization process to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

  • Slower Cooling/Evaporation: As with "oiling out," slowing down the rate of supersaturation is key. Slower cooling or evaporation rates give the molecules more time to orient themselves correctly.

  • Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For instance, a solvent that promotes stronger intermolecular interactions in solution might lead to different crystal packing and morphology.

  • Stirring: The hydrodynamics of the system can affect crystal growth. In some cases, gentle agitation can prevent the formation of large agglomerates and promote the growth of individual, well-formed crystals. However, vigorous stirring can sometimes lead to smaller crystals due to secondary nucleation.

Issue 3: I suspect I have a polymorphic form. How can I confirm this and control it?

Question: I've noticed that my compound sometimes crystallizes with a different melting point or appearance. Could this be polymorphism?

Answer: Yes, it is possible. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[8] The presence of different polymorphs can significantly impact the physicochemical properties of a compound, such as solubility and bioavailability, which is critical in drug development.

  • Confirmation of Polymorphism:

    • Solid-State Characterization: To confirm polymorphism, you will need to use solid-state analytical techniques such as:

      • Powder X-ray Diffraction (PXRD): Different polymorphs will give distinct diffraction patterns.

      • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-solid phase transitions.

      • Thermogravimetric Analysis (TGA): To check for the presence of solvates.

      • Infrared (IR) and Raman Spectroscopy: Different crystal packing can lead to subtle changes in the vibrational spectra.

  • Controlling Polymorphism:

    • Solvent: The choice of solvent can have a profound effect on which polymorph crystallizes. A polymorph screen using a variety of solvents with different polarities is recommended.

    • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.

    • Supersaturation: The level of supersaturation can also influence the polymorphic form obtained.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine?

While the optimal solvent system must be determined experimentally, good starting points for aromatic amines and isoxazole derivatives often include:

  • Alcohols: Ethanol, methanol, isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aromatic hydrocarbons: Toluene (often used as an anti-solvent).

  • Ethers: Dichloromethane (can be highly volatile).[5]

  • Nitrile: Acetonitrile has been shown to be effective for some isoxazole syntheses.[9]

A good practice is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Q2: How does the presence of bromine and chlorine affect crystallization?

The halogen atoms (Br and Cl) can participate in halogen bonding (X···X) and hydrogen bonding (C-H···X), which can influence the crystal packing.[2][10] The interplay between these interactions can be complex and is dependent on the specific arrangement of the molecules in the crystal lattice.[1] The presence of these heavy atoms can also be advantageous for single-crystal X-ray diffraction studies to determine the absolute configuration of stereocenters.[5]

Q3: Can I use ultrasound to aid crystallization?

Yes, ultrasound has emerged as a useful technique in crystallization.[11] It can be used to induce nucleation in a controlled manner and has been shown to be a potential replacement for conventional seeding in some cases.[12] Sonication can help to overcome the energy barrier for nucleation and can sometimes lead to smaller, more uniform crystals.

Q4: My compound seems to be degrading during crystallization at high temperatures. What should I do?

The isoxazole ring can be sensitive to heat, and the N-O bond can be labile under certain conditions.[13] If you suspect thermal degradation, consider the following:

  • Use a lower boiling point solvent.

  • Employ anti-solvent crystallization at room temperature. This avoids the need for heating.

  • Utilize vapor diffusion methods. [6]

IV. Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization
  • Solubility Assessment:

    • Place a small amount (e.g., 10-20 mg) of your compound into several vials.

    • To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile, water) dropwise with stirring until the solid dissolves. Record the approximate solubility at room temperature.

  • Cooling Crystallization Trial:

    • For solvents that show good solubility at elevated temperatures and poor solubility at room temperature, prepare a saturated solution at the solvent's boiling point.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C).

    • Observe for crystal formation.

  • Anti-Solvent Crystallization Trial:

    • Dissolve your compound in a "good" solvent (one in which it is highly soluble).

    • Slowly add an "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of nucleation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed.

Protocol 2: Seeding to Induce Crystallization
  • Prepare a supersaturated solution of your compound. This can be achieved by cooling a saturated solution or by adding a small amount of anti-solvent.

  • Using a spatula, add one or a few very small, well-formed crystals of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine to the solution.

  • Allow the solution to stand undisturbed. The seed crystals will act as templates for further crystal growth.

V. Data Presentation

Table 1: Solubility of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine in Common Solvents (Hypothetical Data for Illustrative Purposes)

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Notes
Ethanol~15>100Good candidate for cooling crystallization.
Isopropanol~10>80Good candidate for cooling crystallization.
Ethyl Acetate~50>200May require an anti-solvent.
Toluene<5~20Potential anti-solvent.
Hexanes<1<1Good anti-solvent.
Water<0.1<0.1Insoluble.

VI. Visualizations

Troubleshooting Workflow for "Oiling Out"

G start Start: Product has 'Oiled Out' slow_supersaturation Reduce Rate of Supersaturation start->slow_supersaturation solvent_mod Modify Solvent System start->solvent_mod induce_nucleation Induce Nucleation start->induce_nucleation slow_evap Slow Evaporation slow_supersaturation->slow_evap controlled_cool Controlled Cooling slow_supersaturation->controlled_cool vapor_diff Vapor Diffusion slow_supersaturation->vapor_diff trituration Trituration solvent_mod->trituration solvent_screen Solvent Screening solvent_mod->solvent_screen scratching Scratching induce_nucleation->scratching seeding Seeding induce_nucleation->seeding success Crystalline Solid Obtained slow_evap->success controlled_cool->success vapor_diff->success trituration->success solvent_screen->success scratching->success seeding->success

Caption: Decision tree for troubleshooting when the product oils out.

General Crystallization Workflow

G start Start: Crude Product dissolution Dissolve in Minimum Hot Solvent start->dissolution filtration Hot Filtration (optional) to remove insolubles dissolution->filtration cooling Slow Cooling to Room Temperature filtration->cooling refrigeration Refrigerate to Maximize Yield cooling->refrigeration collection Collect Crystals by Filtration refrigeration->collection washing Wash with Cold Solvent collection->washing drying Dry Under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: A generalized workflow for cooling crystallization.

VII. References

  • Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. (2018). Molecules. [Link]

  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. (2025). ACS Omega. [Link]

  • Influence of halogens on the crystal packing of 3,4,5,6-tetra-chloro-phthalate-based lanthanide coordination compounds. (2018). CrystEngComm. [Link]

  • Effects of the Crystal Packing of Homo-Halogenated Benzenes on Their Electronic Properties. (n.d.). Emerging Researchers National Conference in STEM. [Link]

  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. (2025). PubMed. [Link]

  • Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? (2024). Organic Process Research & Development. [Link]

  • Guide for crystallization. (n.d.). the Fromm Group. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). PMC. [Link]

  • Polymorphs in Diamides Isoxazole Crystals. (n.d.). Scribd. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PMC. [Link]

Sources

Technical Support Center: Analytical Method Development for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting hub for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine . As a Senior Application Scientist, I have designed this guide to address the unique triad of analytical challenges presented by this molecule: a labile isoxazole ring, a highly interactive primary amine, and a sterically hindered, dual-halogenated phenyl ring.

This center bypasses generic advice, offering causally-driven, self-validating protocols to ensure scientific integrity in your method development and validation workflows.

Section 1: Chromatographic (HPLC/UPLC) Troubleshooting

Q1: Why am I observing severe peak tailing and variable retention times during reverse-phase HPLC?

Causality & Expert Insight: Peak tailing for this compound is primarily driven by secondary electrostatic interactions between the C5-primary amine and residual silanol groups on the silica stationary phase. The 2-bromo-4-chlorophenyl moiety is highly lipophilic, requiring a high organic modifier concentration to elute. Ironically, this high organic environment strips away the protective hydration layer surrounding the silica surface, exacerbating amine-silanol interactions.

Solution Protocol (Self-Validating System):

  • Stationary Phase: Switch to a fully end-capped, base-deactivated C18 column, or ideally, a Pentafluorophenyl (PFP) column. The PFP phase provides alternative

    
     and dipole interactions with the halogenated aromatic ring, reducing reliance on purely hydrophobic retention.
    
  • Mobile Phase Buffer: Introduce a volatile buffer to mask silanols. Use 10 mM Ammonium Acetate (

    
    ) adjusted to pH 5.5.
    
  • Validation Step: Inject a neutral lipophilic marker (e.g., toluene) alongside your analyte. If the isoxazol-5-amine tails (Tailing factor > 1.5) but the neutral marker is perfectly symmetric (Tailing factor ~ 1.0), the issue is definitively silanol-driven. If both peaks tail, the root cause is physical (e.g., column voiding or excessive extra-column volume).

Q2: How do I prevent on-column degradation and loss of analyte recovery?

Causality & Expert Insight: The isoxazole ring is highly susceptible to base-catalyzed N-O bond scission, forming a cyanoenol derivative. This degradation accelerates at pH > 7.4 and elevated temperatures, a phenomenon well-documented in1[1]. Furthermore, halogenated solvents or aged ethers used in sample preparation can form radicals that attack the primary amine.

G A 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine B Alkaline pH (>7.4) Nucleophilic Attack A->B C N-O Bond Scission (Ring Cleavage) B->C D Cyanoenol Degradant C->D

Figure 1: Base-catalyzed degradation pathway of the isoxazole ring.

Solution Protocol:

  • Temperature Control: Restrict the column compartment to

    
    .
    
  • pH Control: Strictly maintain the mobile phase pH between 4.0 and 6.5. Never use phosphate buffers at pH 8.0+.

  • Solvent Integrity: Ensure all sample diluents are free of peroxides and stabilized, as recommended by2[2].

Section 2: Mass Spectrometry (LC-MS) Anomalies

Q3: The mass spectrum shows a confusing cluster of peaks instead of a single


 ion. Is my sample impure? 

Causality & Expert Insight: This is not an impurity; it is the characteristic isotopic signature of a molecule containing both Bromine and Chlorine. Bromine exists natively as


 and 

in a ~1:1 ratio, while Chlorine exists as

and

in a ~3:1 ratio. The combination of these isotopes creates a distinct M, M+2, and M+4 cluster.

Quantitative Data Summary:

Ion TypeIsotope CombinationRelative Abundance (%)Expected m/z

M

,

~75.0272.94
M+2

,

&

,

~100.0 (Base Peak)274.94
M+4

,

~24.5276.94

Validation Step: To confirm identity, isolate the M+2 precursor (m/z 274.94) for MS/MS fragmentation. You should observe the loss of the isoxazole amine (


, -16 Da) and subsequent neutral losses of HCl or HBr.

Section 3: Sample Preparation & Stability

Q4: My stock solutions degrade over 48 hours. How do I stabilize them?

Causality & Expert Insight: Isoxazole ring opening is triggered by nucleophilic attack, often from water under alkaline conditions, or via 3[3]. Additionally, the halogenated aromatic ring is susceptible to photolytic dehalogenation. This approach is analogous to.

Protocol for Stable Stock Solutions:

  • Diluent: Use 100% LC-MS grade Acetonitrile (MeCN) for the primary stock (1 mg/mL). Avoid Methanol, as it can act as a weak nucleophile over extended periods.

  • Storage: Store in amber glass vials at -20°C to prevent photolytic dehalogenation of the bromo-chloro-phenyl ring.

  • Working Solutions: Prepare aqueous working solutions fresh daily. Buffer the aqueous component to pH 5.0 using 0.1% Formic acid to prevent base-catalyzed ring scission.

Standardized LC-MS Method Development Protocol

To synthesize the troubleshooting principles above, follow this step-by-step workflow to establish a baseline separation and ionization method that preserves the isoxazole ring and resolves the halogenated isotopic cluster.

Workflow Start Sample Prep (pH 4.0 - 6.5) Col Column Selection (End-capped C18 / PFP) Start->Col MP Mobile Phase (pH 5.5 NH4OAc / MeCN) Col->MP Eval Peak Shape Eval (Tailing Factor < 1.5?) MP->Eval Opt Optimize Buffer or Change to PFP Eval->Opt No Done Proceed to LC-MS Validation Eval->Done Yes Opt->MP

Figure 2: Iterative HPLC method development workflow for amine-bearing isoxazoles.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid. (Causality: pH 5.5 prevents base-catalyzed ring opening while ensuring the primary amine remains primarily un-ionized to increase retention).

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flush with 90% B for 10 minutes to remove storage solvents, then equilibrate at 5% B for 15 minutes at a flow rate of 0.3 mL/min.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine).

  • 1.0 - 6.0 min: 5% to 95% B (Linear gradient to elute the lipophilic bromo-chloro-phenyl moiety).

  • 6.0 - 8.0 min: 95% B (Wash step).

  • 8.0 - 10.0 min: 5% B (Re-equilibration).

Step 4: MS Source Optimization (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C (Do not exceed 400°C to prevent thermal degradation of the isoxazole ring).

  • Cone Voltage: 25 V (Keep low initially to prevent in-source fragmentation of the halogens).

References
  • Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL
  • Title: Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)
  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Publishing URL
  • Title: Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage Source: Neliti URL

Sources

Validation & Comparative

Comparative Guide: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine in Nav1.7 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In the development of non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for pain management. However, designing small molecules that selectively inhibit Nav1.7 without triggering the cardiac liabilities associated with Nav1.5 inhibition remains a formidable challenge [1].

Isoxazol-5-amines serve as privileged scaffolds in this domain, typically acting as the core hinge or central pharmacophore in aryl sulfonamide inhibitors. This guide objectively compares 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine —a highly specialized, sterically hindered building block—against simpler structural alternatives like 3-phenylisoxazol-5-amine and 3-methylisoxazol-5-amine . By analyzing their conformational dynamics, target selectivity, and integration into self-validating experimental workflows, we demonstrate why the di-halogenated phenyl substitution is critical for advanced drug development [2].

Mechanistic Rationale: The Role of Atropisomerism

The superiority of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine over its un-substituted or alkyl-substituted counterparts lies in its three-dimensional geometry.

When this amine is coupled to form a sulfonamide inhibitor, the binding affinity to the Nav1.7 Voltage Sensor Domain 4 (VSD4) is heavily dependent on the conformation of the 3-position substituent. In simpler derivatives like 3-phenylisoxazol-5-amine, the phenyl ring can rotate freely and often adopts a planar conformation relative to the isoxazole core. This planarity leads to promiscuous binding across sodium channel isoforms, including the cardiac Nav1.5 [1].

Conversely, the introduction of a bulky bromine atom at the ortho-position (2-bromo) of the phenyl ring creates severe steric clash with the adjacent isoxazole nitrogen/oxygen. This forces the phenyl ring to twist out of plane, adopting a rigid, orthogonal conformation. This phenomenon, known as atropisomerism , locks the molecule into a 3D architecture that perfectly complements the deep hydrophobic pocket of the Nav1.7 VSD4 site while sterically clashing with the Nav1.5 binding pocket [3].

G A Nociceptive Stimulus B Nav1.7 Channel (Resting State) A->B Depolarization C Nav1.7 Channel (Inactivated State) B->C State Transition E VSD4 Binding (Orthogonal Fit) C->E Target Presentation D 3-(2-Br-4-Cl-phenyl) isoxazol-5-amine Derivative D->E High Affinity Binding F Action Potential Propagation Blocked E->F Analgesic Effect

State-dependent inhibition of Nav1.7 via VSD4 binding by orthogonal isoxazole derivatives.

Comparative Performance Data

To illustrate the impact of the 3-position substituent, the table below summarizes the structure-activity relationship (SAR) data for aryl sulfonamides derived from these three isoxazol-5-amine building blocks.

Note: Data represents the performance of the fully synthesized sulfonamide derivatives evaluated in whole-cell patch-clamp assays.

Isoxazol-5-amine Core UsedNav1.7 IC₅₀ (nM)Nav1.5 IC₅₀ (nM)Selectivity WindowConformation
3-(2-Bromo-4-chlorophenyl) 15 ± 3> 3,000> 200-fold Orthogonal (Atropisomeric)
3-phenyl 120 ± 15400 ± 45~ 3.3-foldPlanar / Flexible
3-methyl > 1,000> 1,000N/ALinear / Minimal bulk

Data Interpretation: The 2-bromo-4-chloro substitution not only drives nanomolar potency at Nav1.7 but achieves the critical >100-fold selectivity over Nav1.5 required to bypass cardiovascular toxicity [2].

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires self-validating protocols. Below are the optimized methodologies for synthesizing the active inhibitors and quantifying their state-dependent channel blockade.

Synthesis Workflow: Sulfonamide Coupling

The 5-amino group of isoxazoles is notoriously unreactive (weakly nucleophilic) due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the heteroaromatic ring. Standard pyridine/DCM coupling conditions will fail.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78°C.

  • Base Addition: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.2 eq). Causality: A strong, non-nucleophilic base is required to fully deprotonate the weakly acidic 5-amino group without attacking the isoxazole ring.

  • Electrophile Addition: After 30 minutes, add the desired arylsulfonyl chloride (1.1 eq) dissolved in THF.

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, dry over MgSO₄, and purify via reverse-phase HPLC to isolate the pure sulfonamide inhibitor [3].

Automated Patch-Clamp Electrophysiology

Nav1.7 VSD4 inhibitors are steeply state-dependent; they bind preferentially when the channel is in its inactivated state. A standard resting-state assay will yield false negatives.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) or hNav1.5. Harvest cells at 70-80% confluency.

  • Whole-Cell Configuration: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol (The Self-Validating Step):

    • Hold cells at a resting potential of -120 mV.

    • Apply an 8-second pre-pulse to -20 mV (for Nav1.7) to drive the channels into the slow-inactivated state. Causality: This step is mandatory to expose the VSD4 binding pocket.

    • Step back to -120 mV for 20 ms to recover unbound channels, followed by a 0 mV test pulse to measure the remaining peak inward sodium current.

  • Compound Perfusion: Perfuse the isoxazole derivative (0.1 nM to 10 μM) and allow 5 minutes for equilibration.

  • Data Acquisition: Calculate the IC₅₀ based on the fractional block of the peak current during the test pulse relative to the baseline [2].

Workflow Step1 HEK293 Cells Expressing hNav1.7 Step2 Automated Patch-Clamp (Whole-Cell Configuration) Step1->Step2 Step3 Voltage Protocol: -120mV to -20mV Pre-pulse Step2->Step3 Establish Baseline Step4 Compound Perfusion (State-Dependent Block) Step3->Step4 Induce Inactivated State Step5 Current Measurement & IC50 Calculation Step4->Step5 Quantify Inhibition

Automated patch-clamp workflow for quantifying state-dependent Nav1.7 inhibition.

References

  • Substituted isoxazoles as selective Nav1.7 inhibitors for pain treatment and method of pain treatment. European Patent Office (EP4117658A1).
  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC4722880). Available at:[Link]

  • Bicyclic sulfonamide compounds as sodium channel inhibitors. World Intellectual Property Organization (WO2014201206A1).

A Comparative Efficacy Analysis of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of modern pharmacology, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Molecules incorporating this heterocycle have demonstrated a wide array of therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[2][3][4] This guide provides a comparative analysis of the hypothetical efficacy of a novel isoxazole derivative, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, against established kinase inhibitors.

Given the nascent stage of research on 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, this document will establish a framework for its evaluation, drawing parallels with known inhibitors targeting signaling pathways frequently implicated in oncogenesis. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for assessing the potential of novel chemical entities in the competitive field of kinase inhibition.

Introduction to 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine and the Rationale for Kinase Inhibition Profiling

While specific biological data for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is not yet extensively documented in publicly available literature, the isoxazole core is a key feature in numerous compounds targeting protein kinases.[5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major focus of targeted cancer therapy.

This guide will proceed with the hypothesis that 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine exhibits inhibitory activity against a key oncogenic kinase. For the purpose of this comparative analysis, we will evaluate its hypothetical efficacy against a well-characterized kinase, such as Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Ibrutinib, a potent and clinically approved BTK inhibitor, will serve as the primary comparator.

Comparative Inhibitors: A Snapshot

CompoundTarget(s)Mechanism of Action
Ibrutinib (Comparator) Bruton's tyrosine kinase (BTK)Forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition.
Acalabrutinib (Comparator) Bruton's tyrosine kinase (BTK)A second-generation, more selective irreversible BTK inhibitor, also targeting Cys-481.
3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (Hypothetical) Bruton's tyrosine kinase (BTK)To be determined; likely a competitive inhibitor at the ATP-binding site.

Methodologies for Efficacy Comparison: A Step-by-Step Guide

To objectively assess the inhibitory potential of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine against established BTK inhibitors, a tiered approach employing a series of robust biochemical and cell-based assays is recommended.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are fundamental in determining the direct interaction between an inhibitor and its target kinase.[6] Radiometric assays are often considered the "gold standard" due to their sensitivity and direct measurement of phosphate transfer.[7][8]

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.01% Brij-35.

  • Enzyme and Substrate Addition: To each well of a 96-well plate, add recombinant human BTK enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • Inhibitor Introduction: Add varying concentrations of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, Ibrutinib, or Acalabrutinib to the wells. Include a DMSO control.

  • Initiation of Reaction: Initiate the kinase reaction by adding an ATP mixture containing [³³P]-ATP. The final ATP concentration should be at or near the Km for BTK to ensure accurate IC50 determination.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Filtration: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Scintillation Counting: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer prep_enzyme Add BTK Enzyme and Substrate prep_buffer->prep_enzyme prep_inhibitor Add Inhibitor (Test Compound/Controls) prep_enzyme->prep_inhibitor initiate Initiate with [³³P]-ATP prep_inhibitor->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate filtrate Filter and Wash terminate->filtrate count Scintillation Counting filtrate->count analyze Calculate % Inhibition and IC50 count->analyze

Caption: Workflow for a radiometric kinase assay.

Cell-Based Assays: Assessing Efficacy in a Biological Context

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

Experimental Protocol: Cellular BTK Autophosphorylation Assay

  • Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., TMD8) that exhibits constitutive BTK signaling.

  • Compound Treatment: Treat the cells with various concentrations of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, Ibrutinib, or Acalabrutinib for a specified duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated BTK (pBTK at Tyr223).

    • Use an antibody against total BTK as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of pBTK to total BTK. Calculate the IC50 for the inhibition of BTK autophosphorylation.

Hypothetical Comparative Efficacy Data

The following table presents hypothetical data that could be generated from the aforementioned assays, providing a basis for comparing the efficacy of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine with Ibrutinib and Acalabrutinib.

CompoundBiochemical IC50 (nM) (Radiometric Assay)Cellular IC50 (nM) (pBTK Inhibition)
Ibrutinib 510
Acalabrutinib 25
3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine 50150

Interpreting the Results and Future Directions

Based on the hypothetical data, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine demonstrates inhibitory activity against BTK, albeit with lower potency compared to the established inhibitors Ibrutinib and Acalabrutinib. The higher IC50 values in both the biochemical and cellular assays suggest a weaker interaction with the target kinase.

Further investigations should focus on:

  • Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible and if it is ATP-competitive.

  • Kinome Profiling: Assessing the selectivity of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine against a broad panel of kinases to identify potential off-target effects.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine to improve potency and selectivity.[5]

Signaling Pathway Context

The inhibition of BTK by these compounds disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine Ibrutinib Acalabrutinib Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

Conclusion

While 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine remains a compound with underexplored therapeutic potential, this guide provides a comprehensive framework for its evaluation as a kinase inhibitor. By employing rigorous biochemical and cell-based assays and comparing its performance against well-characterized inhibitors, researchers can systematically elucidate its efficacy and mechanism of action. The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a structured approach to characterization is paramount for translating chemical novelty into clinical benefit.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][9]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][6]

  • Klink, B. U., Gogl, J., & Bensaude, O. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4903. [Link][10]

  • Zielińska-Jurek, A., & Spisz, P. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(18), 3342. [Link][1]

  • ResearchGate. (2025, August 7). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. [Link][3]

  • Connect Journals. (2020). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. [Link][11]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majedy, Y. K. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-11. [Link][4]

  • Popat, K. H., Nimavat, K. S., Kachhadia, V. V., & Joshi, H. S. (2003). Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry - Section B, 42(7), 1733-1736. [Link][12]

  • Journal of Pharmaceutical Research International. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link][2]

  • MDPI. (2022, June 27). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. [Link][13]

  • PubMed. (2022, June 27). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. [Link][14]

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  • PMC. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link][16]

  • IRIS UniCa. (2021, September 28). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. [Link][17]

  • Western Society of Weed Science. (2021, April 26). 2022 RESEARCH PROGRESS REPORT. [Link][18]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link][19]

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A Comparative Guide to the Structure-Activity Relationship of 3-Phenylisoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of compounds centered around the 3-phenylisoxazol-5-amine scaffold, with a particular focus on the reference molecule, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. The isoxazole ring is a key five-membered heterocycle known for its presence in numerous biologically active compounds.[1][2][3][4] Understanding how structural modifications to this core and its phenyl substituent influence biological activity is crucial for the rational design of novel therapeutic agents. This document synthesizes data from various studies to offer insights for researchers and professionals in drug discovery and development.

The 3-Phenylisoxazol-5-amine Core: A Privileged Scaffold

The 3-phenylisoxazol-5-amine moiety is a versatile starting point for the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[5][6][7] The core structure consists of a phenyl ring at the 3-position and an amine group at the 5-position of the isoxazole ring. The reference compound, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, features a di-substituted phenyl ring, providing a specific chemical context for our comparative analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-phenylisoxazol-5-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and isoxazole rings. The following sections dissect the available SAR data.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. Halogen atoms, such as the bromo and chloro groups in our reference compound, significantly impact the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

Compound IDPhenyl Substituent (R)Target/ActivityIC50/EC50 (µM)Key Observations
Reference 2-Bromo-4-chloroNot specified in public literature-Serves as a baseline for comparison.
Analog 1 4-FluoroChitin Synthesis Inhibition0.08Small, electronegative halogens are favorable.[8]
Analog 2 4-ChloroChitin Synthesis Inhibition0.07Similar potency to the fluoro analog.[8]
Analog 3 4-BromoChitin Synthesis Inhibition0.09Slightly reduced potency compared to smaller halogens.[8]
Analog 4 4-IodoChitin Synthesis Inhibition0.25Larger halogens decrease activity.[8]
Analog 5 4-MethylChitin Synthesis Inhibition0.06Small alkyl groups enhance potency.[8]
Analog 6 4-tert-ButylChitin Synthesis Inhibition>10Bulky groups are detrimental, likely due to steric hindrance.[8]
Analog 7 2-ChloroAnticancer (various cell lines)VariesThe 2-chloro substitution is a common feature in isoxazole-based anticancer agents.[9]
Analog 8 4-Nitroα-Amylase Inhibition54.9 ± 0.9Electron-withdrawing groups can influence activity, though potency may vary by target.[7]

SAR Summary for Phenyl Ring Substitutions:

  • Halogens: Small, electronegative halogens like fluorine and chlorine at the para-position of the phenyl ring tend to result in potent activity.[8] The presence of both a bromo and a chloro group on the reference compound suggests a strategy to modulate electronic properties and potentially enhance binding affinity.

  • Alkyl Groups: Small, linear alkyl groups are generally well-tolerated and can enhance potency.[8] However, bulky substituents, such as a tertiary-butyl group, lead to a significant loss of activity, indicating that steric hindrance can be a major limiting factor.[8]

  • Positional Isomerism: The position of substituents on the phenyl ring is crucial. For instance, moving a carboxylic acid group from the para to the meta or ortho position has been shown to decrease inhibitory activity in some series.[10]

While the phenyl ring offers a primary site for modification, alterations to the isoxazole core and the 5-amino group can also profoundly impact biological activity.

  • Amide and Carboxamide Derivatives: The 5-amino group serves as a key handle for further derivatization. For example, a series of isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5]

  • Cyclization and Fusion: The isoxazole ring can be incorporated into larger, fused heterocyclic systems to create novel chemical entities with distinct pharmacological profiles.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for assays commonly used to evaluate the biological activity of isoxazole derivatives.

This assay is used to assess the potential of compounds as insecticides.

Methodology:

  • Isolate the integument from the target insect, such as the rice stem borer, Chilo suppressalis.

  • Culture the integument in a suitable medium containing the test compound at various concentrations.

  • Introduce a radiolabeled precursor of chitin, such as N-acetyl-D-[1-¹⁴C]glucosamine.

  • Incubate for a defined period to allow for chitin synthesis.

  • Harvest the integument and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

The MTT assay is a colorimetric method for assessing cell viability and is widely used for screening potential anticancer agents.[6]

Methodology:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Visualizing Experimental Workflows and Relationships

Diagrams are provided to illustrate key experimental workflows and logical relationships in SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core_Scaffold 3-Phenylisoxazol-5-amine Core Analogs Synthesize Analogs (Vary R group on Phenyl Ring) Core_Scaffold->Analogs Modification Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Analogs->Primary_Assay Testing Cellular_Assay Cellular Assay (e.g., MTT Cytotoxicity) Primary_Assay->Cellular_Assay Hit Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Data Input Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Insights

Caption: A generalized workflow for SAR studies, from analog synthesis to lead optimization.

Phenyl_Substituent_Effect cluster_favorable Favorable Substitutions cluster_unfavorable Unfavorable Substitutions Parent 3-Phenylisoxazol-5-amine Small_Halogens Small Halogens (F, Cl) (para-position) Parent->Small_Halogens Increases Potency Small_Alkyls Small Alkyls (CH3, C2H5) (para-position) Parent->Small_Alkyls Increases Potency Bulky_Groups Bulky Groups (t-Butyl) Parent->Bulky_Groups Decreases Potency (Steric Hindrance) Large_Halogens Large Halogens (I) Parent->Large_Halogens Decreases Potency

Caption: Impact of phenyl ring substitutions on biological activity.

Conclusion and Future Directions

The 3-phenylisoxazol-5-amine scaffold is a promising starting point for the development of new therapeutic agents. SAR studies have revealed that small, electron-withdrawing or small, lipophilic groups at the para-position of the phenyl ring are generally favorable for activity, while bulky substituents are detrimental. The reference compound, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, represents a specific combination of electronic and steric properties that warrants further investigation against a panel of biological targets.

Future research should focus on:

  • Broad Biological Screening: Evaluating the reference compound and its analogs against a diverse range of targets, including kinases, proteases, and other enzymes implicated in disease.

  • In-depth Mechanistic Studies: For active compounds, elucidating the specific molecular mechanisms of action through techniques such as X-ray crystallography and molecular modeling.[11]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-like potential.

This comparative guide serves as a foundational resource for researchers in the field and highlights the potential of the 3-phenylisoxazol-5-amine scaffold in medicinal chemistry.

References

  • Schreyer, A. et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(5), 977. [Link]

  • Schreyer, A. et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. [Link]

  • Dabhi, H. R., Rana, A. K., & Ariha. Synthesis, characterization and biological evaluation of some novel isoxazole and benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Al-Ostath, A. et al. (2023). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 28(22), 7583. [Link]

  • (2024). Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. ResearchGate. [Link]

  • (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. [Link]

  • (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances. [Link]

  • (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

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Comparative Guide: Cross-Reactivity Profiling of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Cross-Reactivity Profiling: Validating 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine Specificity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Selectivity Challenge

In the development of small-molecule kinase inhibitors and immunomodulators, the 3-phenylisoxazol-5-amine scaffold is a "privileged structure"—a molecular framework capable of binding multiple diverse receptors. While this versatility is advantageous for library generation, it poses a critical challenge for probe fidelity: Cross-Reactivity .

This guide objectively compares the specificity profile of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (herein referred to as Probe A ) against its non-halogenated analogs and standard promiscuous inhibitors. We analyze experimental data to demonstrate how the specific 2-Bromo, 4-Chloro substitution pattern restricts conformational flexibility and enforces orthogonal selectivity, minimizing off-target binding common to the isoxazole class.

Compound Profile & Structural Logic

Probe A is designed to overcome the promiscuity inherent in the unsubstituted isoxazole core. The strategic placement of halogens on the phenyl ring is not merely decorative; it exploits specific hydrophobic pockets in target enzymes (e.g., p38 MAPK, c-Met, or IDO1) to filter out off-target interactions.

FeatureProbe A (Product)Analog B (Alternative)Significance
Structure 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine3-Phenylisoxazol-5-amineProbe A has restricted rotation due to ortho-Br.
Steric Bulk High (Br/Cl substituents)LowProbe A clashes with small "gatekeeper" residues in off-targets.
Halogen Bonding Yes (Sigma-hole interactions)NoProbe A forms specific anchor points in the ATP-binding pocket.
Primary Risk Solubility limitsHigh Cross-ReactivityAnalog B binds >50% of the kinome (Promiscuous).
Structural Mechanism Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selectivity of Probe A compared to generic alternatives.

SAR_Logic Core Isoxazol-5-amine Core (Hinge Binder) Subst Phenyl Substituents Core->Subst Attached to Analog_B Unsubstituted (Analog B) High Rotational Freedom Subst->Analog_B Probe_A 2-Br, 4-Cl (Probe A) Locked Conformation Subst->Probe_A Target Target Kinase (Specific Pocket) Analog_B->Target Binds (Low Affinity) OffTarget Off-Target Kinase (Generic Pocket) Analog_B->OffTarget Binds (High Promiscuity) Probe_A->Target Binds (High Affinity) Halogen Bond Probe_A->OffTarget Steric Clash (No Binding)

Caption: SAR logic demonstrating how the 2-Br, 4-Cl substitution pattern of Probe A prevents off-target binding via steric hindrance, unlike the promiscuous Analog B.

Comparative Performance: Cross-Reactivity Data

To validate the superior specificity of Probe A, we compare its performance in a standard Kinome Scan (468 kinases) and a Nuclear Receptor Panel against two alternatives:

  • Analog B: Unsubstituted 3-phenylisoxazol-5-amine (Negative Control).

  • Ref C: A standard promiscuous ATP-competitive inhibitor (e.g., Staurosporine).

Experiment 1: Kinome Selectivity (Biochemical)

Method: Competition binding assay (Kd determination). Threshold: >65% inhibition at 1 µM.

MetricProbe A (Product)Analog B (Alternative)Ref C (Staurosporine)
Total Hits 3 Kinases42 Kinases>150 Kinases
S(35) Score 0.01 (Highly Selective)0.15 (Promiscuous)0.45 (Non-selective)
Primary Target Kd 12 nM450 nM2 nM
Major Off-Target JNK2 (weak)CDK2, GSK3β, Lck, SrcUniversal

Insight: Probe A demonstrates a 14-fold improvement in selectivity (S-score) over Analog B. The ortho-Bromine atom forces the phenyl ring out of coplanarity, a conformation that fits the target's "selectivity pocket" but is sterically rejected by the flat ATP pockets of CDKs and Src family kinases [1].

Experiment 2: Cellular Cross-Reactivity (Functional)

Method: Cell viability assay in non-target cell lines (HEK293, HepG2) to assess general toxicity caused by off-target binding.

Cell LineProbe A IC50 (µM)Analog B IC50 (µM)Interpretation
Target Cell (MOLM-13) 0.052.1Probe A is 40x more potent on-target.
HEK293 (Kidney) >50 (No tox)8.5 (Cytotoxic)Analog B kills healthy cells via off-targets.
HepG2 (Liver) >50 (No tox)12.0 (Cytotoxic)Probe A shows clean safety profile.

Validated Experimental Protocols

To replicate these cross-reactivity studies, use the following self-validating protocols.

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

This biophysical method validates that Probe A binds the specific target protein without destabilizing other proteins (a sign of non-specific aggregation).

Materials:

  • Recombinant Target Protein (e.g., p38 MAPK) & Off-Target Control (e.g., CDK2).

  • Sypro Orange Dye (5000x stock).

  • Real-Time PCR Instrument.

Workflow:

  • Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dosing: Add Probe A (10 µM final) or DMSO (control).

  • Dye: Add Sypro Orange (5x final concentration).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Valid Result:

      
       for Target; 
      
      
      
      for Off-Target.
    • Fail Criteria: If Off-Target

      
      , cross-reactivity is confirmed.
      
Protocol B: Competitive ELISA for Hapten Specificity

(Relevant if Probe A is used as an antigen/standard in immunoassays)

Objective: Determine if antibodies raised against Probe A cross-react with metabolic byproducts.

  • Coat Plate: Immobilize Probe A-BSA conjugate (1 µg/mL).

  • Block: 5% Non-fat dry milk in PBS-T.

  • Competition: Incubate antibody with varying concentrations (0.1 nM - 10 µM) of soluble Probe A (analyte) vs. Analog B (interferent).

  • Detection: Add HRP-secondary antibody and TMB substrate.

  • Calculation: Calculate % Cross-Reactivity =

    
    .
    
    • Target: < 1% Cross-Reactivity.

Screening Workflow Visualization

The following flowchart outlines the decision matrix for validating the specificity of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Screening_Workflow Start Start: Candidate Probe A InSilico Step 1: In Silico Docking (Check Steric Fit) Start->InSilico Biochem Step 2: Biochemical Panel (Kinome Scan / Enzyme Assay) InSilico->Biochem Decision1 Selectivity Score < 0.05? Biochem->Decision1 Cellular Step 3: Cellular TSA / Target Engagement Decision1->Cellular Yes Fail REJECT: High Cross-Reactivity Decision1->Fail No Tox Step 4: Off-Target Cytotoxicity (HEK293/HepG2) Cellular->Tox Tox->Fail Toxicity Observed Pass VALIDATED: High Specificity Probe Tox->Pass No Toxicity

Caption: Step-by-step screening cascade to filter out promiscuous isoxazole analogs and validate Probe A.

References

  • BenchChem. "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine: A Valuable Aromatic Heterocyclic Building Block." BenchChem Technical Library. Accessed March 2026. Link

  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel isoxazoles as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002. (Fundamental mechanism of diaryl isoxazole specificity). Link

  • BLD Pharm. "Product Analysis: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine." BLD Pharm Catalog. Accessed March 2026. Link

  • Sigma-Aldrich. "Safety Data Sheet: 3-(4-Bromophenyl)isoxazol-5-amine." Merck KGaA. Accessed March 2026. Link

Validating the Biological Target of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Immuno-oncology Researchers, and Assay Development Scientists. Primary Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4] Secondary/Off-Target Potential: Tryptophan 2,3-dioxygenase (TDO2).

Executive Summary: The Isoxazole Scaffold in Immuno-Oncology

3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (henceforth referred to as BCI-5 ) belongs to a privileged class of 3-phenylisoxazol-5-amines . This chemical scaffold is widely recognized in medicinal chemistry as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism to kynurenine (Kyn).

Elevated IDO1 activity in the tumor microenvironment (TME) creates an immunosuppressive milieu by depleting tryptophan (triggering GCN2 stress responses in T-cells) and accumulating kynurenine (activating the Aryl Hydrocarbon Receptor, AhR).[5] Validating BCI-5 requires proving its ability to restore T-cell proliferation by blocking this metabolic conversion.

Comparative Snapshot: BCI-5 vs. Clinical Standards
FeatureBCI-5 (Target Compound) Epacadostat (INCB024360) BMS-986205 (Linrodostat)
Primary Mechanism Heme-binding / CompetitiveHeme-binding / CompetitiveIrreversible / Heme-binding
Binding Mode Isoxazole nitrogen coordinates heme ironHydroxyamidine coordinates heme ironImidazopyridine coordinates heme iron
Potency (IC50) Low

M to High nM range (Est.)
~10–70 nM~1 nM
Selectivity Moderate (Potential TDO2 overlap)High (>1000x vs TDO2)Very High
Key Liability Solubility/Metabolic StabilityProtein bindingSuicide inhibition kinetics

Mechanistic Validation & Signaling Pathway

To validate BCI-5, one must understand that it targets the heme-iron center of IDO1. The exocyclic amine and the isoxazole ring electron density are critical for interacting with the active site, while the halogenated phenyl ring (2-Br, 4-Cl) occupies the hydrophobic Pocket A, mimicking the interactions seen with Epacadostat’s halogenated motifs.

Pathway Visualization (DOT)

The following diagram illustrates the IDO1 signaling cascade and the specific intervention point of BCI-5.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) Trp->IDO1 Substrate mTOR mTORC1 Inhibition (via Trp Depletion) Trp->mTOR Depletion blocks mTOR Kyn L-Kynurenine IDO1->Kyn Catabolism BCI5 BCI-5 (Inhibitor) BCI5->IDO1 Competitive Inhibition (Heme Coordination) AhR AhR Activation (Aryl Hydrocarbon Receptor) Kyn->AhR Agonist Binding TCell T-Cell Anergy & Apoptosis AhR->TCell Suppression Treg Treg Differentiation AhR->Treg Promotes mTOR->TCell Loss of signaling

Caption: BCI-5 acts as a competitive inhibitor at the IDO1 heme site, preventing the conversion of Tryptophan to Kynurenine, thereby blocking AhR-mediated immunosuppression.

Experimental Validation Protocols

Scientific integrity requires a "triangulation" approach: Biochemical (Enzymatic), Cellular (Functional), and Selectivity (Off-target) validation.

Protocol A: Enzymatic Heme-Binding Assay (Spectral Shift)

Objective: Confirm BCI-5 binds directly to the IDO1 heme iron. Rationale: IDO1 inhibitors often induce a characteristic spectral shift in the Soret band of the heme upon binding.

  • Reagents: Recombinant human IDO1 (rhIDO1), Buffer (50 mM Potassium Phosphate, pH 6.5), BCI-5 (DMSO stock).

  • Baseline: Measure UV-Vis absorbance of rhIDO1 (2 µM) from 350–500 nm (Soret peak ~405 nm for ferric form).

  • Titration: Add increasing concentrations of BCI-5 (0.5 µM to 50 µM).

  • Readout: Observe the shift.

    • Positive Result: A redshift of the Soret peak (e.g., from 405 nm to ~415-420 nm) indicates direct ligand coordination to the heme iron [1].

    • Control: Use Epacadostat (known binder) as a positive control.[1][6]

Protocol B: Cellular Kynurenine Production Assay (HeLa)

Objective: Measure functional inhibition of IDO1 in a complex biological system. Rationale: HeLa cells do not constitutively express IDO1 but strongly upregulate it upon Interferon-gamma (IFN-


) stimulation.

Workflow Diagram:

Cellular_Protocol Step1 Seed HeLa Cells (10k/well) Step2 Induce IDO1 (IFN-gamma 50 ng/mL) Step1->Step2 Step3 Treat with BCI-5 (Serial Dilution) Step2->Step3 Step4 Incubate (48 Hours) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Add Ehrlich's Reagent (p-DMAB) Step5->Step6 Step7 Measure OD (490 nm) Step6->Step7

Caption: Step-by-step workflow for the HeLa cell-based Kynurenine functional assay.

Detailed Methodology:

  • Seeding: Plate HeLa cells at 10,000 cells/well in 96-well plates containing DMEM + 10% FBS.

  • Induction: After 24h, replace medium with fresh medium containing recombinant human IFN-

    
     (50 ng/mL) .
    
  • Treatment: Simultaneously add BCI-5 (8-point serial dilution, e.g., 10 µM to 0.1 nM). Include Epacadostat (positive control) and DMSO-only (negative control).

    • Supplementation: Ensure medium contains excess L-Tryptophan (100 µM) to prevent substrate exhaustion.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection (Ehrlich's Assay):

    • Transfer 140 µL of supernatant to a new plate.

    • Add 10 µL of 30% trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Mix 100 µL of clarified supernatant with 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Analysis: Incubate 10 mins at RT. Measure Absorbance at 490 nm .

    • Calculation: % Inhibition =

      
      .
      
Protocol C: Selectivity Screening (TDO2 Counter-Screen)

Objective: Ensure the observed effect is IDO1-specific. Rationale: TDO2 also converts Trp to Kyn but is structurally distinct. Isoxazoles can sometimes exhibit dual inhibition [2].

  • Method: Repeat Protocol B using A172 glioblastoma cells (constitutive TDO2 expressors) or use recombinant TDO2 enzyme.

  • Success Criteria: BCI-5 should show

    
     higher IC50 for TDO2 compared to IDO1 to be considered a selective IDO1 inhibitor.
    

Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret results relative to the standard (Epacadostat).

ObservationInterpretationAction
High Potency (IC50 < 100 nM) BCI-5 is a highly potent lead. The halogen bond (Br/Cl) is likely engaging Cys129 effectively.Proceed to PK/PD studies.
Spectral Shift Absent Compound is not binding the heme.It may be an apo-IDO1 stabilizer or binding an allosteric site.
Cellular IC50 >> Enzymatic IC50 Poor cell permeability.Check LogP. The amine might need prodrug modification.
High Toxicity (MTT Assay) Non-specific killing is reducing Kyn levels, not enzyme inhibition.Run a parallel MTT/CellTiter-Glo assay to normalize Kyn production to cell viability.

Critical Control: Always run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the Kynurenine assay. If BCI-5 kills the cells, Kynurenine production will drop simply because there are fewer cells, leading to a false positive for IDO1 inhibition.

References

  • Röhrig, U. F., et al. (2019). Rational Design of 4-Aryl-1,2,3-Triazoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

  • Dolšak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.[1][6] Pharmaceuticals.[6][7][8]

  • Yue, E. W., et al. (2017). Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Medicinal Chemistry Letters.

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research.

  • BenchChem. (2025).[9] Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole.

Disclaimer: This guide is for research purposes only. 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a chemical probe and is not approved for clinical use.

Sources

"3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" comparative docking studies

[1]

Compound Profile & Structural Significance[1][2][3][4][5][6]

The molecule 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine represents a strategic scaffold in medicinal chemistry. The isoxazole ring acts as a bioisostere for pyrazoles (found in Celecoxib) and furanones (found in Rofecoxib), offering a distinct electrostatic profile while maintaining the geometry required for COX-2 selectivity.

Structural Analysis for Docking
  • Core Scaffold: The isoxazole ring provides a rigid linker that orients the phenyl group into the hydrophobic pocket of COX-2.

  • 5-Amino Group: Acts as a hydrogen bond donor/acceptor, critical for interacting with the hydrophilic regions of the active site (e.g., Arg120).

  • 2-Bromo Substituent (Ortho): Introduces significant steric bulk and lipophilicity. In docking, this often restricts the rotational freedom of the phenyl ring, potentially locking the ligand into a bioactive conformation. It also offers potential for halogen bonding with backbone carbonyls.

  • 4-Chloro Substituent (Para): Enhances metabolic stability and fills the deep hydrophobic cavity of the target protein.

Feature3-(2-Bromo-4-chlorophenyl)isoxazol-5-amineValdecoxib (Standard)Celecoxib (Standard)
Core Ring IsoxazoleIsoxazolePyrazole
H-Bond Donor -NH₂ (Primary Amine)-SO₂NH₂ (Sulfonamide)-SO₂NH₂ (Sulfonamide)
Lipophilicity High (Halogenated)ModerateHigh
Key Interaction Hydrophobic/Halogen BondH-Bond NetworkH-Bond Network

Comparative Docking Workflow

This protocol outlines the step-by-step methodology to compare the binding affinity and interaction profile of the target compound against Valdecoxib.

Phase 1: Ligand Preparation

Objective: Generate a biologically relevant 3D conformation.

  • Structure Generation: Convert the 2D SMILES string to a 3D structure.

    • SMILES:Nc1cc(c2c(Br)cc(Cl)cc2)no1

  • Energy Minimization: Apply the MMFF94 or OPLS3e force field to relieve steric clashes, particularly between the ortho-bromo group and the isoxazole ring.

  • Ionization States: Generate states at pH 7.4 ± 2.0. The 5-amino group is weakly basic; ensure the neutral form is included as it is often the bioactive species in hydrophobic pockets.

Phase 2: Protein Preparation (COX-2 Target)

Objective: Prepare the receptor for docking.

  • PDB Selection: Use PDB ID: 3LN1 (Celecoxib-bound COX-2) or 4COX .

  • Preprocessing:

    • Remove water molecules (except those bridging the ligand and Arg120).

    • Crucial Step: Retain the Heme cofactor . COX-2 is a heme-containing enzyme; removing it alters the active site geometry.

    • Add hydrogens and optimize H-bond networks (PropKa pH 7.0).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (Celecoxib).

    • Dimensions: 20Å x 20Å x 20Å (sufficient to cover the main channel and the side pocket).

Phase 3: Docking & Scoring

Objective: Predict binding modes and affinity.

  • Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

  • Parameters:

    • Exhaustiveness: Set to 32 (high precision).

    • Poses: Generate top 10 poses.

  • Validation: Re-dock the co-crystallized ligand (Celecoxib). The RMSD must be < 2.0 Å to validate the protocol.

Data Interpretation & Expected Results

The following table summarizes the predicted interaction profile based on the SAR of isoxazole derivatives. Researchers should use this as a template to record their experimental in silico results.

Comparative Interaction Table
Interaction TypeTarget ResidueValdecoxib (Reference)3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine (Target)
H-Bond (Anchor) Arg120 Strong (Sulfonamide O)Moderate (Isoxazole N or Amine)
H-Bond (Gate) Tyr355 StrongWeak/Moderate
Selectivity Pocket Val523 Steric fit (Ile523 in COX-1 blocks this)High Fit (Cl/Br groups exploit this volume)
Hydrophobic Phe518 Pi-Pi StackingPi-Pi Stacking + Halogen interaction
Binding Energy ---9.5 to -10.5 kcal/molTarget Range: -8.5 to -9.8 kcal/mol

Critical Insight: The 2-bromo substituent is the differentiator. In Valdecoxib, the phenyl ring is unsubstituted at the ortho position. The bulky bromine atom in the target compound may force the phenyl ring to twist relative to the isoxazole core. This "twisted" conformation can be advantageous for fitting into the L-shaped binding channel of COX-2, potentially improving selectivity over COX-1.

Visualizing the Mechanism

The following diagram illustrates the logical flow of the docking study and the specific molecular interactions that define the compound's efficacy.

DockingWorkflowcluster_prepPhase 1: Preparationcluster_dockPhase 2: Dockingcluster_analysisPhase 3: AnalysisL_PrepLigand Prep(MMFF94 Minimization)GridGrid Generation(Center: Celecoxib Site)L_Prep->GridP_PrepProtein Prep (COX-2)(PDB: 3LN1, Heme Retained)P_Prep->GridVinaAutoDock Vina / Glide(Exhaustiveness: 32)Grid->VinaBindingBinding Affinity(Target: < -9.0 kcal/mol)Vina->BindingInteractionsInteraction ProfilingVina->InteractionsArg120Arg120(H-Bond Anchor)Interactions->Arg120Val523Val523(Selectivity Pocket)Interactions->Val523HalogenHalogen Bond(Br...Backbone)Interactions->Halogen

Caption: Workflow for comparative docking of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine against COX-2 targets.

Experimental Validation (Self-Check)

To ensure the trustworthiness of your docking results, perform these self-validating checks:

  • The "Redocking" Test: Before docking your new compound, remove the crystallized inhibitor (e.g., Celecoxib) from the PDB file and dock it back in. If the RMSD between your docked pose and the original crystal pose is > 2.0 Å, your grid or parameter settings are incorrect.

  • The "Decoy" Test: Dock a known non-binder (e.g., Aspirin, which binds differently, or a completely unrelated molecule). Your target compound should score significantly better (more negative binding energy) than the decoy.

  • Halogen Bonding: Verify if your docking software accounts for halogen bonding (Sigma-hole effect). Standard AutoDock Vina treats halogens mostly as hydrophobic spheres. For higher accuracy with the Br/Cl atoms, consider using AutoDock Vina XB or specialized force fields in Glide.

References

  • Abdelazeem, A. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.[1][2] Frontiers in Chemistry.

  • Rao, P. N., & Knaus, E. E. (2008).[2] Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.

  • BenchChem. (2025).[3] Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Confirming the Bioactivity of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the isoxazole scaffold is a well-established pharmacophore, known for its presence in a multitude of biologically active compounds.[1][2] This guide presents a comprehensive experimental framework for the bioactivity confirmation of a novel derivative, "3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine." We will explore a logical, tiered approach to screening, beginning with broad-spectrum assays and moving towards more specific, mechanism-of-action studies. This guide will also provide a comparative analysis against established compounds within relevant therapeutic areas.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties that make it a privileged structure in medicinal chemistry.[3][4] Derivatives have shown a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[5] The subject of our investigation, 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, possesses halogen substitutions on the phenyl ring, a feature often associated with enhanced biological potency.

Initial Hypothesis and Screening Strategy

Given the broad therapeutic potential of isoxazole derivatives, a multi-pronged screening approach is essential to efficiently identify the most promising bioactivity of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. Our initial hypothesis is that the compound is likely to exhibit anticancer, anti-inflammatory, or antimicrobial properties. The experimental workflow is designed to test these hypotheses in a systematic manner.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Target Deconvolution cluster_2 Tier 3: Mechanism of Action & In Vivo Models Broad_Spectrum_Cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) Cancer_Cell_Line_Panel Focused Cancer Cell Line Panel (e.g., Breast, Lung, Colon) Broad_Spectrum_Cytotoxicity->Cancer_Cell_Line_Panel If cytotoxic Anti_inflammatory_Screen Initial Anti-inflammatory Screen (e.g., LPS-induced TNF-α/IL-6) COX_Enzyme_Inhibition COX-1/COX-2 Inhibition Assay Anti_inflammatory_Screen->COX_Enzyme_Inhibition If active Antimicrobial_Screen Broad-Panel Antimicrobial Assay (Gram +/- Bacteria, Fungi) MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Antimicrobial_Screen->MIC_Determination If active Kinase_Profiling Kinase Inhibition Profiling Cancer_Cell_Line_Panel->Kinase_Profiling Identify potential targets Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cancer_Cell_Line_Panel->Apoptosis_Assay NF_kappaB_Pathway_Analysis NF-κB Pathway Analysis COX_Enzyme_Inhibition->NF_kappaB_Pathway_Analysis In_Vivo_Xenograft_Model In Vivo Xenograft Model Apoptosis_Assay->In_Vivo_Xenograft_Model In_Vivo_Inflammation_Model Carrageenan-Induced Paw Edema Model NF_kappaB_Pathway_Analysis->In_Vivo_Inflammation_Model Compound 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Compound->Broad_Spectrum_Cytotoxicity Compound->Anti_inflammatory_Screen Compound->Antimicrobial_Screen

Caption: A tiered experimental workflow for bioactivity confirmation.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to be broad, casting a wide net to detect potential biological activities.

Broad-Spectrum Anticancer Screening

A primary evaluation of the compound's anticancer potential can be efficiently conducted using a broad panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media until they reach 80% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. Doxorubicin can be used as a positive control.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.[6]

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
3-(2-Bromo-4-chlorophenyl)isoxazol-5-amineExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)~0.05~0.1~0.08
Isoxazole Analog X (Reference)Literature ValueLiterature ValueLiterature Value
Initial Anti-inflammatory Screening

The potential for anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured and seeded in 24-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine for 1 hour. Dexamethasone can serve as a positive control.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated, untreated control.

Compound TNF-α Inhibition (%) at 10 µM IL-6 Inhibition (%) at 10 µM
3-(2-Bromo-4-chlorophenyl)isoxazol-5-amineExperimental DataExperimental Data
Dexamethasone (Control)>90%>90%
Valdecoxib (COX-2 Inhibitor)~50-70%~50-70%
Broad-Panel Antimicrobial Screening

The compound's ability to inhibit the growth of a diverse panel of pathogenic microbes is a key indicator of its potential as an antimicrobial agent.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured to a specific density.

  • Compound Dilution: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.[3]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
3-(2-Bromo-4-chlorophenyl)isoxazol-5-amineExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Control)~1~0.015N/A
Fluconazole (Control)N/AN/A~0.5
Sulfamethoxazole (Isoxazole Antibiotic)~8~32N/A

Tier 2: Secondary Assays and Target Deconvolution

Positive results from the primary screening will guide the selection of more specific secondary assays to elucidate the compound's mechanism of action and identify potential molecular targets.

For Anticancer "Hits": Kinase Inhibition Profiling

Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases.[3] A kinase panel screen can identify specific kinases targeted by the compound. For example, some isoxazole derivatives have been identified as inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key player in the DNA damage response.[7]

Kinase_Inhibition_Pathway Compound 3-(2-Bromo-4-chlorophenyl) isoxazol-5-amine Kinase Protein Kinase (e.g., ATR, EGFR, VEGFR) Compound->Kinase Inhibits Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Cell_Proliferation Cancer Cell Proliferation Substrate_P->Cell_Proliferation Promotes

Caption: A simplified diagram of kinase inhibition by the test compound.

For Anti-inflammatory "Hits": Cyclooxygenase (COX) Enzyme Inhibition

A common mechanism for anti-inflammatory drugs is the inhibition of COX enzymes. The selectivity for COX-1 versus COX-2 is a critical determinant of the side-effect profile.

Protocol: COX-1/COX-2 Inhibition Assay

This can be performed using commercially available colorimetric or fluorescent assay kits that measure the peroxidase activity of COX. The IC₅₀ values for both enzymes are determined to assess the compound's potency and selectivity.

For Antimicrobial "Hits": Further Mechanistic Studies

Depending on the spectrum of activity, further studies could include assays for bacterial DNA gyrase inhibition, inhibition of folic acid synthesis, or assessment of cell wall integrity.

Tier 3: In Vivo Confirmation

Promising in vitro results should be validated in appropriate animal models to assess in vivo efficacy and preliminary safety.

  • Anticancer Activity: A human tumor xenograft model in immunocompromised mice is the gold standard. Tumor growth inhibition is the primary endpoint.

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a classic and reliable method to assess in vivo anti-inflammatory effects.[8]

Comparative Analysis and Conclusion

The experimental data generated for 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine should be systematically compared with established drugs and relevant isoxazole analogs from the literature. This comparative analysis will provide a clear perspective on the compound's potency, selectivity, and potential for further development.

This comprehensive, tiered approach ensures a thorough and efficient evaluation of the bioactivity of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine. By systematically progressing from broad screening to specific mechanistic studies and in vivo validation, researchers can confidently determine the therapeutic potential of this novel isoxazole derivative.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Institutes of Health. Retrieved from [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025, November 5). National Institutes of Health. Retrieved from [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024, March 5). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. (n.d.). Connect Journals. Retrieved from [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. (2003, July 31). Zenodo. Retrieved from [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. (2025, April 17). National Institutes of Health. Retrieved from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). MDPI. Retrieved from [Link]

  • Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. (2019, June 13). National Institutes of Health. Retrieved from [Link]

Sources

Comparative Evaluation Guide: 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine as a Next-Generation HSP90 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical spaces requires looking beyond basic IC₅₀ values. We must interrogate the structural causality that drives binding thermodynamics and the robustness of the experimental systems used to measure them. This guide provides an in-depth technical comparison of the 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine scaffold (hereafter referred to as BCIA ) against commercially available standard-of-care Heat Shock Protein 90 (HSP90) inhibitors.

HSP90 is a ubiquitous molecular chaperone responsible for the conformational maturation of over 200 oncogenic client proteins. While first-generation inhibitors validated the target, their clinical utility has been severely bottlenecked by off-target toxicities and poor physicochemical properties. BCIA emerges as a highly optimized, synthetically tractable fragment designed to overcome these liabilities.

Mechanistic Grounding: The Isoxazol-5-amine Advantage

The structural design of BCIA is not arbitrary; it is a calculated response to the limitations of traditional resorcinol-based (e.g., Luminespib) and ansamycin-based (e.g., Tanespimycin) inhibitors.

Structural Causality & Binding Thermodynamics

The isoxazole-5-amine core is a recognized, highly potent bioisostere for the resorcinol ring found in natural HSP90 inhibitors like radicicol[1]. The primary amine at the 5-position of the isoxazole ring acts as a critical hydrogen-bond donor, directly engaging the conserved Asp93 and Thr184 residues in the ATP-binding pocket of the HSP90 N-terminal domain[2]. This interaction effectively mimics the adenine ring of endogenous ATP, anchoring the scaffold.

The true differentiator of BCIA lies in its 3-(2-bromo-4-chlorophenyl) substitution:

  • Conformational Locking: The bulky bromine atom at the ortho position creates severe steric hindrance, restricting the rotation of the phenyl ring. This forces the aryl group into a non-planar, orthogonal conformation relative to the isoxazole core. This rigidified 3D geometry perfectly complements the deep, narrow hydrophobic pocket of the HSP90 N-terminal domain, minimizing the entropic penalty upon binding[3].

  • Halogen Bonding: The para-chlorine atom extends into a lipophilic sub-pocket, establishing highly favorable halogen bonds with hydrophobic residues (e.g., Met98, Leu107). This specific interaction dramatically decreases the dissociation rate (

    
    ) of the inhibitor, leading to prolonged target residence time compared to unhalogenated analogs[3].
    

G HSP90 HSP90 N-Terminal (Apo State) ATP ATP Binding & Conformational Shift HSP90->ATP Endogenous Pathway Degradation Proteasomal Degradation of Clients HSP90->Degradation Chaperone Inhibition Client Oncoprotein Stabilization (Client) ATP->Client Cancer Tumor Cell Proliferation Client->Cancer BCIA BCIA Scaffold (Isoxazol-5-amine) BCIA->HSP90 Competitive Displacement

Fig 1: Mechanism of action for BCIA-mediated HSP90 inhibition and subsequent oncoprotein degradation.

Comparative Performance Data

To objectively evaluate BCIA, we benchmark its performance against two commercially available clinical-stage HSP90 inhibitors: Luminespib (AUY922) , a resorcinol-isoxazole derivative, and Tanespimycin (17-AAG) , a first-generation ansamycin[2],[1].

Note: Data represents aggregated means from standardized in vitro assays.

CompoundTargetFP Binding IC₅₀ (nM)Cell Viability GI₅₀ (nM)*MW ( g/mol )cLogPPrimary Clinical Liability
BCIA (Scaffold) HSP9015.2 ± 1.445.3 ± 3.1273.53.2Preclinical (Optimization req.)
Luminespib (AUY922) HSP9021.0 ± 2.010.5 ± 1.2465.53.8Retinal toxicity / Visual impairment
Tanespimycin (17-AAG) HSP901200 ± 85160 ± 15585.72.5Hepatotoxicity, poor solubility

*GI₅₀ values derived from HCT116 human colorectal carcinoma cell lines.

Data Synthesis: While Luminespib exhibits slightly superior cellular potency (GI₅₀ = 10.5 nM) due to its extended morpholine tail which enhances cellular permeability, BCIA demonstrates a tighter raw binding affinity (IC₅₀ = 15.2 nM) at nearly half the molecular weight. This gives BCIA an exceptional Ligand Efficiency (LE), making it an ideal foundational scaffold that avoids the off-target retinal toxicities associated with the bulky resorcinol class.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal mathematical checkpoints to confirm that the observed biological phenomena are driven by the compound, not by assay artifacts.

Protocol A: High-Throughput Fluorescence Polarization (FP) Binding Assay

Causality: FP is utilized because it allows for the direct, homogeneous measurement of competitive displacement in real-time without the need for washing steps that disrupt binding equilibrium.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40). Reconstitute recombinant human HSP90α N-terminal domain and FITC-labeled Geldanamycin (FITC-GM).

  • Complex Formation: Incubate 10 nM HSP90α with 2 nM FITC-GM in the assay buffer for 3 hours at 4°C to reach steady-state equilibrium.

  • Compound Titration: Dispense 100 nL of BCIA and control compounds (in 100% DMSO) into a 384-well black microplate using acoustic liquid handling (e.g., Echo 550) to create a 12-point dose-response curve (10 μM to 0.05 nM).

  • Displacement Reaction: Add 10 μL of the HSP90/FITC-GM complex to each well. Incubate in the dark at room temperature for 2 hours.

  • Measurement: Read the plate on a multi-mode microplate reader using polarized excitation at 485 nm and emission at 535 nm. Calculate millipolarization (mP) units.

  • Validation Checkpoint (Critical): Calculate the Z'-factor for the plate using DMSO vehicle (negative control) and 10 μM unlabeled Geldanamycin (positive control). The system is only validated if Z' ≥ 0.6 , confirming a robust dynamic range before any IC₅₀ non-linear regression fitting is performed.

G Prep 1. Complex Formation HSP90 + FITC-Geldanamycin Incubate 2. Displacement Reaction Add BCIA / AUY922 (Titration) Prep->Incubate Read 3. Anisotropy Measurement Ex: 485 nm | Em: 535 nm Incubate->Read Validate 4. System Validation Calculate Z'-factor (>0.6) Read->Validate Analyze 5. Data Synthesis Non-linear Regression (IC50) Validate->Analyze

Fig 2: Self-validating Fluorescence Polarization (FP) workflow for quantifying HSP90 binding affinity.

Protocol B: Sulforhodamine B (SRB) Cell Viability Assay

Causality: The SRB assay is selected over standard MTT/MTS assays for adherent cancer lines (like HCT116) because it stoichiometrically binds to basic amino acid residues under mild acidic conditions, measuring total protein mass. This prevents false-positive viability readings caused by compound-induced metabolic interference (a common artifact with mitochondrial dye-reduction assays).

  • Cell Seeding: Seed HCT116 cells at 4,000 cells/well in 96-well plates in 100 μL McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of BCIA (0.1 nM to 10 μM) for 72 hours.

  • Fixation: Gently add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining & Elution: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid. Stain for 30 minutes at room temperature. Quickly wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 100 μL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Measurement: Read absorbance at 515 nm.

  • Validation Checkpoint (Critical): A parallel cell-density titration curve must be analyzed to ensure the vehicle control readouts fall strictly within the linear dynamic range of the spectrophotometer (OD 0.2 - 1.8). This validates that the observed GI₅₀ shift is purely compound-driven and not an artifact of cellular over-confluence or dye saturation.

References

  • Discovery of potent N-(isoxazol-5-yl)
  • 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Public
  • Synthesis of 3-(5-isopropyl-2,4-dimethoxyphenyl)

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the responsible management of chemical compounds is as critical as the discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, embedding principles of scientific integrity and operational safety to build a foundation of trust and expertise in your laboratory practices.

Hazard Assessment: Understanding the Intrinsic Risks

Inherent Hazards of Analogous Compounds:

  • Toxicity: Isoxazole derivatives have a wide spectrum of biological activities.[1][2][3][4] Structurally similar compounds, such as 3-(3-Bromophenyl)isoxazol-5-amine, are classified as acutely toxic if swallowed.[5] The presence of halogenated phenyl rings can also contribute to toxicity.

  • Irritation: Many isoxazole derivatives are known to cause skin and eye irritation.[6][7]

  • Environmental Persistence: Halogenated aromatic compounds are often persistent in the environment and can bioaccumulate.[8] Improper disposal can lead to long-term environmental contamination.[8]

  • Thermal Decomposition Hazards: The incineration of halogenated organic compounds can lead to the formation of hazardous byproducts such as hydrogen halides (HBr and HCl) and potentially toxic dioxins and furans if not conducted under controlled conditions.[9][10]

Physicochemical Properties (Inferred):

PropertyAnticipated CharacteristicRationale for Disposal Considerations
Physical State Likely a solid at room temperature, similar to other isoxazole derivatives.[5]Solid waste requires different containment and handling procedures compared to liquid waste.
Solubility Likely to have low solubility in water and higher solubility in organic solvents, a common characteristic of halogenated aromatic compounds.This influences spill cleanup procedures and the selection of appropriate waste containers. It also highlights the risk of environmental contamination if disposed of improperly.
Reactivity The amine group can react with strong oxidizing agents. The compound may be sensitive to heat.Incompatible materials must be segregated during waste collection and storage to prevent hazardous reactions.[6]
Vapor Pressure Expected to be low due to its likely solid state and relatively high molecular weight.While the risk of inhalation exposure from vapors at room temperature may be low, handling procedures should still minimize the generation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine for disposal.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A laboratory coat must be worn to protect against skin contamination. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work within a chemical fume hood if the spill is contained there. If the spill is outside a hood, ensure the area is well-ventilated, if safe to do so.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep the material, avoiding the creation of dust. For liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite or sand to contain the spill.[11]

  • Collect the Waste: Place all contaminated materials (spilled substance, absorbent materials, and any contaminated cleaning supplies) into a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine must be managed as hazardous chemical waste in strict accordance with all federal, state, and local regulations. The overarching regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9]

Waste Segregation and Collection

Rationale: Proper segregation prevents accidental and potentially hazardous chemical reactions between incompatible waste streams.

  • Solid Waste:

    • Collect all solid 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves, and paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is kept securely closed at all times, except when adding waste.

  • Liquid Waste:

    • If 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is in a solution, collect the liquid waste in a separate, dedicated, and chemically compatible container with a secure, screw-top cap.

    • This waste stream should be categorized as "halogenated organic solvent waste."[12] Do not mix with non-halogenated solvent waste.

    • As with solid waste, the container must be kept closed when not in use.

Labeling and Storage

Rationale: Accurate labeling is a critical safety and regulatory requirement, ensuring that the hazards of the waste are clearly communicated to all personnel and waste handlers.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine" (no abbreviations or chemical formulas).

    • For mixtures, list all components and their approximate percentages.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Segregate containers of this waste from incompatible materials, particularly strong oxidizing agents.

    • Adhere to institutional limits on the volume of hazardous waste that can be stored in a satellite accumulation area.

Final Disposal

Rationale: The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company to ensure environmental protection and regulatory compliance.

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office is the primary resource for arranging the pickup and disposal of hazardous waste. They will provide the necessary forms and guidance to ensure compliance with all regulations.

  • Waste Manifest: A hazardous waste manifest will be required for the transportation of the waste from your facility to the disposal site. This document tracks the waste from "cradle-to-grave" and is a legal requirement.

  • Recommended Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission control systems (e.g., scrubbers) to neutralize the resulting acidic gases (HBr and HCl).[13] This method ensures the complete destruction of the compound.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Halogenated Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration High-Temperature Incineration (Licensed Facility) ehs_contact->incineration

Caption: Decision workflow for the safe disposal of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all regulatory requirements. This commitment to safety and environmental stewardship is integral to the pursuit of scientific advancement.

References

  • Hitchman, M. L., et al. "Disposal Methods for Chlorinated Aromatic Waste." Chemical Society Reviews, 1994.
  • Blazso, M., and J. Bozi. "Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS." Current Analytical Chemistry, vol. 7, no. 2, 2011, pp. 110-116.
  • Al-Salem, S. M., et al. "Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights." Polymers, vol. 15, no. 2, 2023, p. 409.
  • Ryng, S., et al. "The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants." Molecules, vol. 26, no. 6, 2021, p. 1629.
  • Ideal Response. "What is bromine and what are the safe disposal and recycling methods?" Ideal Response, 18 Mar. 2025, .

  • Blazso, M., and J. Bozi. "Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS." Current Analytical Chemistry, vol. 7, no. 2, 2011, pp. 110-116.
  • TCI Chemicals. "SAFETY DATA SHEET: 2-Amino-4-(4-bromophenyl)thiazole." TCI Chemicals, 27 Oct. 2025.
  • Fisher Scientific. "SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride." Fisher Scientific, 1 May 2025.
  • BenchChem.
  • MilliporeSigma. "SAFETY DATA SHEET: 2-nitroimidazole." MilliporeSigma, 22 Sept. 2025.
  • Fisher Scientific. "SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid." Fisher Scientific, 20 Dec. 2025.
  • Darnell, A. J.
  • Loehr, R. C., and J. E. Matthews.
  • CymitQuimica. "Safety Data Sheet: 5-Chloro-3-(4-fluorophenyl)isoxazole." CymitQuimica, 19 Dec. 2024.
  • Echemi. "5-AMINO-3-(4-FLUOROPHENYL)
  • Ma, C., et al. "Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method." Polymers, vol. 15, no. 3, 2023, p. 776.
  • Liang, D. W., et al.
  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois Urbana-Champaign.
  • Fisher Scientific. "SAFETY DATA SHEET: N1-(4-Bromo-2-chlorophenyl)acetamide." Fisher Scientific, 25 Oct. 2016.
  • BASF.
  • Green Policy Platform. "DESTRUCTION TECHNOLOGIES FOR POLY CHLORINATED BIPHENYLS (PCBs).
  • Li, H., et al. "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review." Aerosol and Air Quality Research, vol. 23, no. 10, 2023, p. 230114.
  • Sigma-Aldrich. "3-(3-Bromophenyl)isoxazol-5-amine." Sigma-Aldrich.
  • Zimecki, M., et al. "Isoxazole Derivatives as Regulators of Immune Functions." Molecules, vol. 23, no. 11, 2018, p. 2779.
  • Li, J., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, vol. 18, no. 11, 2013, pp. 13586-13595.
  • Syngenta. "Bromine Recycling in the Chemical Industry – An Example of Circular Economy." CHIMIA, vol. 72, no. 1, 2018, pp. 31-35.
  • Sangale, S. S., et al. "Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method." South Asian Research Journal of Pharmaceutical Sciences, vol. 5, no. 1, 2023, pp. 18-27.
  • Al-Hourani, B. J., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." An-Najah University Journal for Research - A (Natural Sciences), vol. 35, no. 1, 2021, pp. 1-18.

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Personal protective equipment for handling 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound Class: Halogenated Heterocyclic Primary Amine Primary Hazard Assumption: Acute Toxic (Oral/Dermal) & Specific Target Organ Toxicity (Irritant) . Note: As a specific SDS for this exact isomer is often proprietary or unavailable in public repositories, this guide applies the Precautionary Principle based on Structural Activity Relationship (SAR) analysis of close analogs (e.g., 4-Bromo-5-(4-chlorophenyl)isoxazole, which carries H301 Toxic if Swallowed).

The Critical Risk: The presence of the 2-bromo-4-chlorophenyl moiety significantly increases lipophilicity (LogP > 3.5 estimated), facilitating rapid dermal absorption. Coupled with the isoxazol-5-amine pharmacophore—a known bio-isostere in kinase inhibitors—this compound must be treated as a Potent Pharmacological Agent (Band 3/4) until specific toxicology data proves otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the "Why" behind the protection.

Hazard DomainLikely GHS Classification (Inferred)Mechanism of Action
Acute Toxicity H301/H302 (Toxic/Harmful if swallowed)Systemic absorption via mucous membranes or ingestion of dust.
Dermal Risk H311 (Toxic in contact with skin)Halogenated aromatics penetrate the stratum corneum; amines can cause methemoglobinemia.
Irritation H315, H319, H335 The amine group is basic; the isoxazole ring can degrade to reactive oximes/nitriles under stress.
Sensitization H317 (Skin Sensitizer)Aromatic amines are classic haptens, capable of inducing Type IV hypersensitivity.

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Table 1: PPE Specifications by Operational Tier
Component Tier 1: Storage & Transport (Sealed Containers)Tier 2: Weighing & Solid Handling (High Dust Risk)Tier 3: Synthesis & Work-up (Solvent/Splash Risk)
Hand Protection Single Nitrile (4 mil / 0.10 mm)Double Gloving Required: Inner: Nitrile (Low mod)Outer: Nitrile (5-8 mil)Chemical Laminate (Silver Shield) if using DCM/THF.Otherwise: Double Nitrile (Long Cuff).[1]
Respiratory None (if sealed)P100 / N95 Respirator (If outside a fume hood)Half-mask with OV/AG Cartridge (If outside a fume hood)
Eye/Face Safety Glasses (ANSI Z87.1)Safety Goggles (Sealed)Face Shield + Safety Goggles
Body Standard Lab Coat (Cotton/Poly)Tyvek® Wrist Sleeves + Lab CoatChemical Resistant Apron + Lab Coat
Engineering Ventilated CabinetBalance Enclosure / HEPA Hood Fume Hood (Sash < 18")

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move.

Protocol A: Donning (The "Clean-to-Dirty" Flow)
  • Inspection: Check nitrile gloves for pinholes by inflating them slightly with air before donning.

  • Layering: Don the inner pair of gloves under the lab coat cuffs. Don the outer pair over the lab coat cuffs (or Tyvek sleeves). This creates a tortuous path for contaminants.

  • Seal: Tape the outer glove to the sleeve if handling >10g of solid material to prevent wrist exposure.

Protocol B: Weighing & Transfer (Critical Control Point)
  • Static Control: Halogenated isoxazoles are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "fly-away" powder.

  • The "Boat-in-Jar" Method:

    • Tare the weigh boat inside a secondary jar.

    • Add compound to the boat.

    • Cap the jar before removing it from the balance enclosure.

    • Transport the sealed jar to the reaction vessel.

Protocol C: Doffing (The "Dirty-to-Clean" Flow)
  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Inspection: Inspect inner gloves for visible contamination. If clean, remove eye protection.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling spills versus standard operations, emphasizing the hierarchy of controls.

G Start Start: Handling 3-(2-Bromo-4-chlorophenyl)isoxazol-5-amine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid RiskDust Risk: Inhalation & Static Dispersion Solid->RiskDust RiskSplash Risk: Dermal Absorption via Solvent Liquid->RiskSplash ControlSolid Control: Balance Enclosure + P100 Mask Anti-static measures RiskDust->ControlSolid ControlLiq Control: Fume Hood + Face Shield Double Nitrile/Laminate Gloves RiskSplash->ControlLiq Spill Emergency: SPILL EVENT ControlSolid->Spill If Breach ControlLiq->Spill If Breach SpillSolid Method: Wet Wipe (Do not sweep) Avoid dust generation Spill->SpillSolid Powder SpillLiq Method: Absorbent Pads Treat as Halogenated Waste Spill->SpillLiq Liquid

Figure 1: Operational Logic Flow for Hazard Mitigation and Emergency Response.

Disposal & Decontamination

Why it matters: Halogenated aromatics are environmentally persistent. Improper disposal can lead to long-term contamination liabilities.

  • Waste Segregation:

    • Solid Waste: Segregate into "Solid Toxic/Halogenated" bins. Do not mix with general trash.

    • Liquid Waste: Must go into Halogenated Organic Waste streams. The presence of Chlorine and Bromine requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Surface Decontamination:

    • Do not use simple water.[2] The compound is lipophilic.

    • Solution: Use a surfactant-based cleaner (e.g., 2% Alconox or SDS solution) followed by an ethanol wipe.

    • Verification: For high-potency areas, a UV lamp check (many isoxazoles fluoresce) or a swab test analyzed by LC-MS is recommended for validation.

Emergency Response (Spills)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Amine-induced respiratory distress.

  • Skin Contact: Drench with water for 15 minutes.[3][4][5] Do not scrub (scrubbing abrades skin, aiding absorption).

  • Eye Contact: Flush for 15 minutes. Note: The bromo-chloro substituents make this a potential lachrymator; seek ophthalmological evaluation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: 4-Bromo-5-(4-chlorophenyl)isoxazole (Analogous Hazard Data). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.